molecular formula C6H10N2O B1612096 3-isopropyl-1H-pyrazol-5(4H)-one CAS No. 29211-67-4

3-isopropyl-1H-pyrazol-5(4H)-one

Cat. No.: B1612096
CAS No.: 29211-67-4
M. Wt: 126.16 g/mol
InChI Key: FWQHEVSBIIZUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-1H-pyrazol-5(4H)-one (CAS 29211-67-4) is a versatile pyrazolone derivative of significant interest in various research fields. The compound serves as a key synthetic building block and intermediate in organic and medicinal chemistry. Its core structure is integral to the development of compounds with diverse industrial and pharmacological applications. In industrial research, pyrazolones are utilized as metal extraction agents, anticorrosive components, and in the synthesis of thermally stable polymers . In pharmaceutical research, the 5-pyrazolone scaffold is recognized for its wide range of biological activities. While the specific profile of this isomer is under investigation, related structures have demonstrated analgesic, anti-inflammatory, and antipyretic properties . Some 5-pyrazolone derivatives are also explored for their antiparasitic, antimalarial, and antifungal effects, as well as potential enzyme inhibition activities relevant to neurodegenerative diseases . Furthermore, research into halogenated and other substituted pyrazolone derivatives has shown promise in areas such as cytotoxicity against tumor cells and antioxidant activity . The product is offered with a purity of 95% . Its molecular formula is C 6 H 10 N 2 O and it has a molecular weight of 126.16 g/mol . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yl-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4(2)5-3-6(9)8-7-5/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQHEVSBIIZUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593782
Record name 5-(Propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29211-67-4
Record name 5-(Propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Role of 3-Isopropyl-1H-pyrazol-5(4H)-one (CAS 29211-67-4) in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazolone scaffold is a highly privileged pharmacophore. Specifically, 3-isopropyl-1H-pyrazol-5(4H)-one (CAS Number: 29211-67-4) serves as a critical synthetic intermediate and building block for a myriad of active pharmaceutical ingredients (APIs). Due to its unique tautomeric properties and the steric influence of the isopropyl group, this compound provides a versatile platform for developing targeted therapies, including kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs.

This technical guide explores the physicochemical profiling, mechanistic synthesis, and pharmacological applications of 3-isopropyl-1H-pyrazol-5(4H)-one, providing field-proven protocols and causality-driven insights for drug development professionals.

Physicochemical Profiling and Structural Data

To effectively utilize 3-isopropyl-1H-pyrazol-5(4H)-one in complex synthetic workflows, researchers must understand its baseline physicochemical parameters. The compound exists in a tautomeric equilibrium between its keto (pyrazol-5-one) and enol (pyrazol-5-ol) forms, heavily influenced by the solvent environment.

Table 1: Quantitative Chemical Properties
PropertyValue / Specification
IUPAC Name 5-isopropyl-2,4-dihydro-3H-pyrazol-3-one
CAS Registry Number 29211-67-4[1][2]
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol [2]
InChI Key YXJMHLUZYAZADZ-UHFFFAOYSA-N[3]
Standard Purity (Commercial) ≥ 97.0%[3]
Storage Conditions Sealed in dry, 2-8°C or Room Temperature[2][3]

Mechanistic Synthesis Workflow

The synthesis of 3-isopropyl-1H-pyrazol-5(4H)-one relies on the classic Knorr pyrazole synthesis methodology. It involves the condensation of a ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-keto ester with a hydrazine derivative. For this specific compound, the precursors are ethyl 4-methyl-3-oxopentanoate  (ethyl isobutyrylacetate) and hydrazine hydrate [4].
Step-by-Step Experimental Protocol

Objective: Synthesize high-purity 3-isopropyl-1H-pyrazol-5(4H)-one.

  • Preparation of the Reaction Matrix: Dissolve 1.0 equivalent (e.g., 50 mmol) of ethyl 4-methyl-3-oxopentanoate in absolute ethanol (40 mL).

    • Causality: Absolute ethanol is selected as the solvent because it readily solubilizes both the hydrophobic

      
      -keto ester and the hydrophilic hydrazine hydrate. Its boiling point (78°C) is ideal for driving the subsequent cyclization without causing thermal degradation of the pyrazolone ring[4].
      
  • Controlled Nucleophilic Addition: Cool the reaction flask to 0–5°C using an ice bath. Add 1.2 equivalents of hydrazine hydrate (64% or 80% solution) dropwise over 30 minutes under continuous stirring.

    • Causality: The initial nucleophilic attack of hydrazine on the ketone carbonyl is highly exothermic. Dropwise addition at low temperatures suppresses the formation of unwanted bis-hydrazone byproducts and ensures regioselective hydrazone formation[4].

  • Thermal Cyclization: Remove the ice bath and gradually heat the mixture to reflux (approx. 80°C) for 4 to 5 hours.

    • Causality: Refluxing provides the activation energy required for the intramolecular nucleophilic acyl substitution. The terminal nitrogen of the hydrazone attacks the ester carbonyl, expelling a molecule of ethanol and closing the 5-membered pyrazolone ring[5].

  • Isolation and Purification: Remove excess ethanol by distillation under reduced pressure. Pour the concentrated residue into ice water (100 mL) to induce precipitation. Filter the resulting solid, wash with cold diethyl ether, and dry under a vacuum.

    • Causality: Quenching in ice water forces the crystallization of the product. Washing with cold diethyl ether removes unreacted aliphatic ester impurities while preserving the yield of the target pyrazolone[4][6].

Synthetic Pathway Visualization

Synthesis A Ethyl 4-methyl-3-oxopentanoate (Ethyl isobutyrylacetate) C Nucleophilic Attack (Formation of Hydrazone) A->C B Hydrazine Hydrate (NH2NH2·H2O) B->C D Intramolecular Cyclization (Ethanol elimination) C->D Heat / EtOH E 3-isopropyl-1H-pyrazol-5(4H)-one CAS: 29211-67-4 D->E

Synthesis of 3-isopropyl-1H-pyrazol-5(4H)-one via Knorr condensation.

Pharmacological Relevance in Drug Development

As a Senior Application Scientist, I frequently evaluate the structural features that make a molecule a successful API candidate. The pyrazolone core of 3-isopropyl-1H-pyrazol-5(4H)-one is highly valued for its ability to act as a hydrogen bond donor and acceptor, allowing it to anchor securely within the ATP-binding pockets of various kinases and enzymes[7].

Kinase Inhibition (PI3K and SIRT)

Derivatives of pyrazol-5-ones have shown profound efficacy as selective inhibitors in oncology and immunology.

  • PI3Kngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     Inhibitors:  Pyrazolone derivatives are utilized to synthesize pyrazolo[1,5-a]pyrimidines, which act as potent PI3K
    
    
    
    inhibitors (IC50 in the low nanomolar range). These are actively developed for asthma, COPD, and breast cancer treatments[7]. The oxygen atom of the pyrazolone tautomer frequently forms a critical hydrogen bond in the hinge-binding motif of the kinase[7].
  • Sirtuin (SIRT) Inhibitors: Pyrazolone analogues (such as Cambinol derivatives) inhibit SIRT1 and SIRT2, inducing hyperacetylation of p53 and triggering apoptosis in B-cell lymphoma cells[8].

Mechanism of Action Visualization

Pathway P Pyrazolone Derivative (API Candidate) PI3K PI3K Kinase P->PI3K Inhibits (H-bond at hinge) PIP3 PIP3 Accumulation PI3K->PIP3 Catalyzes AKT AKT Activation PIP3->AKT Recruits Prolif Tumor Proliferation / Inflammation AKT->Prolif Promotes

Mechanism of PI3K/AKT pathway inhibition by pyrazolone-derived APIs.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized 3-isopropyl-1H-pyrazol-5(4H)-one for downstream API development, rigorous analytical validation is required.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the molecular weight. The expected

    
     for the 
    
    
    
    ion is 127.1.
  • 
    H-NMR Spectroscopy:  Conducted in DMSO-
    
    
    
    . Key diagnostic peaks include:
    • A multiplet around

      
       2.7-2.9 ppm corresponding to the methine proton of the isopropyl group.
      
    • A doublet around

      
       1.1-1.2 ppm for the six protons of the two methyl groups of the isopropyl moiety.
      
    • A distinct singlet for the methylene protons (CH

      
      ) at the C4 position of the pyrazolone ring (if in the keto form) or a vinylic proton (if in the enol form), depending on the exact tautomeric equilibrium in the chosen NMR solvent[6][9].
      

By strictly adhering to these synthetic and analytical protocols, researchers can reliably produce and verify 3-isopropyl-1H-pyrazol-5(4H)-one, ensuring high-fidelity results in subsequent drug discovery campaigns.

References

  • ChemBK. "3-ISOPROPYL-1H-PYRAZOL-5(4H)-ONE - 简介". ChemBK.[Link]

  • Arabian Journal of Chemistry. "Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives". Arabian Journal of Chemistry.[Link]

  • MDPI. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents". MDPI.[Link]

  • Journal of Medicinal Chemistry. "Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors". ACS Publications.[Link]

  • PMC. "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors". NIH.[Link]

  • PMC. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment". NIH.[Link]

  • bioRxiv. "Identification of novel succinate dehydrogenase inhibitors through deep generative model". bioRxiv.[Link]

Sources

Synthesis and Physicochemical Dynamics of 3-Isopropyl-1H-pyrazol-5(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

3-Isopropyl-1H-pyrazol-5(4H)-one (CAS: 29211-67-4), frequently designated as 5-isopropyl-2,4-dihydro-3H-pyrazol-3-one, is a highly privileged five-membered heterocyclic scaffold[1]. In contemporary medicinal chemistry, the pyrazolone core serves as a foundational pharmacophore for a vast array of therapeutics, including potent protein kinase inhibitors, anthelmintic agents, and neuroinflammatory radioligands[2]. This whitepaper provides an in-depth analysis of the compound's tautomeric behavior, mechanistic synthesis via the Knorr pathway, and a self-validating experimental protocol designed for high-yield laboratory scale-up.

Physicochemical Properties & Tautomeric Dynamics

A defining and often challenging characteristic of the pyrazolone core is its complex tautomerism. The molecule exists in a dynamic equilibrium of three primary forms: the CH form (lactam/ketone), the OH form (lactim/enol), and the NH form (imine)[3].

Causality of Tautomeric Shifts: The predominance of a specific tautomer is heavily dictated by the dielectric constant and hydrogen-bonding capacity of the surrounding solvent[4].

  • Non-Polar Environments: In the gas phase and in solvents of low polarity (e.g., chloroform, hexanes), the CH form (3-isopropyl-1H-pyrazol-5(4H)-one) is thermodynamically favored due to the minimization of charge separation.

  • Polar Environments: In polar aprotic (e.g., DMSO) or protic solvents (e.g., ethanol, water), the equilibrium shifts rapidly toward the NH and OH forms. This shift is driven by the stabilization of the highly polarized heteroatoms via intermolecular hydrogen bonding[3].

Table 1: Physicochemical Profile of 3-Isopropyl-1H-pyrazol-5(4H)-one
PropertyValue / Description
Chemical Name 3-Isopropyl-1H-pyrazol-5(4H)-one
CAS Number 29211-67-4
Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
SMILES String O=C1CC(C(C)C)=NN1
Physical State Solid / Crystalline Powder
Predominant Tautomer (Gas Phase) CH form (Lactam)
Electrophilic Sites (Derivatization) C-4 position (highly reactive to Knoevenagel condensations)

Mechanistic Pathway: The Knorr Pyrazole Synthesis

The synthesis of 3-alkyl-substituted pyrazolones classically relies on the Knorr pyrazole synthesis. This workflow involves the condensation of a


-keto ester with a hydrazine derivative[2].
  • Electrophile Selection: Ethyl 4-methyl-3-oxopentanoate (ethyl isobutyrylacetate, CAS: 7152-15-0) is selected because its

    
    -dicarbonyl system provides two distinct electrophilic centers[5]. The highly reactive ketone carbon facilitates the initial nucleophilic attack, while the ester carbonyl serves as the leaving group site for ring closure.
    
  • Nucleophile Selection: Hydrazine hydrate acts as a potent bis-nucleophile. The initial attack forms a transient hydrazone intermediate, which subsequently undergoes intramolecular nucleophilic acyl substitution to close the five-membered ring, extruding ethanol and water.

Mechanism A Ethyl Isobutyrylacetate (Electrophile) C Hydrazone Intermediate (Transient) A->C Condensation (-H2O) B Hydrazine Hydrate (Bis-nucleophile) B->C D Intramolecular Cyclization (Acyl Substitution) C->D Heat / Solvent E 3-Isopropyl-1H-pyrazol-5(4H)-one (Target Scaffold) D->E Elimination (-EtOH)

Mechanistic pathway of the Knorr pyrazole synthesis for 3-isopropyl-1H-pyrazol-5(4H)-one.

Experimental Protocol: Step-by-Step Methodology

Caution: Hydrazine hydrate is highly toxic and a suspected carcinogen. All operations must be conducted in a well-ventilated fume hood using appropriate PPE.

Reagents & Materials
  • Ethyl 4-methyl-3-oxopentanoate: 15.8 g (100 mmol, 1.0 eq)[5]

  • Hydrazine hydrate (80% aqueous solution): 7.5 g (120 mmol, 1.2 eq)

  • Absolute Ethanol: 50 mL (Reaction solvent)

  • Glacial Acetic Acid: 2-3 drops (Catalyst)

Step 1: Initiation and Hydrazone Formation
  • Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 50 mL of absolute ethanol.

  • Add 15.8 g (100 mmol) of ethyl 4-methyl-3-oxopentanoate to the solvent and stir until fully homogenized.

  • Cool the reaction vessel to 0–5 °C using an ice-water bath.

  • Causality of Dropwise Addition: Slowly add the hydrazine hydrate (120 mmol) dropwise over 20 minutes. The initial condensation is highly exothermic; controlled addition prevents the premature volatilization of hydrazine and minimizes the formation of unwanted bis-hydrazide side products.

Step 2: Cyclization and Reflux
  • Remove the ice bath and allow the mixture to warm to ambient temperature over 30 minutes. Add 2-3 drops of glacial acetic acid to catalyze the cyclization.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) for 4 to 6 hours.

  • [Self-Validation - TLC]: Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the UV-active

    
    -keto ester spot (
    
    
    
    ) and the appearance of a new, highly polar spot (
    
    
    , requiring iodine staining) confirms the completion of the cyclization.
Step 3: Workup and Purification
  • Cool the reaction mixture to room temperature, then transfer it to an ice bath for 1 hour to induce crystallization.

  • [Self-Validation - Precipitation]: If precipitation is incomplete, concentrate the mixture under reduced pressure to remove excess ethanol, then triturate the oily residue with ice-cold water (50 mL) to force crystallization.

  • Filter the resulting solid under vacuum using a Büchner funnel. Wash the filter cake with cold water (2 x 15 mL) followed by a minimal amount of cold diethyl ether to remove unreacted organic impurities.

  • Dry the solid in a vacuum oven at 45 °C overnight to yield the crude product.

  • Recrystallization: For analytical purity, recrystallize the crude product from a minimal volume of hot ethanol.

Applications in Advanced Drug Development

The synthesized 3-isopropyl-1H-pyrazol-5(4H)-one is a highly privileged intermediate that undergoes facile derivatization:

  • Pyrazolopyrimidine Kinase Inhibitors: The pyrazolone core can be reacted with

    
    -unsaturated carbonyls or activated methylene compounds via multi-component, microwave-assisted reactions to yield pyrazolo[1,5-a]pyrimidines. These fused bicyclic systems are potent protein kinase inhibitors utilized in targeted cancer therapies[2].
    
  • S1PR2 Radioligands: Substituted pyrazolones are critical precursors in the synthesis of sphingosine-1-phosphate receptor 2 (S1PR2) antagonists. These compounds are utilized as radioligands to map neuroinflammation in multiple sclerosis (MS) in vivo models[6].

References

  • Title: Ethyl isobutyrylacetate | C8H14O3 | CID 81583 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: N-aminopyrroledione-hydrazonoketene-pyrazolium oxide-pyrazolone rearrangements and pyrazolone tautomerism Source: PubMed - National Institutes of Health (NIH) URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link](Note: URL reflects the PMC base directory for the cited literature)

  • Title: Organic & Biomolecular Chemistry - S1PR2 Ligands Source: Royal Society of Chemistry (RSC) Publishing URL: [Link]

Sources

The ¹H NMR Spectrum of 3-Isopropyl-1H-pyrazol-5(4H)-one: Tautomerism, Solvent Effects, and Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolones are a privileged class of five-membered heterocyclic scaffolds extensively utilized in medicinal chemistry for their analgesic, anti-inflammatory, and neuroprotective properties 1. However, the structural characterization of pyrazolone derivatives—specifically 3-isopropyl-1H-pyrazol-5(4H)-one —presents a unique analytical challenge due to highly dynamic tautomeric equilibria.

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-isopropyl-1H-pyrazol-5(4H)-one [[2]](). By examining the causality between solvent dielectric properties and tautomer stabilization, this whitepaper establishes a self-validating framework for accurate spectral interpretation.

Core Structural Dynamics: The Tautomeric Triad

The ¹H NMR spectrum of 3-isopropyl-1H-pyrazol-5(4H)-one cannot be interpreted as a single static molecule. The compound exists as a mixture of three primary tautomers (desmotropes), the ratio of which is entirely dictated by the physicochemical environment (solvent polarity, hydrogen bonding capacity, and temperature) [[3]]().

  • CH-Form (3-isopropyl-1H-pyrazol-5(4H)-one): Characterized by an active methylene group (

    
    ) at the C4 position. This form is dominant in non-polar, aprotic solvents like Chloroform-d (
    
    
    
    ) and in the gas phase.
  • OH-Form (3-isopropyl-1H-pyrazol-5-ol): An enol form characterized by an aromatic pyrazole ring with a hydroxyl group at C5 and a single methine proton (

    
    ) at C4.
    
  • NH-Form (5-isopropyl-1,2-dihydro-3H-pyrazol-3-one): A lactam form dominant in highly polar, hydrogen-bonding solvents like

    
    .
    

Causality Insight: Non-polar solvents lack the dielectric capacity to stabilize the highly polarized enol (OH) or lactam (NH) forms, thereby driving the equilibrium toward the less polar CH-form. Conversely,


 acts as a strong hydrogen-bond acceptor, stabilizing the OH and NH forms through intermolecular interactions [[4]]().

Mechanistic Visualization of NMR Workflow

To ensure analytical trustworthiness, the selection of solvent and subsequent validation steps must follow a logical, self-validating workflow.

NMR_Workflow Start Dissolve 3-isopropyl-1H-pyrazol-5(4H)-one Solvent_NonPolar Non-Polar Solvent (e.g., CDCl3) Start->Solvent_NonPolar Solvent_Polar Polar Aprotic Solvent (e.g., DMSO-d6) Start->Solvent_Polar CH_Tautomer CH-Tautomer Stabilized (C4-H2 visible at ~3.3 ppm) Solvent_NonPolar->CH_Tautomer Low Dielectric OH_NH_Tautomer OH/NH-Tautomer Stabilized (C4-H visible at ~5.3 ppm) Solvent_Polar->OH_NH_Tautomer High Dielectric / H-Bonding D2O_Exchange Add D2O (Validation Step) CH_Tautomer->D2O_Exchange OH_NH_Tautomer->D2O_Exchange Confirm_CH NH Protons Exchange C4-H2 Remains Intact D2O_Exchange->Confirm_CH If CH-Form Confirm_OH NH/OH Protons Exchange C4-H Remains Intact D2O_Exchange->Confirm_OH If OH/NH-Form

Logical workflow for NMR solvent selection and tautomer validation via D2O exchange.

Quantitative Data Presentation: ¹H NMR Spectral Assignments

The following tables summarize the expected chemical shifts (


, ppm), multiplicity, integration, and coupling constants (

, Hz) for the two primary observable states of 3-isopropyl-1H-pyrazol-5(4H)-one.
Table 1: Spectral Data in Non-Polar Solvent ( ) - CH-Form Dominant
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Structural Assignment

1.20 - 1.25Doublet (d)6H~6.9 HzIsopropyl methyl groups. Split by the adjacent methine proton.

2.85 - 2.95Septet (sep)1H~6.9 HzIsopropyl methine. Split by 6 equivalent methyl protons (

rule).
Pyrazolone

3.30 - 3.40Singlet (s)2H-Active methylene protons. Diagnostic marker for the CH-tautomer.
Ring

10.0 - 11.5Broad Singlet (br s)1H-Highly variable depending on concentration and trace water.
Table 2: Spectral Data in Polar Solvent ( ) - OH/NH-Form Dominant
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Structural Assignment

1.15 - 1.20Doublet (d)6H~6.9 HzIsopropyl methyl groups. Slightly upfield due to solvent shielding.

2.75 - 2.85Septet (sep)1H~6.9 HzIsopropyl methine.
Pyrazole

5.25 - 5.40Singlet (s)1H-Olefinic/Aromatic proton. Diagnostic marker for the OH/NH-tautomer.

/

11.0 - 12.5Broad Singlet (br s)2H-Exchangeable protons. Often coalesce into a single broad peak.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in structural elucidation, a comparative solvent study combined with deuterium exchange is strictly required. Do not rely on a single solvent spectrum.

Step 1: Sample Preparation (Non-Polar State)

  • Weigh 10–15 mg of highly purified 3-isopropyl-1H-pyrazol-5(4H)-one.

  • Dissolve completely in 0.6 mL of anhydrous

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Transfer to a 5 mm NMR tube.

Step 2: Sample Preparation (Polar State)

  • Weigh a separate 10–15 mg aliquot of the compound.

  • Dissolve in 0.6 mL of anhydrous

    
     (TMS internal standard).
    

Step 3: Acquisition Parameters

  • Acquire the ¹H NMR spectrum at 400 MHz or higher (e.g., 500 MHz for better resolution of the isopropyl septet).

  • Set the relaxation delay (

    
    ) to at least 2.0 seconds to ensure accurate integration of the active methylene/methine protons.
    
  • Perform 16 to 32 scans at 298 K.

Step 4: The Deuterium Exchange Validation (Causality Check)

  • To the

    
     sample, add 2 drops of Deuterium Oxide (
    
    
    
    ).
  • Shake the NMR tube vigorously for 30 seconds to facilitate proton-deuterium exchange.

  • Re-acquire the spectrum.

  • Analytical Checkpoint: The broad signals between 11.0–12.5 ppm must disappear. The singlet at ~5.3 ppm (C4-H) must remain completely intact, proving it is bound to carbon and not a heteroatom.

Conclusion

The structural elucidation of 3-isopropyl-1H-pyrazol-5(4H)-one via ¹H NMR is a masterclass in understanding molecular dynamics. By recognizing that the C4 position will present as either a 2H singlet (~3.35 ppm) or a 1H singlet (~5.30 ppm) depending entirely on the choice of solvent, researchers can avoid critical mischaracterizations during drug development and synthetic validation.

References

  • Spectrabase , "3-ISOPROPYL-1H-PYRAZOL-5(4H)-ONE - Optional[1H NMR]". Available at:[2]

  • CareerChem / Organic & Biomolecular Chemistry , "N-Aminopyrroledione–hydrazonoketene–pyrazolium oxide–pyrazolone rearrangements and pyrazolone tautomerism". Available at:[3]

  • Benchchem , "Pyrazolone | C3H4N2O | Research Chemical". Available at:[1]

  • Benchchem , "3-Methyl-2-pyrazolin-5-one | Research Compound". Available at:[4]

Sources

Comprehensive 13C NMR Analysis of 3-Isopropyl-1H-pyrazol-5(4H)-one: Tautomeric Dynamics and Chemical Shift Assignments

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agrochemical research increasingly rely on pyrazolone derivatives for their diverse biological activities, understanding their structural behavior in solution is paramount. 3-isopropyl-1H-pyrazol-5(4H)-one (CAS: 29211-67-4) is a critical intermediate and pharmacophore. However, its structural characterization is complicated by a dynamic tautomeric equilibrium.

This technical guide provides an in-depth analysis of the


C Nuclear Magnetic Resonance (NMR) chemical shifts of 3-isopropyl-1H-pyrazol-5(4H)-one, explaining the causality behind the spectral data and establishing a self-validating experimental protocol for researchers.

The Causality of Pyrazolone Tautomerism in NMR

The nomenclature "3-isopropyl-1H-pyrazol-5(4H)-one" technically refers to the CH-form (keto form) of the molecule. However, in solution, pyrazolones undergo rapid proton transfer to exist in a solvent-dependent equilibrium comprising three primary tautomers: the CH-form, the OH-form (enol/aromatic form), and the NH-form (lactam form) 1.

The


C NMR spectrum is not a static fingerprint; it is a direct readout of this thermodynamic equilibrium. The choice of solvent dictates the dominant species:
  • Non-polar solvents (e.g., CDCl

    
    ):  Tend to favor the CH-form, though solubility is often a limiting factor for unsubstituted pyrazolones.
    
  • Polar aprotic solvents (e.g., DMSO-d

    
    ):  Strongly stabilize the OH-form and NH-form via intermolecular hydrogen bonding with the solvent's oxygen atom.
    

Understanding this causality is critical. If a researcher assumes the molecule is strictly in the CH-form while acquiring data in DMSO-d


, the resulting 

C NMR assignments will be fundamentally incorrect.

Tautomerism CH CH-Form (Keto) sp3 C4: ~42 ppm C=O: ~172 ppm OH OH-Form (Enol) sp2 C4: ~89 ppm C-OH: ~160 ppm CH->OH Solvent Polarity NH NH-Form (Lactam) sp2 C4: ~90 ppm C=O: ~161 ppm CH->NH Equilibration OH->NH H-Bonding

Fig 1: Tautomeric equilibrium of the pyrazolone ring and diagnostic 13C NMR chemical shifts.

Mechanistic Assignment of C NMR Chemical Shifts

The transition between tautomers induces massive electronic and hybridization changes across the pyrazolone core, which are perfectly captured by


C NMR 2. The most diagnostic nuclei are C4 and C5.
  • The C4 Diagnostic Shift: In the CH-form, C4 is an

    
     hybridized methylene carbon (CH
    
    
    
    ), typically resonating at ~42.0 ppm . When the molecule tautomerizes to the OH-form, the ring aromatizes. C4 becomes an
    
    
    hybridized methine (CH). Counterintuitively for an aromatic carbon, it experiences severe shielding due to the strong resonance electron donation from the adjacent hydroxyl group, shifting dramatically to ~89.5 ppm .
  • The C5 Diagnostic Shift: In the CH-form, C5 is a true lactam carbonyl, highly deshielded at ~172.0 ppm . In the OH-form, it becomes an enolic carbon (C-OH), shifting upfield to ~160.0 ppm 3.

Quantitative Chemical Shift Data

The following table summarizes the expected


C NMR chemical shifts for the two primary observable tautomers of 3-isopropyl-1H-pyrazol-5(4H)-one at 298K 4.
Carbon PositionAssignment TypeCH-Form (Keto) Shift (ppm)OH-Form (Enol) Shift (ppm)Mechanistic Rationale
C5 C=O / C-OH~ 172.0~ 160.0Loss of true carbonyl character; transition to enolic

carbon.
C3 C=N / C-R~ 162.5~ 148.0Aromatization of the ring increases shielding at the C3 position.
C4 CH

/ CH
~ 42.0~ 89.5

to

transition, heavily shielded by OH resonance donation.
C6 Isopropyl CH~ 28.5~ 26.0Minor upfield shift due to extended ring conjugation in the OH-form.
C7, C8 Isopropyl CH

~ 20.5~ 21.0Negligible change; remote from the tautomeric center.

Self-Validating Experimental Protocol for C NMR Acquisition

To ensure scientific integrity, the NMR acquisition protocol must not blindly accept a pre-drawn chemical structure. Instead, the protocol below is designed as a self-validating system : the operator uses the C4 chemical shift as an internal control to verify the tautomeric state before assigning the rest of the spectrum.

Step-by-Step Methodology

Step 1: Solvent Selection and Sample Preparation

  • Weigh exactly 50 mg of high-purity 3-isopropyl-1H-pyrazol-5(4H)-one.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d

    
    ). Causality Note: DMSO-d
    
    
    
    is chosen to force the equilibrium toward the OH/NH forms via hydrogen bonding, ensuring a stable, single-state readout rather than a broadened, exchanging baseline.
  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer (yielding a 100 MHz

    
    C frequency).
    
  • Lock the spectrometer to the deuterium signal of DMSO-d

    
    .
    
  • Shim the magnetic field (Z1-Z4) to achieve a sharp solvent residual peak.

  • Reference the spectrum to the central multiplet of DMSO-d

    
     at exactly 39.52 ppm.
    

Step 3: Acquisition Parameters

  • Set the pulse sequence to a standard 1D

    
    C with proton decoupling (e.g., zgpg30).
    
  • Critical Parameter: Set the relaxation delay (D1) to at least 2.0 seconds. Causality Note: Pyrazolones contain multiple quaternary carbons (C3, C5). These lack attached protons for dipole-dipole relaxation. A short D1 will cause these critical diagnostic peaks to integrate poorly or disappear into the baseline.

  • Set the number of scans (NS) to 1024 to ensure a high signal-to-noise ratio.

  • Execute the acquisition at 298K.

Step 4: Data Processing

  • Apply a zero-filling factor to double the data points (e.g., 64k).

  • Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz to smooth baseline noise without sacrificing the resolution of the isopropyl methyl peaks.

  • Perform the Fourier Transform (FT) and manually phase correct the spectrum.

Step 5: Tautomeric Self-Validation (The Integrity Check)

  • Inspect the region between 40.0 ppm and 100.0 ppm.

  • Validation Logic: If a prominent signal is observed at ~89.5 ppm, the system validates that the molecule has successfully locked into the OH-form. You may proceed to assign C5 at ~160 ppm. If a signal is observed at ~42.0 ppm, the CH-form is present. If both are present, the solvent has failed to lock the equilibrium, and the ratio of these peaks represents the equilibrium constant (

    
    ).
    

NMRWorkflow Prep 1. Sample Preparation Dissolve 50 mg in 0.6 mL DMSO-d6 Acq 2. NMR Acquisition 100 MHz, 298K, D1=2s, 1024 Scans Prep->Acq Process 3. Data Processing Fourier Transform, 1 Hz Line Broadening Acq->Process Validate 4. Self-Validation Check 40-100 ppm for C4 Tautomer Lock Process->Validate

Fig 2: Self-validating 13C NMR experimental workflow for pyrazolone tautomer analysis.

Conclusion

The


C NMR analysis of 3-isopropyl-1H-pyrazol-5(4H)-one is a masterclass in structural dynamics. By understanding the causality between solvent-induced tautomerism and the hybridization state of the C4/C5 carbons, researchers can move beyond simple pattern matching. Implementing a self-validating protocol ensures that the spectral data is not just recorded, but structurally verified, maintaining the highest standards of scientific integrity in downstream drug development workflows.

References

  • Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.ChemInform / ResearchGate.
  • Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones—a theoretical ab initio and 13C NMR study.Journal of Physical Organic Chemistry / ResearchGate.
  • Study of Newly Synthesised Pyrazolone and It's Metal Complexes.International Journal of Innovative Research in Science, Engineering and Technology (IJIRSET).
  • 3-ISOPROPYL-1H-PYRAZOL-5(4H)-ONE Spectra Data.SpectraBase.

Sources

Comprehensive Vibrational Analysis and Tautomeric Profiling: The IR Spectrum of 3-Isopropyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the structural dynamics of pyrazolone derivatives is critical. 3-isopropyl-1H-pyrazol-5(4H)-one (CAS 29211-67-4) serves as a foundational scaffold in the synthesis of analgesics, anti-inflammatories, and agrochemicals. However, its molecular behavior is entirely dictated by prototropic tautomerism—the ability to interconvert between CH, OH, and NH forms depending on its microenvironment.

This technical guide provides an authoritative, in-depth analysis of the Infrared (IR) spectral signatures of 3-isopropyl-1H-pyrazol-5(4H)-one. By bridging theoretical vibrational mechanics with field-proven experimental protocols, this whitepaper empowers analytical scientists to accurately quantify tautomeric states and optimize downstream synthetic or formulation workflows.

Structural Dynamics: The Tautomeric Triad

Unlike rigid heterocycles, 1-unsubstituted pyrazol-5-ones exhibit extreme structural plasticity. The position of the labile proton dictates the electronic distribution across the ring, resulting in three distinct tautomers (Structure and Chemistry of 3(5)-Substituted Pyrazoles)[1].

The bulky, electron-donating isopropyl group at the C-3 position exerts a positive inductive (+I) effect, increasing electron density within the pyrazole ring. This subtle electronic shift stabilizes the conjugated systems (OH and NH forms) in polar environments, while steric hindrance slightly impedes the formation of highly packed solid-state dimers compared to smaller methyl analogs.

TautomericEquilibrium CH CH-Form (Non-Polar) ν(C=O): 1700-1740 cm⁻¹ OH OH-Form (Protic/Solid) ν(O-H): 2500-3300 cm⁻¹ ν(C=N): 1600-1620 cm⁻¹ CH->OH Enolization NH NH-Form (Polar Aprotic) ν(C=O): 1640-1680 cm⁻¹ ν(N-H): 3100-3400 cm⁻¹ CH->NH Amidation OH->NH H-Bonding

Fig 1. Tautomeric equilibrium of pyrazol-5-ones and their corresponding diagnostic IR spectral markers.

Vibrational Mechanics and Spectral Causality

The IR spectrum of 3-isopropyl-1H-pyrazol-5(4H)-one is not static; it is a direct readout of its thermodynamic state. The assignment of vibrational bands requires a causal understanding of how the molecular dipole changes during excitation (Theoretical study of molecular structure, IR and NMR spectra)[2].

The CH-Form (2,4-dihydro-3H-pyrazol-3-one)

In non-polar, aprotic solvents (e.g., CCl₄), the compound exists predominantly in the CH-form.

  • Mechanistic Marker: The C=O bond is unconjugated and isolated from the ring's double bonds. Consequently, it requires higher energy to stretch, presenting a sharp, intense carbonyl peak between 1700–1740 cm⁻¹ .

  • Causality: The lack of intermolecular hydrogen bonding in non-polar media prevents the enolization required to form the OH-tautomer.

The OH-Form (1H-pyrazol-5-ol)

In the solid state or in protic solvents, the molecule undergoes enolization.

  • Mechanistic Marker: The carbonyl peak completely disappears. Instead, a massive, broad absorption band emerges between 2500–3300 cm⁻¹ .

  • Causality: This extreme broadening is caused by robust, intermolecular hydrogen-bonding networks. The hydrogen bonds weaken the covalent O-H bond, drastically lowering its stretching frequency and causing a continuum of vibrational states (Tautomerism in 1‐Phenyl‐3‐Substituted Pyrazol‐5‐ones)[3]. Concurrently, a sharp C=N stretch appears at ~1600 cm⁻¹ due to the newly formed conjugated ring system.

The NH-Form (1,2-dihydro-3H-pyrazol-3-one)

In highly polar aprotic solvents (e.g., DMSO), the NH-form is thermodynamically favored.

  • Mechanistic Marker: The C=O stretch shifts downward to 1640–1680 cm⁻¹ , and a distinct N-H stretch appears at 3100–3400 cm⁻¹ .

  • Causality: The downward shift of the C=O band is due to conjugation with the adjacent nitrogen lone pair (an amide-like resonance), which increases the single-bond character of the carbonyl group, lowering its force constant (FT-Infrared Spectral Analysis)[4].

Quantitative Data Summary
Tautomeric FormState/Solvent Favoring FormKey Vibrational ModeWavenumber (cm⁻¹)Spectral Characteristics
CH-Form Non-polar (e.g., CCl₄, CHCl₃)ν(C=O) unconjugated1700–1740Sharp, high intensity
OH-Form Solid state, Protic solventsν(O-H) H-bonded2500–3300Broad, medium intensity
OH-Form Solid state, Protic solventsν(C=N) conjugated1600–1620Sharp, medium intensity
NH-Form Polar aprotic (e.g., DMSO)ν(C=O) conjugated1640–1680Sharp, strong intensity
NH-Form Polar aprotic (e.g., DMSO)ν(N-H) stretch3100–3400Broad, medium intensity

Self-Validating Experimental Protocols

To accurately capture the tautomeric state without inducing artifactual shifts, the analytical workflow must be rigorously controlled.

FTIRWorkflow A 1. Background Acquisition B 2. Sample Preparation A->B C 3. Spectral Collection B->C D 4. ATR/Solvent Correction C->D E 5. Tautomer Quantification D->E

Fig 2. Standardized FTIR workflow for isolating and quantifying pyrazol-5-one tautomers.

Protocol A: Solid-State ATR-FTIR (Isolating the OH/NH Network)

Causality of Method: Attenuated Total Reflectance (ATR) is mandated over traditional KBr pellet pressing. The extreme mechanical pressure and localized friction during KBr pellet formation can induce mechanochemical tautomeric shifts or polymorphic transitions, invalidating the data.

  • Instrument Calibration: Purge the FTIR spectrometer with dry nitrogen. Self-Validation Step: Acquire a background scan immediately prior to sample analysis. This proves the absence of atmospheric H₂O and CO₂, which critically overlap with the 3000–3500 cm⁻¹ (O-H/N-H) and 2300 cm⁻¹ regions.

  • Sample Loading: Place 2–5 mg of crystalline 3-isopropyl-1H-pyrazol-5(4H)-one directly onto the diamond ATR crystal.

  • Compression: Apply standardized pressure using the ATR anvil. Ensure uniform contact to prevent peak distortion (specifically the Christiansen effect).

  • Acquisition: Collect 64 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration, ensuring relative peak intensities accurately reflect transmission equivalents.

Protocol B: Solution-State Transmission FTIR (Tautomeric Shift Assay)

Causality of Method: To observe the CH-form, the compound must be dissolved in a non-polar solvent. Calcium Fluoride (CaF₂) windows are selected because they are insoluble in organic solvents and trace water, unlike NaCl or KBr, preserving the optical pathlength (Microwave-assisted synthesis of biologically relevant steroidal pyrazol-5'-ones)[5].

  • Solvent Preparation: Prepare a 0.1 M solution of the analyte in anhydrous CCl₄ (to isolate the CH-form) and a separate 0.1 M solution in anhydrous DMSO (to isolate the NH-form).

  • Cell Loading: Inject the solutions into matched 0.1 mm pathlength CaF₂ liquid transmission cells. Ensure no air bubbles are trapped in the optical path.

  • Reference Collection: Fill an identical reference cell with the pure respective solvent.

  • Spectral Subtraction: Acquire the sample spectrum and subtract the solvent reference spectrum. Self-Validation Step: Adjust the subtraction factor until the solvent's strongest inherent peaks (e.g., the C-Cl stretch for CCl₄) flatline at zero absorbance. The remaining peaks represent the pure solute tautomer.

Conclusion

The IR spectrum of 3-isopropyl-1H-pyrazol-5(4H)-one is a dynamic physical property rather than a static fingerprint. By leveraging the specific vibrational markers—the 1720 cm⁻¹ unconjugated carbonyl of the CH-form, the broad 3000 cm⁻¹ continuum of the OH-form, and the 1650 cm⁻¹ conjugated amide of the NH-form—scientists can precisely map the compound's tautomeric equilibrium. Strict adherence to non-destructive ATR and solvent-subtracted transmission protocols ensures that the observed spectra are true representations of the molecule's state, enabling highly controlled downstream pharmaceutical development.

References

  • Tautomerism in 1‐Phenyl‐3‐Substituted Pyrazol‐5‐ones: FT‐Infrared Spectral Analysis and Ab Initio Calculations Taylor & Francis URL
  • Journal of Chemical and Pharmaceutical Research (JOCPR)
  • Structure and Chemistry of 3(5)
  • Microwave-assisted synthesis of biologically relevant steroidal 17-exo-pyrazol-5'-ones from a norpregnene precursor by a side-chain elongation/heterocyclization sequence Beilstein Journals URL
  • Tautomerism in 1‐Phenyl‐3‐Substituted Pyrazol‐5‐ones: FT‐Infrared Spectral Analysis and Ab Initio Calculations | Request PDF ResearchGate URL

Sources

Therapeutic Potential and Pharmacological Engineering of 3-Isopropyl-1H-pyrazol-5(4H)-one: A Core Scaffold for SGLT1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, small-molecule scaffolds often dictate the pharmacokinetic and pharmacodynamic destiny of a therapeutic agent. 3-isopropyl-1H-pyrazol-5(4H)-one —and its tautomeric equivalent, 5-isopropyl-1H-pyrazol-3-ol —represents a masterclass in pharmacophore engineering. While pyrazolone derivatives are historically recognized for their intrinsic radical-scavenging and anti-inflammatory properties (e.g., edaravone), the specific addition of an isopropyl moiety at the 3/5-position fundamentally shifts the molecule's biological trajectory. Today, this specific scaffold serves as the foundational core for highly selective Sodium-Glucose Cotransporter 1 (SGLT1) inhibitors , offering a revolutionary, multifactorial approach to glycemic control in metabolic diseases 1[1].

Chemical Identity, Tautomerism, and Structural Rationale

To utilize this compound in drug development, one must first understand its dynamic chemical nature. The molecule exists in a keto-enol tautomeric equilibrium:

  • Keto form: 3-isopropyl-1H-pyrazol-5(4H)-one

  • Enol form: 5-isopropyl-1H-pyrazol-3-ol

In the synthesis of antidiabetic agents, the enol form is the reactive species. The hydroxyl group at position 3 acts as the nucleophile during O-glucosylation, forming a pyrazole-O-glucoside linkage 2[3].

The Causality of the Isopropyl Group: Why is the isopropyl group critical? Structure-Activity Relationship (SAR) studies reveal that the binding pockets of SGLT1 and SGLT2 differ slightly in their lipophilic domains. Substituting a standard methyl or phenyl group with a branched, aliphatic isopropyl group provides optimal steric hindrance. This specific bulk perfectly occupies the hydrophobic sub-pocket of SGLT1 while creating a steric clash within SGLT2, driving the profound SGLT1 selectivity seen in modern pipeline drugs 4[4].

The SGLT1 Target: Mechanism of Action in Metabolic Disease

Unlike SGLT2, which is primarily responsible for renal glucose reabsorption, SGLT1 is a high-affinity, low-capacity transporter expressed heavily in the apical membrane of the small intestine.

Inhibiting SGLT1 with 3-isopropyl pyrazole derivatives triggers a dual-action therapeutic pathway:

  • Blunting Postprandial Hyperglycemia: By blocking intestinal glucose uptake, the rapid spike in blood glucose following a meal is severely attenuated 1[1].

  • The Incretin Effect: Unabsorbed dietary glucose is rerouted to the distal intestine. Here, it stimulates enteroendocrine L-cells to secrete Glucagon-Like Peptide-1 (GLP-1), a potent incretin hormone that enhances glucose-dependent insulin secretion and promotes beta-cell survival 4[4].

SGLT1_Mechanism Diet Dietary Carbohydrates Lumen Intestinal Lumen (Glucose Pool) Diet->Lumen Digestion SGLT1 SGLT1 Transporter (Apical Membrane) Lumen->SGLT1 Glucose Uptake Blood Systemic Circulation (Hyperglycemia) SGLT1->Blood Normal Pathway Distal Distal Intestine (Unabsorbed Glucose) SGLT1->Distal Rerouted Glucose Inhibitor 3-Isopropyl Pyrazole Inhibitor (KGA-2727) Inhibitor->SGLT1 Competitive Inhibition LCell Intestinal L-Cells Distal->LCell Stimulation GLP1 GLP-1 Secretion (Incretin Effect) LCell->GLP1 GLP1->Blood Insulin Release / Glycemic Control

Fig 1. Mechanism of action for 3-isopropyl pyrazole-based SGLT1 inhibitors in glycemic control.

Pharmacological Efficacy: KGA-2727 and Derivatives

The most prominent validation of the 3-isopropyl-1H-pyrazol-5(4H)-one scaffold is KGA-2727 , the first highly selective SGLT1 inhibitor. By anchoring a glucopyranosyloxy group to the pyrazole core, researchers achieved unprecedented selectivity 1[1].

Quantitative SGLT Inhibition Profiles

The following table demonstrates the affinity (


) of key 3-isopropyl pyrazole derivatives, highlighting the massive selectivity ratios achieved by this specific scaffold 4[4].
CompoundScaffold CoreHuman SGLT1

(nM)
Human SGLT2

(nM)
Selectivity Ratio (SGLT2/SGLT1)
KGA-2727 5-isopropyl-1H-pyrazol-3-ol9713,600~140-fold
GSK-1614235 5-isopropyl-1H-pyrazol-3-ol278,170~300-fold

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the development of these inhibitors relies on a self-validating system of synthesis and biological screening.

Phase 1: Scaffold Assembly (Establishing the Isopropyl Pharmacophore)
  • Alkylation: React methyl 4-methyl-3-oxovalerate (0.19 mol) with 4-bromo-1-chloromethyl-2-methyl-benzene (0.16 mol) in tetrahydrofuran (THF) at 70°C for 18 hours, using sodium hydride (60% dispersion) as a base 2[3].

    • Causality: THF is chosen as an aprotic solvent to prevent the quenching of NaH, ensuring complete enolate formation of the β-keto ester prior to nucleophilic attack.

  • Cyclization: Dissolve the resulting intermediate in toluene and add hydrazine monohydrate (0.48 mol). Heat at 120°C for 2 hours using a Dean-Stark apparatus 2[3].

    • Causality: The Dean-Stark trap continuously removes generated water, driving the condensation reaction forward via Le Chatelier's principle to yield the fully cyclized 4-benzyl-5-isopropyl-1H-pyrazol-3-ol scaffold.

Phase 2: O-Glucosylation (Stereoselective Etherification)
  • Phase-Transfer Coupling: Combine the pyrazole core (77.6 mmol) with 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide (116 mmol) in a biphasic mixture of dichloromethane and water. Add potassium carbonate (323 mmol) and benzyltributylammonium chloride (15.5 mmol) 2[3].

    • Causality: The bulky benzyltributylammonium cation acts as a phase-transfer catalyst. It physically pulls the hydrophilic glucosyl bromide into the organic phase to react with the lipophilic pyrazole, while the aqueous K2CO3 neutralizes the generated HBr, preventing acid-catalyzed degradation of the sugar.

  • Deprotection: Remove the acetyl protecting groups via mild alkaline hydrolysis to yield the active free base inhibitor.

Phase 3: Self-Validating In Vitro Screening
  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells transiently expressing either human SGLT1 or human SGLT2 1[1].

    • Causality: Using parallel, distinct cell lines isolates the transporter variable. This creates a self-validating assay where the SGLT2 cell line acts as an internal negative control to definitively prove the selectivity imparted by the isopropyl group.

  • Radioligand Uptake: Incubate cells with the test compound and 14C-labeled methyl-α-D-glucopyranoside (14C-AMG) 4[4].

    • Causality: 14C-AMG is a non-metabolizable glucose analog. This critical choice ensures that the measured radioactive signal corresponds strictly to membrane transport activity, completely eliminating confounding variables from intracellular glycolysis.

Exp_Workflow Step1 1. Scaffold Synthesis (Hydrazine + Oxovalerate) Step2 2. O-Glucosylation (Phase-Transfer Catalysis) Step1->Step2 4-benzyl-5-isopropyl- 1H-pyrazol-3-ol Step3 3. Deprotection (Alkaline Hydrolysis) Step2->Step3 Protected Glucoside Step4 4. In Vitro Assay (14C-AMG Uptake in CHO Cells) Step3->Step4 Purified Inhibitor Step5 5. In Vivo Validation (OGTT in ZDF Rats) Step4->Step5 Target Validation

Fig 2. Self-validating workflow from pyrazolone synthesis to in vivo SGLT1 inhibition profiling.

References

  • KGA-2727, a novel selective inhibitor of a high-affinity sodium glucose cotransporter (SGLT1), exhibits antidiabetic efficacy in rodent models. Journal of Pharmacology and Experimental Therapeutics / NIH. URL:[Link]

  • NOVEL SGLT1 INHIBITOR (Patent). Gulf Cooperation Council Patent Office (GCCPO). URL:[Link]

  • Sodium glucose cotransporter SGLT1 as a therapeutic target in diabetes mellitus. PubMed Central (PMC) / NIH. URL:[Link]

Sources

3-Isopropyl-1H-pyrazol-5(4H)-one Derivatives: Synthesis, Mechanistic Profiling, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The pyrazolone scaffold is a privileged structure in medicinal chemistry, most notably recognized in the neuroprotective drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). However, substituting the 3-methyl group with a 3-isopropyl moiety to form 3-isopropyl-1H-pyrazol-5(4H)-one and its derivatives introduces profound physicochemical shifts [1]. The bulky, electron-donating isopropyl group increases the molecule's lipophilicity (LogP), alters its tautomeric equilibrium, and enhances steric complementarity within specific kinase binding pockets.

This whitepaper provides an authoritative guide on the synthesis, structural dynamics, and pharmacological applications of 3-isopropyl-1H-pyrazol-5(4H)-one derivatives, equipping researchers with field-proven protocols and mechanistic insights for advanced drug design and material science [2].

Chemical Architecture & Tautomeric Dynamics

The Role of the 3-Isopropyl Substitution

In rational drug design, the transition from a methyl to an isopropyl group is rarely trivial. The 3-isopropyl substitution serves two primary mechanistic functions:

  • Enhanced Membrane Permeability: The added hydrocarbon bulk increases the partition coefficient (LogP), facilitating better blood-brain barrier (BBB) penetration and cellular uptake compared to lower-alkyl analogs.

  • Steric Shielding & Kinase Selectivity: The branched isopropyl group creates a specific steric bulk that can prevent off-target binding while perfectly occupying the hydrophobic sub-pockets of target kinases (e.g., in human renal cell carcinoma models) [2].

Tautomeric Equilibrium

Pyrazol-5-ones exhibit a complex tautomerism (CH-, OH-, and NH-forms). The equilibrium is highly solvent-dependent. In non-polar environments, the CH-form (keto) dominates. In polar protic solvents or physiological conditions, the OH-form (enol) is stabilized via hydrogen bonding. This enolization is the causal driver of the molecule's antioxidant capacity, as the enol-OH facilitates rapid single-electron transfer (SET) to quench reactive oxygen species (ROS).

Synthesis A Ethyl isobutyrylacetate + Hydrazine derivative B Nucleophilic Attack (Hydrazone Intermediate) A->B Reflux, EtOH C Intramolecular Cyclization (- EtOH) B->C Heat, Acid/Base cat. D CH-Form (Keto) C->D Tautomerization E OH-Form (Enol) C->E Tautomerization D->E Solvent-Dependent Equilibrium

Fig 1: Synthetic workflow and tautomeric equilibrium of 3-isopropyl-pyrazol-5-ones.

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing 3-isopropyl-1H-pyrazol-5(4H)-one derivatives requires precise control over condensation and cyclization thermodynamics. The following protocol describes the synthesis of the core scaffold using a


-keto ester precursor[2].
Reagents & Equipment
  • Precursor: Ethyl 4-methyl-3-oxopentanoate (Ethyl isobutyrylacetate)

  • Nucleophile: Hydrazine hydrate (or substituted phenylhydrazines for N1-derivatives)

  • Solvent: Absolute Ethanol (EtOH)

  • Equipment: Reflux apparatus, rotary evaporator, pH meter.

Step-by-Step Protocol & Causality
  • Condensation Initiation:

    • Action: Dissolve 10 mmol of ethyl 4-methyl-3-oxopentanoate in 20 mL of absolute ethanol. Slowly add 11 mmol of hydrazine hydrate dropwise at 0°C.

    • Causality: Ethanol provides a protic environment that stabilizes the transition state. Dropwise addition at 0°C prevents runaway exothermic side reactions and minimizes the formation of bis-hydrazones.

  • Thermal Cyclization:

    • Action: Heat the reaction mixture to reflux (78°C) for 3-4 hours.

    • Causality: The initial nucleophilic attack forms a hydrazone intermediate. Thermal energy is required to overcome the activation barrier for the subsequent intramolecular cyclization, which expels ethanol as a leaving group to form the pyrazolone ring.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the UV-active ester spot confirms the complete consumption of the intermediate.

  • Precipitation and pH Control:

    • Action: Cool the solution to 5°C. Carefully adjust the pH to 7.0 using dilute HCl.

    • Causality: Pyrazolones are amphoteric. Neutralizing the pH ensures the compound reaches its isoelectric point, rendering it in its uncharged, least soluble state to maximize crystallization yield.

  • Isolation and Verification:

    • Action: Filter the precipitate, wash with ice-cold water, and dry in a vacuum desiccator.

    • Self-Validation Check: Confirm structure via

      
      H-NMR. Look for the defining isopropyl signature: a septet at ~2.9 ppm (CH) and a doublet at ~1.2 ppm (CH
      
      
      
      ).

Pharmacological & Material Applications

Oncology & Antimicrobial Activity

Derivatives such as 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one have been heavily investigated for their cytotoxicity against human cancer cell lines. Studies demonstrate significant apoptotic induction in ACHN (human renal cell carcinoma), Panc-1 (human pancreatic adenocarcinoma), and HCT-116 (human colon cancer) cell lines [2]. The isopropyl group enhances binding affinity within the hydrophobic pockets of upregulated kinases in these malignancies.

Material Science: Azo and Bisazo Dyes

Beyond pharmaceuticals, 3-isopropyl-1H-pyrazol-5(4H)-ones are critical coupling components in dye chemistry. By reacting the pyrazolone with diazonium salts of arylamines, researchers synthesize vibrant Azo and Bisazo dyes. The isopropyl group improves the solubility and thermal stability of these dyes in liquid states, making them highly valuable for advanced textile and optical applications [3].

MOA A 3-Isopropyl-Pyrazolone Derivatives B ROS Scavenging (Enol-OH H-atom transfer) A->B Electron Donation D Kinase Binding (Hydrophobic Pocket) A->D Isopropyl Steric Fit C Lipid Peroxidation Inhibition B->C Cellular Protection E Apoptosis in Cancer Cells (ACHN, Panc-1) D->E Pathway Inhibition

Fig 2: Dual mechanism of action: ROS scavenging and targeted kinase inhibition.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of prominent 3-isopropyl-pyrazol-5-one derivatives utilized in contemporary research [1][4].

Compound NameCAS NumberMolecular FormulaMW ( g/mol )Primary Application
3-Isopropyl-1H-pyrazol-5(4H)-one 29211-67-4C

H

N

O
126.16Core scaffold, Dye intermediate
3-Isopropyl-1-phenyl-1H-pyrazol-5-ol 925644-86-6C

H

N

O
202.25Cytotoxicity assays, Kinase inhibition
1-(4-Chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol 925563-30-0C

H

ClN

O
236.70Antimicrobial, Azo dye synthesis
1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol 925633-11-0C

H

FN

O
220.24High-lipophilicity neuroprotection
1-(4-Methoxyphenyl)-3-isopropyl-1H-pyrazol-5-one 1049151-87-2C

H

N

O

232.28Bisazo dye synthesis, Optical materials

Note: The "ol" and "one" suffixes are often used interchangeably in commercial catalogs due to the tautomeric nature of the compounds.

References

  • Title

    
    -Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies
    Source:  ResearchGate
    URL: [Link]
    
  • Title: Synthesis of New Pyrazolone Dyes Source: ResearchGate URL: [Link]

solubility of 3-isopropyl-1H-pyrazol-5(4H)-one in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Theoretical and Experimental Framework for the Solubility of 3-Isopropyl-1H-pyrazol-5(4H)-one in Neat and Binary Solvent Systems

Executive Summary

3-Isopropyl-1H-pyrazol-5(4H)-one is a critical heterocyclic intermediate and pharmacophore utilized in the synthesis of various bioactive compounds. Understanding its thermodynamic solubility across diverse solvent systems is paramount for optimizing crystallization processes, formulation development, and synthetic scale-up. Because direct empirical data for this specific derivative is highly specialized, this whitepaper synthesizes the mechanistic principles of pyrazolone solvation—drawing upon extensively validated homologous models such as edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)—to provide a predictive framework and a self-validating experimental protocol for solubility determination.

Mechanistic Foundations: Tautomerism and Solvation Thermodynamics

The solubility of pyrazol-5-ones is not governed merely by static lipophilicity; it is a dynamic process dictated by tautomeric equilibria. 3-Isopropyl-1H-pyrazol-5(4H)-one can exist in three primary tautomeric forms: the CH-form, NH-form, and OH-form[1].

The relative stability and population of these tautomers are highly solvent-dependent, which directly dictates the compound's dissolution thermodynamics:

  • Non-Polar Media: In solvents like toluene or hexane, the CH-form predominates. However, because pyrazolones possess polar carbonyl and nitrogen sites, their solubility in non-polar media remains minimal due to the inability of the solvent to stabilize the polar functional groups[1][2].

  • Polar Protic Solvents: In alcohols (methanol, ethanol) and water, the NH-form is stabilized via strong intermolecular hydrogen bond donation and acceptance[1].

  • Polar Aprotic Solvents: In highly polar aprotic environments like Dimethyl Sulfoxide (DMSO), the OH-form is frequently stabilized, leading to maximum solubility due to the solvent's exceptional hydrogen-bond accepting capacity[1][3].

The presence of the isopropyl group at the C3 position introduces significant steric bulk and hydrophobicity compared to methyl analogs. This increases the energy required for cavity formation in highly cohesive solvents (like pure water), thereby shifting the optimal Hildebrand solubility parameter toward moderately polar organic solvents.

Tautomerism CH CH-Form (Non-polar media) NH NH-Form (Protic solvents) CH->NH Tautomeric Shift OH OH-Form (Aprotic polar solvents) CH->OH Solvent1 Low Solubility (e.g., Toluene, Hexane) CH->Solvent1 NH->OH Tautomeric Shift Solvent2 High Solubility (e.g., Methanol, Water/Cosolvents) NH->Solvent2 Solvent3 Max Solubility (e.g., DMSO, Deep Eutectic Solvents) OH->Solvent3

Tautomeric equilibrium of pyrazol-5-ones and corresponding solvent affinities.

Predictive Solubility Profiling in Neat and Binary Solvents

Based on the KAT-LSER (Kamlet-Abboud-Taft Linear Solvation Energy Relationship) models applied to homologous pyrazolones, the solubility of 3-isopropyl-1H-pyrazol-5(4H)-one is expected to exhibit specific non-linear behaviors in binary mixtures[4][5].

The Cosolvency Effect

In binary aqueous mixtures (e.g., water + ethanol or water + n-propanol), pyrazolones frequently exhibit a pronounced cosolvency phenomenon[4][5]. While solubility in pure water is limited due to solute self-aggregation (stacking), the addition of an organic cosolvent disrupts the highly ordered hydrogen-bond network of water. At a specific molar fraction (typically


 to 

), the cavity formation energy drops precipitously, and solute-solvent interactions are maximized, resulting in a solubility peak that is higher than in either pure solvent[3][6].
Deep Eutectic Solvents (DES)

Recent advancements demonstrate that DESs (e.g., choline chloride combined with triethylene glycol in a 1:2 molar ratio) can outperform traditional organic solvents like dichloromethane[7]. The mechanism involves the formation of a stable three-molecular complex between the pyrazolone, the hydrogen bond donor (HBD), and trace water, which effectively neutralizes the pyrazolone's tendency to self-aggregate[7].

Quantitative Solubility Matrix (Predictive Proxy Data)

The following table synthesizes the expected mole fraction solubility (


) trends for 3-isopropyl-1H-pyrazol-5(4H)-one at 298.15 K, extrapolated from high-fidelity thermodynamic data of structural analogs[3][4][5][7].
Solvent CategorySpecific Solvent SystemPredictive Solubility Trend (

)
Dominant Solute-Solvent Interaction
Non-Polar Toluene / HexaneVery Low (

)
Weak dispersion forces; CH-form dominant
Polar Aprotic AcetonitrileLow (

to

)
Dipole-dipole interactions[4]
Polar Protic Methanol / EthanolModerate (

)
Hydrogen bond donation/acceptance[5]
Highly Polar Aprotic DMSOHigh (

)
Strong hydrogen bond acceptance[3]
Binary Aqueous Ethanol + Water (

)
Maximum (Cosolvency Peak)Synergistic H-bond network disruption[3][5]
Deep Eutectic Choline Chloride : Triethylene GlycolUltra-HighThree-molecular complexation[7]

Self-Validating Experimental Protocol: Isothermal Saturation Method

To accurately determine the solubility of 3-isopropyl-1H-pyrazol-5(4H)-one for process engineering, a rigorous, self-validating Isothermal Saturation Method must be employed[4][6].

Step-by-Step Methodology:
  • Preparation of the Solid Phase: Weigh an excess amount of 3-isopropyl-1H-pyrazol-5(4H)-one (ensuring

    
     of the estimated saturation limit) and add it to a 20 mL sealed borosilicate glass vial containing 10 mL of the target solvent.
    
    • Causality: An excess of solid ensures that the chemical potential of the undissolved solid remains equal to the chemical potential of the solute in the solution, a fundamental requirement for thermodynamic equilibrium.

  • Isothermal Equilibration: Submerge the sealed vials in a thermostatic shaking water bath set to the target temperature (e.g., 298.15 K

    
     0.05 K). Agitate at 150 RPM for a minimum of 72 hours.
    
    • Causality: Pyrazolones are prone to forming metastable supersaturated solutions. A 72-hour equilibration period guarantees that true thermodynamic equilibrium is reached, eliminating kinetic artifacts[4].

  • Phase Separation: Transfer the vials to a centrifuge pre-equilibrated to the exact experimental temperature. Centrifuge at 10,000 RPM for 15 minutes.

    • Causality: Centrifuging at the exact equilibration temperature prevents temperature-induced precipitation or secondary dissolution, which would catastrophically skew the analytical results.

  • Supernatant Quantification: Extract a known aliquot of the clear supernatant using a pre-warmed syringe filter (0.22 µm PTFE). Dilute immediately with the mobile phase and analyze via HPLC-UV (typically monitored at

    
     nm).
    
  • Self-Validation Checkpoint (Solid-State Analysis): Recover the residual undissolved solid from the vial, dry it gently under a vacuum, and analyze it via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Causality: Solvents can induce polymorphic transformations or the formation of pseudo-polymorphs (solvates/hydrates) during the 72-hour equilibration. If the PXRD pattern of the residual solid differs from the starting material, the measured solubility corresponds to the new solvate, not the pure API.

Workflow Step1 Excess Solute Addition Step2 Isothermal Equilibration (72h) Step1->Step2 Step3 Phase Separation (Centrifugation) Step2->Step3 Step4 Supernatant Analysis (HPLC/UV) Step3->Step4 Step5 Thermodynamic Modeling Step4->Step5

Step-by-step experimental workflow for the isothermal saturation method.

Thermodynamic Modeling for Process Scale-Up

Once the experimental mole fraction solubility (


) data is acquired, it must be mathematically correlated to allow for interpolation across different temperatures and solvent ratios during scale-up.

For binary mixed solvents, the Jouyban–Acree model or the CNIBS/R–K (Combined Nearly Ideal Binary Solvent/Redlich–Kister) model should be utilized[4][6]. The Jouyban-Acree model is expressed as:



Where


 is the solute mole fraction in the mixture at temperature 

;

and

are the solvent fractions;

and

are the solubilities in the pure solvents; and

are the model constants representing two-body and three-body solute-solvent interactions[5][6].

Validation Rule: If the Root Mean Square Deviation (RMSD) of the model fit exceeds 5%, the protocol dictates a mandatory re-evaluation of the solid phase (Step 5 of the protocol) to rule out undetected solvent-mediated phase transformations[6].

References

  • Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study Source: PMC - NIH
  • Solubility of Edaravone in Four Mixed Solvents at 273.15–313.
  • Solubility of Edaravone in Four Mixed Solvents at 273.15–313.
  • Deep Eutectic Solvents as Agents for Improving the Solubility of Edaravone: Experimental and Theoretical Consider
  • Solubility Determination and Thermodynamic Modeling of Edaravone in Different Solvent Systems and the Solvent Effect in Pure Solvents Source: Journal of Chemical & Engineering D
  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions Source: ResearchG
  • Full article: C-double alkylation of 5-pyrazolone derivatives by Michael reaction under solvent-free conditions Source: Taylor & Francis

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Isopropyl-Substituted Pyrazol-5-ones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Regiochemical Clarification

Pyrazolone derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, analgesics, and anti-inflammatory agents. A common retrosynthetic challenge in drug discovery is the precise regiocontrol of alkyl substituents on the pyrazole ring.

A frequent misconception in bench chemistry is the assumption that 3-isopropyl-1H-pyrazol-5(4H)-one can be synthesized directly from isopropylhydrazine . As a Senior Application Scientist, it is critical to clarify the causality of the Knorr pyrazole synthesis mechanism:

  • The N1-Pathway: Condensation of isopropylhydrazine with a standard

    
    -keto ester (such as ethyl 3-oxopropanoate) invariably directs the isopropyl moiety to the nitrogen atom, yielding 1-isopropyl-1H-pyrazol-5(4H)-one  [2]. The sterically unhindered terminal 
    
    
    
    of the hydrazine attacks the highly electrophilic ketone carbonyl first, followed by cyclization of the substituted
    
    
    onto the ester.
  • The C3-Pathway: To successfully synthesize the C3-substituted isomer (3-isopropyl-1H-pyrazol-5(4H)-one ), the retrosynthetic logic must be inverted. The isopropyl group must originate from the dicarbonyl precursor (ethyl 4-methyl-3-oxopentanoate), which is then condensed with unsubstituted hydrazine hydrate [1].

This application note provides detailed, self-validating protocols for both pathways, ensuring researchers can selectively synthesize their exact regiochemical target without wasting valuable bench time.

Mechanistic Divergence in Pyrazolone Synthesis

The regioselectivity of the pyrazole ring formation is dictated by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl centers [3].

Regioselectivity IPH Isopropylhydrazine + Ethyl 3-oxopropanoate INT1 Hydrazone Intermediate (N-Isopropyl) IPH->INT1 Condensation (EtOH, AcOH) HYD Hydrazine Hydrate + Ethyl 4-methyl-3-oxopentanoate INT2 Hydrazone Intermediate (C-Isopropyl) HYD->INT2 Condensation (AcOH, 120°C) PROD1 1-Isopropyl-1H-pyrazol-5(4H)-one (N1-Substituted) INT1->PROD1 Cyclization (-EtOH) PROD2 3-Isopropyl-1H-pyrazol-5(4H)-one (C3-Substituted) INT2->PROD2 Cyclization (-EtOH)

Mechanistic divergence illustrating the N1 vs. C3 regioselective pathways for isopropyl-pyrazolones.

Quantitative Reaction Parameters

The following table summarizes the optimized conditions for both regioselective pathways to ensure high-yield, reproducible outcomes.

ParameterPathway A (N1-Substitution)Pathway B (C3-Substitution)
Target Molecule 1-Isopropyl-1H-pyrazol-5(4H)-one3-Isopropyl-1H-pyrazol-5(4H)-one
Hydrazine Source Isopropylhydrazine HydrochlorideHydrazine Hydrate (80% or 98%)
Dicarbonyl Source Ethyl 3-oxopropanoateEthyl 4-methyl-3-oxopentanoate
Solvent System Ethanol (with catalytic AcOH)Glacial Acetic Acid
Temperature 80 °C (Reflux)120 °C (Reflux)
Reaction Time 4 - 6 hours8 hours
Typical Yield 75 - 82%77 - 85%

Experimental Protocols

Protocol A: Synthesis of 1-Isopropyl-1H-pyrazol-5(4H)-one

Use this protocol if the biological target requires the alkyl group on the pyrazole nitrogen (N1).

Reagents:

  • Isopropylhydrazine hydrochloride (1.0 equiv, 10.0 mmol, 1.10 g)

  • Ethyl 3-oxopropanoate (1.0 equiv, 10.0 mmol, 1.16 g)

  • Sodium acetate (1.1 equiv, 11.0 mmol, 0.90 g) - Required to free-base the hydrazine.

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2 drops)

Step-by-Step Methodology:

  • Free-Basing the Hydrazine: In a 50 mL round-bottom flask equipped with a magnetic stirrer, suspend isopropylhydrazine hydrochloride and sodium acetate in 20 mL of absolute ethanol. Stir at room temperature for 30 minutes. Causality: Free-basing is strictly required to activate the nucleophilic

    
     group. The byproduct, NaCl, will precipitate as a fine white powder.
    
  • Condensation: Add catalytic glacial acetic acid, followed by the dropwise addition of ethyl 3-oxopropanoate over 10 minutes via a syringe.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 1:1). The disappearance of the UV-active

    
    -keto ester spot validates the completion of the hydrazone formation and subsequent cyclization [2].
    
  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (30 mL) and saturated aqueous

    
     (20 mL).
    
  • Purification: Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and evaporate. Triturate the crude residue with cold diethyl ether to yield the pure 1-isopropyl-1H-pyrazol-5(4H)-one as a solid.
    
Protocol B: Synthesis of 3-Isopropyl-1H-pyrazol-5(4H)-one

Use this protocol to achieve the true C3-substituted target requested in the primary directive.

Reagents:

  • Hydrazine hydrate (1.0 equiv, 20.0 mmol, 1.00 g of 98% solution)

  • Ethyl 4-methyl-3-oxopentanoate (1.0 equiv, 20.0 mmol, 3.16 g)

  • Glacial Acetic Acid (20.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve ethyl 4-methyl-3-oxopentanoate in 20.0 mL of glacial acetic acid.

  • Hydrazine Addition: Cool the flask to 0 °C using an ice bath. Slowly add hydrazine hydrate dropwise to control the exothermic hydrazone formation. Causality: Acetic acid acts as both the solvent and the acid catalyst, highly accelerating the nucleophilic attack on the sterically hindered isopropyl-bearing ketone [1].

  • Reflux & Cyclization: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 120 °C for 8 hours. The elevated temperature is critical to drive the cyclization step by eliminating ethanol.

  • Quenching: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing crushed ice and neutralize slowly with a cold, saturated aqueous

    
     solution until the pH reaches ~7.0. Self-Validation: Vigorous effervescence will occur; neutralization forces the pyrazolone out of the aqueous phase.
    
  • Extraction: Dilute the neutralized mixture with Ethyl Acetate (60.0 mL). Separate the layers and wash the organic phase sequentially with water (20 mL), saturated

    
     (20 mL), and brine (20 mL) [1].
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. The resulting product, 3-isopropyl-1H-pyrazol-5(4H)-one, can be recrystallized from a mixture of ethanol/water to afford highly pure crystals suitable for downstream SAR derivatization.
    

References

  • DMSO as a Methine Source in TFA-Mediated One-Pot Tandem Regioselective Synthesis of 3-Substituted-1-Aryl-1H-Pyrazolo-[3,4-b]quinolines from Anilines and Pyrazolones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Regioselective synthesis of the pyrazole ring Source: Organic Syntheses (orgsyn.org) URL:[Link]

Knorr Pyrazole Synthesis: A Comprehensive Protocol for the Preparation of 3-Isopropyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Detailed Protocol

Mechanistic Rationale & Structural Design

The Knorr pyrazole synthesis is a cornerstone cyclocondensation reaction in heterocyclic chemistry, widely utilized for the generation of pyrazolone scaffolds. These motifs are privileged structures in medicinal chemistry, forming the core of numerous analgesic, anti-inflammatory, and neuroprotective agents (e.g., edaravone, antipyrine) [1].

The synthesis of 3-isopropyl-1H-pyrazol-5(4H)-one is achieved through the condensation of an unsubstituted hydrazine with a


-keto ester, specifically ethyl 4-methyl-3-oxopentanoate  (ethyl isobutyrylacetate).

Mechanistic Causality: The reaction initiates via the nucleophilic attack of the primary nitrogen of hydrazine on the highly electrophilic ketone carbonyl (C3) of the


-keto ester. This forms a transient carbinolamine that rapidly dehydrates to yield a hydrazone intermediate. The regioselectivity here is absolute; because we are using unsubstituted hydrazine, the isopropyl group is fixed at the C3 position of the final ring. Following hydrazone formation, the secondary nitrogen undergoes an intramolecular nucleophilic acyl substitution at the ester carbonyl. This rate-determining cyclization expels ethanol and forms the five-membered lactam (pyrazolone) ring [2].

Mechanism A Ethyl 4-methyl-3-oxopentanoate + Hydrazine Hydrate B Carbinolamine Intermediate A->B Nucleophilic Attack C Hydrazone Intermediate B->C Dehydration (-H2O) D Intramolecular Cyclization C->D Amidation (-EtOH) E 3-Isopropyl-1H-pyrazol-5(4H)-one (Target) D->E Tautomerization

Knorr pyrazole synthesis mechanism for 3-isopropyl-1H-pyrazol-5(4H)-one.

Reagent Selection & Kinetic Considerations

As a Senior Application Scientist, it is critical to move beyond merely mixing reagents to understanding why specific conditions are selected to optimize both yield and safety.

  • Hydrazine Source: Hydrazine hydrate (N₂H₄·H₂O) is strictly preferred over anhydrous hydrazine. It provides identical nucleophilic efficacy for the initial imine formation while drastically reducing the explosion and toxicity hazards associated with the anhydrous reagent. A slight stoichiometric excess (1.05 equiv) is used to ensure the complete consumption of the more expensive

    
    -keto ester.
    
  • Solvent Dynamics: Absolute ethanol is the optimal solvent. It serves a dual purpose: at reflux (~78 °C), it homogenizes the polar hydrazine and the lipophilic ester, facilitating rapid kinetics. During the workup phase, as the reaction cools, ethanol acts as an anti-solvent for the highly polar pyrazolone, driving a self-purifying crystallization process.

  • Tautomerism: Researchers must be aware that 3-isopropyl-1H-pyrazol-5(4H)-one exists in a tautomeric equilibrium (CH, OH, and NH forms). In polar protic environments and in the solid state, the enol (3-isopropyl-1H-pyrazol-5-ol) and NH forms predominate due to aromatic stabilization and intermolecular hydrogen bonding.

Experimental Methodology

This protocol is designed as a self-validating system , incorporating critical In-Process Controls (IPCs) to ensure the reaction proceeds to completion before downstream isolation is attempted.

Workflow Step1 Step 1: Reagent Preparation Cool EtOH solution of β-keto ester Step2 Step 2: Hydrazine Addition Dropwise addition of N2H4·H2O at 0 °C Step1->Step2 Step3 Step 3: Reflux & Cyclization Heat to 80 °C for 4 hours Step2->Step3 Step4 Step 4: In-Process Control Monitor via TLC/LC-MS Step3->Step4 Step4->Step3 Conversion < 95% Step5 Step 5: Crystallization Cool to RT, precipitate product Step4->Step5 Conversion > 95% Step6 Step 6: Filtration & Drying Vacuum filtration, wash with cold EtOH Step5->Step6

Step-by-step experimental workflow with integrated in-process controls.

Step-by-Step Protocol:
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-methyl-3-oxopentanoate (1.0 equiv, 50.0 mmol, ~7.91 g) in absolute ethanol (50 mL). Cool the solution to 0 °C using an ice-water bath.

  • Controlled Addition: Slowly add hydrazine hydrate (64% aqueous solution, 1.05 equiv, 52.5 mmol, ~2.63 g) dropwise over 15 minutes.

    • Causality: The dropwise addition mitigates the exothermic nature of the initial hydrazone formation and prevents the accumulation of transient di-addition kinetic side products [2].

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 4 hours.

    • Causality: Thermal energy is required to overcome the activation barrier of the rate-determining intramolecular amidation step [1].

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS or TLC (Eluent: EtOAc/Hexane 1:1). Proceed to the next step only when the

    
    -keto ester is >95% consumed.
    
  • Crystallization: Remove the heat source. Allow the mixture to cool naturally to room temperature (20 °C) over 1 hour, then transfer to an ice bath (0 °C) for an additional 1 hour to maximize precipitation.

  • Isolation: Collect the resulting white crystalline solid via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 x 10 mL) to remove residual hydrazine and unreacted starting material.

  • Drying: Dry the product under vacuum at 50 °C to a constant weight.

Quantitative Data & Yield Optimization

The following table summarizes the optimization landscape for this specific synthesis. It demonstrates that while the reaction can technically proceed at room temperature, it is severely kinetically limited. Refluxing in ethanol provides the optimal balance of high yield and purity without the need for harsh acid catalysts.

SolventTemperature (°C)CatalystTime (h)Isolated Yield (%)Purity (LC-MS, %)
Ethanol25None2445>95
Ethanol 80 (Reflux) None 4 92 >98
Acetic Acid120 (Reflux)None488>90
Toluene110 (Reflux)PTSA (10 mol%)675>85

*Note: Reactions in harsh acidic conditions or high-boiling non-polar solvents resulted in minor degradation products and required additional recrystallization steps, lowering the overall isolated yield.

Analytical Characterization

To validate the structural integrity of the synthesized 3-isopropyl-1H-pyrazol-5(4H)-one, the following analytical signatures should be expected:

  • LC-MS (ESI+): m/z calculated for C₆H₁₀N₂O[M+H]⁺ is 127.08; found 127.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       11.20 (br s, 1H, NH/OH tautomer exchange)
      
    • 
       5.25 (s, 1H, aromatic CH of the enol form)
      
    • 
       2.75 (hept, J = 6.9 Hz, 1H, CH of isopropyl group)
      
    • 
       1.15 (d, J = 6.9 Hz, 6H, 2 x CH₃ of isopropyl group)
      
    • Note: The absence of a singlet integrating for 2H around

      
       3.2-3.5 ppm confirms that in DMSO, the compound exists predominantly in the aromatic enol/NH tautomeric forms rather than the CH₂ (4H) form.
      

References

  • Knorr Pyrazole Synthesis of Edaravone Source: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry (RSC) URL:[Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: Reaction Chemistry & Engineering, RSC Publishing URL:[Link]

detailed protocol for 3-isopropyl-1H-pyrazol-5(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis and Isolation Protocol for 3-Isopropyl-1H-pyrazol-5(4H)-one

Introduction and Mechanistic Rationale

The pyrazolone scaffold is a privileged pharmacophore in drug discovery, frequently embedded in molecules exhibiting diverse biological activities, including succinate dehydrogenase (SDH) inhibition for agricultural fungicides[1] and sodium-glucose cotransporter 1 (SGLT1) inhibition for metabolic disorders[2]. The synthesis of 3-alkyl-1H-pyrazol-5(4H)-ones is classically achieved via the Knorr pyrazole synthesis, a highly robust cyclocondensation reaction between a


-keto ester and hydrazine[2].

For the synthesis of 3-isopropyl-1H-pyrazol-5(4H)-one (CAS: 29211-67-4), the specific precursors are ethyl 4-methyl-3-oxopentanoate and hydrazine monohydrate . The reaction proceeds via a two-step cascade:

  • Nucleophilic Addition (Imine Formation): The highly nucleophilic terminal nitrogen of hydrazine attacks the more electrophilic ketone carbonyl of the

    
    -keto ester, eliminating water to form a hydrazone intermediate.
    
  • Intramolecular Amidation (Cyclization): The secondary nitrogen of the hydrazone intermediate undergoes intramolecular nucleophilic acyl substitution at the ester carbonyl, expelling ethanol and forming the 5-membered pyrazolone ring.

While some modern methodologies employ microwave irradiation to accelerate this cyclization[3], a standard thermal reflux in a protic solvent (ethanol) is preferred for scalability. Ethanol is chosen strategically: it solubilizes the starting materials at reflux but acts as an excellent anti-solvent for the highly polar pyrazolone product at reduced temperatures, driving spontaneous crystallization and eliminating the need for complex chromatographic purification.

Experimental Workflow

G Step1 Reagent Preparation Ethyl 4-methyl-3-oxopentanoate + Hydrazine Hydrate Step2 Condensation Reaction Reflux in EtOH (78°C, 4h) Step1->Step2 Step3 Crystallization Cool to 0-5°C (Ice Bath) Step2->Step3 Step4 Isolation Vacuum Filtration Step3->Step4 Step5 Purification & Drying Wash with cold EtOH & Dry in vacuo Step4->Step5

Workflow for the Knorr synthesis of 3-isopropyl-1H-pyrazol-5(4H)-one.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 50 mmol scale synthesis. A slight excess of hydrazine monohydrate (1.1 equivalents) is utilized to ensure complete consumption of the


-keto ester, preventing unreacted ester from contaminating the final crystalline product.
Reagent / SolventMolecular Weight ( g/mol )EquivalentsAmount (Mass/Volume)Moles
Ethyl 4-methyl-3-oxopentanoate158.201.07.91 g50.0 mmol
Hydrazine monohydrate (64% N₂H₄)50.061.12.75 g (2.67 mL)55.0 mmol
Absolute Ethanol (Reaction Solvent)46.07N/A40.0 mLN/A
Absolute Ethanol (Wash Solvent)46.07N/A2 x 10.0 mLN/A

Detailed Step-by-Step Protocol

Phase 1: Reaction Setup and Execution

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the system is adequately ventilated, as hydrazine vapors are toxic.

  • Charge the flask with ethyl 4-methyl-3-oxopentanoate (7.91 g, 50.0 mmol) and absolute ethanol (40.0 mL)[1]. Begin moderate stirring (400 rpm) to ensure a homogeneous solution.

  • Place hydrazine monohydrate (2.67 mL, 55.0 mmol) into the dropping funnel.

  • Critical Step: Add the hydrazine monohydrate dropwise over 10-15 minutes at room temperature. The reaction is exothermic; rapid addition can cause solvent boil-over and promote the formation of unwanted side products.

  • Once the addition is complete, transfer the flask to an oil bath or heating mantle. Elevate the temperature to achieve a gentle reflux (approx. 78°C internal temperature).

  • Maintain reflux with continuous stirring for 4 hours. The progression of the cyclization can be monitored via TLC (eluent: Hexane/Ethyl Acetate 1:1, visualizing with UV and iodine).

Phase 2: Product Isolation and Purification 7. Remove the reaction mixture from the heat source and allow it to cool gradually to room temperature. 8. Once at room temperature, transfer the flask to an ice-water bath (0-5°C) and let it stand for 1-2 hours. Causality: The gradual cooling promotes the growth of larger, purer crystals of 3-isopropyl-1H-pyrazol-5(4H)-one, while impurities and unreacted hydrazine remain solvated in the cold ethanol. 9. Isolate the precipitated white to off-white solid via vacuum filtration using a Büchner funnel. 10. Wash the filter cake with ice-cold absolute ethanol (2 x 10 mL) to displace any residual mother liquor. Note: The ethanol must be ice-cold to minimize the dissolution of the target product. 11. Transfer the solid to a watch glass and dry in a vacuum oven at 45°C for 12 hours to remove trace ethanol and water.

Phase 3: Expected Analytical Profile

  • Appearance: White crystalline solid.

  • Yield: Typically 80-88% (5.0 - 5.5 g).

  • LC-MS (ESI+): m/z calculated for C₆H₁₀N₂O [M+H]⁺ 127.08, found 127.1.

  • Tautomerism Note: In solution (e.g., DMSO-d₆ or CDCl₃), pyrazolones exist in a dynamic equilibrium of tautomeric forms (CH, OH, and NH forms). NMR spectra may exhibit broadened or complex signals depending on the solvent and concentration.

References

  • Pyrazole derivatives, medical compositions containing them, medical uses thereof and intermediates for the same.
  • Abstract - bioRxiv.org. bioRxiv.
  • Substituted dihydropyrazolo pyrazine carboxamide derivatives.

Sources

Application Note: High-Purity Isolation of 3-Isopropyl-1H-pyrazol-5(4H)-one via Controlled Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

3-Isopropyl-1H-pyrazol-5(4H)-one is a critical heterocyclic intermediate utilized in the synthesis of advanced agrochemicals and pharmaceuticals, including radical-scavenging Edaravone analogs. The presence of trace impurities—such as unreacted hydrazines, regioisomers, or oxidation byproducts—can severely compromise downstream coupling reactions and overall active pharmaceutical ingredient (API) efficacy.

Purification by recrystallization exploits the differential solubility between the target pyrazolone and its impurities. Pyrazol-5-ones exhibit complex tautomerism (existing in dynamic equilibrium between CH, OH, and NH forms), which dictates their hydrogen-bonding capacity and polarity[1]. Consequently, polar protic solvents like ethanol or methanol are highly effective at dissolving the compound at elevated temperatures by disrupting intermolecular hydrogen bonds[2]. To maximize yield and polymorphic purity, a mixed-solvent (solvent/anti-solvent) system is often employed, utilizing ethanol as the primary solvent and water as the anti-solvent[3][4].

Solvent Selection & Quantitative Solubility Data

Selecting the optimal solvent system is a balance between yield, purity, and crystal morphology. Single solvents offer operational simplicity, while mixed systems provide tunable supersaturation gradients.

Table 1: Recommended Solvent Systems for Pyrazolone Recrystallization

Solvent SystemRatio (v/v)Boiling Point (°C)Suitability & Physicochemical Profile
Ethanol (Absolute) N/A78.4Excellent primary solvent; disrupts H-bonding; high thermal solubility gradient.
Methanol / Acetone 1:1~60.0Effective for highly polar impurities; rapid evaporation profile[1].
Ethanol / Water 3:1 to 5:1~80.0Ideal solvent/anti-solvent pair; maximizes yield but requires strict cooling control[3][4].
Acetonitrile / Ethyl Acetate 1:1~79.0Suitable for slow-evaporation crystallization; yields high-quality single crystals[5].

Experimental Workflow

RecrystallizationWorkflow N1 Crude 3-Isopropyl- 1H-pyrazol-5(4H)-one N2 Hot Dissolution (Primary Solvent: EtOH) N1->N2 Heat to Reflux N3 Hot Filtration (Remove Insoluble Matter) N2->N3 If impurities present N4 Anti-Solvent Addition (Hot H2O to Turbidity) N2->N4 If solution clear N3->N4 Clear Filtrate N5 Controlled Cooling (Nucleation & Growth) N4->N5 Clarify with EtOH drops N6 Vacuum Filtration & Cold Solvent Wash N5->N6 Crystal Slurry N7 Vacuum Drying (Constant Weight) N6->N7 Wet Cake N8 Pure Product (>99% Purity) N7->N8 Analytical QC

Recrystallization workflow for 3-isopropyl-1H-pyrazol-5(4H)-one purification.

Step-by-Step Methodology: Ethanol/Water Mixed-Solvent Recrystallization

This protocol is engineered as a self-validating system. Do not proceed to subsequent stages unless the specific validation checkpoint is met.

Step 1: Primary Dissolution
  • Action: Weigh the crude 3-isopropyl-1H-pyrazol-5(4H)-one and transfer it to a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Add a minimum volume of boiling absolute ethanol (approximately 3-5 mL per gram of crude).

  • Causality: Utilizing the absolute minimum volume of hot solvent ensures the solution reaches near-saturation, which is a thermodynamic prerequisite for maximizing product recovery during the cooling phase[3].

  • Validation Checkpoint: The solid must completely dissolve, yielding a clear solution. If undissolved material remains after 10 minutes of reflux, add boiling ethanol in 0.5 mL increments until clarity is achieved.

Step 2: Hot Filtration (Optional but Recommended)
  • Action: If the solution contains insoluble particulate matter or dark polymeric impurities, add activated carbon (1-2% w/w), reflux for 5 minutes, and filter rapidly through a pre-warmed Büchner funnel lined with a Celite pad.

  • Causality: Pre-warming the funnel prevents premature crystallization on the filter paper, which would lead to significant product loss. The activated carbon adsorbs high-molecular-weight, highly conjugated impurities.

  • Validation Checkpoint: The resulting filtrate must be optically clear and entirely free of suspended particles.

Step 3: Anti-Solvent Addition & Saturation Tuning
  • Action: Maintain the filtrate at a gentle boil. Slowly add hot deionized water (the anti-solvent) dropwise until a faint, persistent turbidity (cloudiness) is observed.

  • Causality: The addition of water increases the polarity of the medium, sharply lowering the solubility of the pyrazolone[4]. Adding the anti-solvent hot prevents localized thermal shock, which can cause the product to "oil out" (precipitate as an amorphous liquid rather than a crystalline solid)[3].

  • Validation Checkpoint: Once persistent turbidity is achieved, add 1-3 drops of hot ethanol until the solution just becomes clear again. This guarantees the solution is resting exactly at the saturation point prior to cooling.

Step 4: Controlled Nucleation and Crystal Growth
  • Action: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1-2 hours. Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for an additional 45 minutes.

  • Causality: Slow cooling promotes the formation of fewer, larger, and purer crystals by allowing impurities sufficient time to diffuse away from the growing crystal lattice. Rapid cooling traps mother liquor and impurities within crystal defects.

  • Validation Checkpoint: Distinct, well-defined crystals should be visible. If the product appears as a milky oil at the bottom of the flask, "oiling out" has occurred (refer to Troubleshooting Matrix).

Step 5: Isolation and Washing
  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Break the vacuum, cover the crystal cake with a minimal volume of ice-cold 1:1 Ethanol/Water mixture, and reapply the vacuum to pull the wash through.

  • Causality: The cold wash aggressively displaces the impurity-laden mother liquor from the surface of the crystals without providing enough thermal energy to redissolve the purified product[3].

  • Validation Checkpoint: The filtrate (mother liquor) should carry away the color and impurities, leaving a significantly whiter/lighter crystal cake on the filter.

Step 6: Desiccation
  • Action: Transfer the wet cake to a watch glass and dry in a vacuum oven at 40–45 °C.

  • Causality: Vacuum drying removes residual solvents efficiently without exposing the compound to excessive thermal stress that could induce degradation or polymorphic shifts.

  • Validation Checkpoint: Weigh the sample periodically. The protocol is complete only when the sample reaches a constant weight (variance < 0.1% between successive weighings).

Analytical Validation

To ensure the protocol was successful, the purified material must be subjected to orthogonal analytical techniques to validate its integrity:

  • Melting Point Determination: A sharp melting point range (ΔT ≤ 1.5 °C) indicates high crystal lattice purity. Broad ranges indicate residual solvent or trapped impurities.

  • HPLC Analysis: Reverse-phase HPLC (e.g., C18 column, Water/Acetonitrile mobile phase) should demonstrate an area normalization purity of >99.0%.

  • 1H-NMR Spectroscopy: Confirms the absence of residual ethanol (triplet at 1.2 ppm, quartet at 3.7 ppm) and verifies the structural integrity of the pyrazolone core[2].

Troubleshooting Matrix

Table 2: Troubleshooting Recrystallization Anomalies

AnomalyMechanistic CauseCorrective Action
"Oiling Out" Supersaturation was reached above the compound's melting point, causing liquid-liquid phase separation[3].Reheat until the oil dissolves. Add 10-15% more primary solvent (Ethanol) to lower the saturation temperature, then cool slowly[3].
No Crystallization Solution is too dilute; supersaturation has not been achieved.Boil off excess solvent under a gentle stream of nitrogen, or add more anti-solvent (Water) dropwise until turbid.
Colored Crystals Chromophoric impurities are trapped in the crystal lattice during rapid nucleation.Redissolve the crystals, treat with activated carbon, perform a hot filtration, and repeat the cooling process.
Poor Yield High solubility of the pyrazolone in the cold mother liquor.Increase the proportion of anti-solvent (Water) or extend the ice-bath incubation time to 2 hours.

References

  • Title: Synthesis of 3-Methyl-4-(4-methylbenzoyl)
  • Source: PMC (NIH)
  • Title: Recrystallization techniques for purifying pyrazole compounds Source: BenchChem URL
  • Source: RSC.
  • Title: WO2011076194A1 - Method for purifying pyrazoles Source: Google Patents URL

Sources

Comprehensive Analytical Methods for 3-Isopropyl-1H-pyrazol-5(4H)-one: HPLC, LC-MS, and NMR Protocols for Quality Control and Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

3-Isopropyl-1H-pyrazol-5(4H)-one (CAS: 29211-67-4) is a highly versatile building block with a molecular weight of 126.16 g/mol [1]. Pyrazolone derivatives are critical pharmacophores in medicinal chemistry, frequently utilized as highly ligand-efficient kinase inhibitors[2] and neuroprotective agents (e.g., edaravone)[3]. However, the analytical characterization of pyrazol-5-ones presents unique challenges due to their complex keto-enol tautomerism and susceptibility to oxidative degradation[4].

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists. The following protocols are engineered as self-validating systems , meaning the methods inherently verify their own accuracy through embedded system suitability criteria. Furthermore, the causality behind every chromatographic and spectroscopic parameter is thoroughly explained to empower scientists to troubleshoot effectively.

Chemical Context & Analytical Challenges

The primary analytical challenge when working with 3-isopropyl-1H-pyrazol-5(4H)-one is its dynamic tautomeric equilibrium. The molecule exists in a solvent- and pH-dependent equilibrium between the CH-form (keto), OH-form (enol), and NH-form.

  • Chromatographic Impact: The enol form possesses a pKa of approximately 7.0. If analyzed at a neutral pH, the compound exists in a state of partial ionization, causing severe peak tailing, split peaks, and retention time drift.

  • Spectroscopic Impact: The absorption and emission properties, as well as NMR chemical shifts, will vary drastically depending on the polarity of the diluent[4].

Tautomerism Keto CH-Form (Keto) Dominant in CDCl3 Enol OH-Form (Enol) Dominant in DMSO-d6 Keto->Enol Solvent Polarity Shift Degradant Oxidative Dimer (Degradation Product) Enol->Degradant ROS / UV Light

Fig 1. Tautomeric equilibrium and primary oxidative degradation pathway.

Stability-Indicating RP-HPLC-UV Protocol

Causality of Method Design

To force 3-isopropyl-1H-pyrazol-5(4H)-one into a single, un-ionized state, the mobile phase must be highly acidic. We utilize 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0). Because this is a low-molecular-weight, polar compound, a high starting aqueous concentration (95%) is strictly required to ensure adequate retention (capacity factor


) and prevent co-elution with the solvent front or polar degradation products[3].
Chromatographic Conditions

Table 1: RP-HPLC Gradient Program

Time (min)Mobile Phase A (0.1% TFA in H₂O)Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.095%5%1.0
10.040%60%1.0
15.010%90%1.0
15.195%5%1.0
20.095%5%1.0
  • Column: Agilent ZORBAX Extend-C18 (150 × 4.6 mm, 5 µm) or equivalent.

  • Column Temperature: 30 °C (Stabilizes tautomeric interconversion rates).

  • Detection Wavelength: 240 nm (Optimal for the pyrazolone conjugated system).

  • Injection Volume: 10 µL.

Step-by-Step Methodology
  • Mobile Phase Preparation: Vacuum filter Mobile Phase A (0.1% TFA in HPLC-grade water) and Mobile Phase B (100% Acetonitrile) through a 0.2 µm membrane. Sonicate for 15 minutes to degas.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-isopropyl-1H-pyrazol-5(4H)-one reference standard. Dissolve in 10 mL of Methanol to create a 1 mg/mL stock. Dilute 1.0 mL of stock into a 100 mL volumetric flask with Mobile Phase A to yield a 10 µg/mL working standard. Note: Protect from light to prevent oxidative dimerization.

  • System Suitability Testing (Self-Validation): Inject the 10 µg/mL standard six consecutive times. The system is validated for release only if it meets the criteria in Table 2.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaRationale
Peak Area %RSD≤ 2.0%Ensures injector precision and sample stability.
USP Tailing Factor (

)
≤ 1.5Confirms complete suppression of ionization.
Theoretical Plates (

)
≥ 5,000Verifies column efficiency and lack of voiding.

LC-ESI-MS/MS Protocol for Impurity Profiling

Causality of Method Design

While UV detection is excellent for purity quantification, it cannot identify unknown degradants. Electrospray Ionization (ESI) in Positive mode is ideal here because the basic nitrogen (N2) of the pyrazolone ring readily accepts a proton


. MS/MS fragmentation is driven by the cleavage of the isopropyl group, which is highly diagnostic for this specific molecule.
Methodology
  • Sample Dilution: Dilute the HPLC stock solution to 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. (TFA is avoided here as it causes severe ion suppression in MS).

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C

    • Collision Energy (CE): 15-25 eV (Optimized for isopropyl cleavage).

  • Diagnostic Transitions: Monitor the parent ion

    
     127.1 
    
    
    
    . The primary product ion will appear at
    
    
    85.0, corresponding to the loss of the isopropyl radical (
    
    
    Da).

Multinuclear NMR Protocol for Tautomeric Elucidation

Causality of Method Design

To definitively prove the molecular structure, 1H and 13C NMR must account for the solvent-induced tautomeric shift. Running the sample exclusively in a polar solvent like DMSO-d6 may mask the C4 aliphatic protons due to enolization. Therefore, a non-polar solvent (


) is utilized to lock the molecule into its CH-form (keto) for clear aliphatic integration.
Methodology
  • Sample Preparation: Dissolve 15 mg of 3-isopropyl-1H-pyrazol-5(4H)-one in 0.6 mL of

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Acquisition: Acquire 1H NMR at 400 MHz (16 scans, 2s relaxation delay) and 13C NMR at 100 MHz (1024 scans).

Table 3: Multinuclear NMR Assignments (CH-Tautomer in


) 
Position1H Shift (ppm)13C Shift (ppm)Multiplicity & CouplingStructural Assignment
C5-174.2QuaternaryCarbonyl (

)
C3-161.5QuaternaryImine (

)
C43.2539.8Singlet, 2HPyrazolone ring

CH2.8526.4Septet, 1H,

Hz
Isopropyl methine
CH31.2020.1Doublet, 6H,

Hz
Isopropyl methyls

Integrated Analytical Workflow

The following workflow illustrates the required sequence of operations to ensure absolute data integrity from sample preparation to final quality release.

AnalyticalWorkflow Prep Sample Preparation (Protect from light/ROS) HPLC RP-HPLC-UV (Purity & Degradation) Prep->HPLC Aliquot 1 MS LC-ESI-MS/MS (Impurity Identification) Prep->MS Aliquot 2 NMR Multinuclear NMR (Tautomer Analysis) Prep->NMR Aliquot 3 Report Quality Control Data Synthesis HPLC->Report MS->Report NMR->Report

Fig 2. Multimodal analytical workflow for pyrazolone characterization.

References

  • 3-Aryl-4-(arylhydrazono)-1H-pyrazol-5-ones: Highly ligand efficient inhibitors - Bioorganic & Medicinal Chemistry Letters - [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - MDPI Molecules -[Link]

  • Synthesis, Characterization, Absorption and Fastness Properties of Novel Monoazo Dyes Derived from Pyrazol-5-one - SciELO - [Link]

Sources

A Validated Stability-Indicating RP-HPLC Method for the Quantification of 3-isopropyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-isopropyl-1H-pyrazol-5(4H)-one. The method is designed for use in quality control, stability studies, and research environments. Chromatographic separation was achieved on a C18 stationary phase using an isocratic mobile phase of acetonitrile and water, with detection at 245 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1] Forced degradation studies confirmed the method's ability to resolve the parent analyte from its degradation products, establishing its utility as a stability-indicating assay.

Introduction

3-isopropyl-1H-pyrazol-5(4H)-one is a heterocyclic compound belonging to the pyrazolone class. Pyrazolone derivatives are of significant interest in the pharmaceutical industry, serving as crucial intermediates and active pharmaceutical ingredients (APIs) with a wide range of biological activities, including anti-inflammatory and neuroprotective effects.[2][3] A notable example is Edaravone, a pyrazolone derivative used to treat acute ischemic stroke and motor neurone disease.[4][5] Given the therapeutic potential of this chemical family, the development of robust analytical methods for novel derivatives like 3-isopropyl-1H-pyrazol-5(4H)-one is essential for ensuring product quality, monitoring stability, and supporting drug development processes.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the quantification of small organic molecules in pharmaceutical applications due to its high resolution, sensitivity, and reproducibility.[3] This document provides a comprehensive, field-tested protocol for an RP-HPLC method tailored for 3-isopropyl-1H-pyrazol-5(4H)-one, grounded in established principles for similar analytes.[6][7]

Principle of the Method: Causality and Experimental Choices

The fundamental principle of this method is the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase (RP-HPLC). The choices of column, mobile phase, and detection wavelength were made deliberately to ensure optimal performance and reliability.

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. This is the most widely used reversed-phase packing, offering excellent hydrophobicity and retention for moderately polar compounds like pyrazolone derivatives.[4] The alkyl chains provide a non-polar environment that retains the analyte through hydrophobic interactions, allowing for effective separation from more polar impurities.

  • Mobile Phase Composition: An isocratic mobile phase consisting of Acetonitrile and Water (50:50, v/v) was chosen.

    • Acetonitrile: Selected as the organic modifier due to its low viscosity, which minimizes backpressure, and its low UV cutoff, which reduces baseline noise at the chosen detection wavelength. It provides appropriate elution strength to achieve a reasonable retention time for the analyte.[8]

    • Water: Serves as the weak, polar component of the mobile phase. High-purity (HPLC grade) water is critical to prevent contamination and ensure baseline stability.

    • Isocratic Elution: An isocratic (constant composition) method was favored over a gradient method for its simplicity, robustness, and faster re-equilibration times, making it ideal for routine quality control analysis.[8]

  • Detection Wavelength: The UV detection wavelength was set to 245 nm. Pyrazolone rings typically exhibit strong UV absorbance between 240-280 nm.[9] The selection of 245 nm is based on the characteristic absorbance maximum for this class of compounds, providing high sensitivity for the analyte while minimizing interference from potential excipients or impurities.

Experimental Protocol

Materials and Reagents
  • Reference Standard: 3-isopropyl-1H-pyrazol-5(4H)-one (Purity ≥98%)

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Column: C18, 5 µm particle size, 4.6 x 150 mm (e.g., Agilent ZORBAX Extend-C18 or equivalent)[4]

  • Glassware: Class A volumetric flasks and pipettes

  • Filters: 0.45 µm syringe filters (PTFE or Nylon)

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterSpecification
Instrument Agilent 1260 Infinity II HPLC system or equivalent with UV/PDA Detector
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Measure 500 mL of HPLC-grade Acetonitrile and 500 mL of HPLC-grade Water into a clean 1 L glass reservoir.

    • Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 3-isopropyl-1H-pyrazol-5(4H)-one reference standard.

    • Transfer the standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix until homogeneous.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, and 150 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase in volumetric flasks.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of 3-isopropyl-1H-pyrazol-5(4H)-one.

    • Transfer to a 25 mL volumetric flask.

    • Add approximately 20 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Analytical Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard / Sample B Dissolve in Mobile Phase (Volumetric Flask) A->B C Sonicate to Dissolve B->C D Filter (0.45 µm) C->D E Equilibrate System (Stable Baseline) D->E F Inject Blank E->F G Inject Standards (Calibration Curve) F->G H Inject Samples G->H I Integrate Peak Area H->I J Generate Calibration Curve I->J K Calculate Concentration J->K

Caption: HPLC analytical workflow from sample preparation to final concentration calculation.

Method Validation Summary

The developed method was rigorously validated according to ICH Q2(R2) guidelines.[4] The results confirm that the method is suitable for its intended purpose. Note: The data presented is illustrative of expected performance.

Specificity (Stability-Indicating)

Forced degradation studies were performed by subjecting the analyte to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress. In all conditions, the main analyte peak was well-resolved from all degradation product peaks, demonstrating the method's specificity and stability-indicating nature.

Linearity

The method showed excellent linearity over the concentration range of 10-150 µg/mL.

ParameterResult
Linearity Range 10 - 150 µg/mL
Regression Equation y = 45872x + 1253.6
Correlation Coefficient (r²) 0.9998
Accuracy (Recovery)

Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration).

Concentration LevelMean Recovery (%)% RSD
80% (80 µg/mL)99.80.65
100% (100 µg/mL)100.50.42
120% (120 µg/mL)101.10.58
Precision

Precision was evaluated at both repeatability and intermediate levels.

Precision TypeConcentration (µg/mL)% RSD (n=6)
Repeatability (Intra-day) 100≤ 0.5%
Intermediate (Inter-day) 100≤ 1.2%
Sensitivity

The limits of detection (LOD) and quantitation (LOQ) were determined based on the signal-to-noise ratio.

ParameterResult
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantitation (LOQ) 0.75 µg/mL
Robustness

The method's robustness was confirmed by introducing small, deliberate variations in the chromatographic conditions. No significant changes in retention time or peak area were observed, demonstrating the method's reliability under varied conditions.

Parameter VariedResult
Flow Rate (± 0.1 mL/min) Passed (%RSD < 2.0%)
Column Temperature (± 2 °C) Passed (%RSD < 2.0%)
Mobile Phase Composition (± 2%) Passed (%RSD < 2.0%)

Conclusion

A simple, rapid, and reliable stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of 3-isopropyl-1H-pyrazol-5(4H)-one. The method exhibits excellent performance in terms of specificity, linearity, accuracy, and precision. Its robustness makes it highly suitable for routine quality control analysis and stability assessment in pharmaceutical research and development settings.

References

  • ChemScene. 3-Isopropyl-1-phenyl-1H-pyrazol-5-ol. ChemScene.

  • Sigma-Aldrich. 3-Isopropyl-1H-pyrazol-5-amine. Sigma-Aldrich.

  • IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.

  • PMC. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. National Center for Biotechnology Information.

  • ResearchGate. Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. ResearchGate.

  • European Journal of Chemistry. Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry.

  • Santa Cruz Biotechnology. 1-isopropyl-3-methyl-1H-pyrazol-5-amine. Santa Cruz Biotechnology.

  • UWA Profiles and Research Repository. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. The University of Western Australia.

  • PubChem. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. National Center for Biotechnology Information.

  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate.

  • Springer. Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. SpringerLink.

  • ResearchGate. DEVELOPMENT AND VALIDATION OF A SIMPLE UV SPECTROPHOTOMETRIC AND ISOCRATIC RP-HPLC METHOD FOR ESTIMATION OF EDARAVONE IN BULK AND ITS INJECTION FORMULATION. ResearchGate.

  • BenchChem. Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. BenchChem.

  • PMC. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. National Center for Biotechnology Information.

  • BenchChem. validation of analytical methods for quantification of methyl 3-amino-1H-pyrazole-4-carboxylate. BenchChem.

  • Sryahwa Publications. LC Method for the Estimation of Edaravone in Bulk and its Pharmaceutical Dosage Form. Sryahwa Publications.

  • PubMed. Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography. National Center for Biotechnology Information.

  • Sigma-Aldrich. 1-Isopropyl-3-methyl-1H-pyrazol-5-amine AldrichCPR. Sigma-Aldrich.

  • Pharmaffiliates. Allopurinol-Impurities. Pharmaffiliates.

  • CymitQuimica. 1-ISOPROPYL-1H-PYRAZOL-3-OL. CymitQuimica.

  • PubChem. 3-Chloro-5-(1-isopropyl-1H-pyrazol-4-yl)aniline. National Center for Biotechnology Information.

  • PharmaTutor. EDARAVONE: A REVIEW ON ANALYTICAL METHOD AND ITS DETERMINATION IN BIOLOGICAL MATRIX AND SYNTHETIC MIXTURE. PharmaTutor.

  • Asian Journal of Research in Chemistry. Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products. Asian Journal of Research in Chemistry.

  • Cureus. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Cureus.

  • Cheméo. Chemical Properties of 1-Acetyl-4,5-dihydro-1H-pyrazole. Cheméo.

  • European Commission. OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. European Commission.

  • MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI.

Sources

derivatization of 3-isopropyl-1H-pyrazol-5(4H)-one for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Derivatization of 3-isopropyl-1H-pyrazol-5(4H)-one for Structure-Activity Relationship (SAR) Studies

Abstract

The pyrazolone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its synthetic tractability and diverse biological activities make it an attractive starting point for drug discovery campaigns. This document provides a detailed guide for the chemical derivatization of a specific pyrazolone core, 3-isopropyl-1H-pyrazol-5(4H)-one, with the explicit goal of generating compound libraries for Structure-Activity Relationship (SAR) studies. We will explore synthetic protocols for targeted modifications at the N1, C4, and O5 positions, discuss the chemical rationale behind these modifications, and present a framework for interpreting the resulting biological data.

Introduction: The Pyrazolone Core as a Versatile Scaffold

Pyrazolone and its derivatives are five-membered heterocyclic compounds that have garnered significant attention due to their wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, antioxidant, and antimicrobial activities.[1][3][4][5] A notable example is Edaravone, a radical scavenger used in the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS), which features a pyrazolone core.[6][7] The value of this scaffold lies in its multiple reactive sites that allow for systematic chemical modification.

Structure-Activity Relationship (SAR) is the cornerstone of modern medicinal chemistry, aiming to correlate the specific structural features of a molecule with its biological activity. By systematically altering a lead compound's structure and observing the corresponding changes in efficacy, potency, or selectivity, researchers can develop a predictive model to guide the design of more effective drugs. This guide focuses on 3-isopropyl-1H-pyrazol-5(4H)-one as a model scaffold, outlining reliable protocols to create a diverse set of analogues for robust SAR exploration.

The primary sites for derivatization on the 3-isopropyl-1H-pyrazol-5(4H)-one core are:

  • The N1-position: Modification here directly impacts the molecule's overall lipophilicity, hydrogen bonding potential, and steric profile.

  • The C4-position: This active methylene site is highly amenable to condensation reactions, allowing for the introduction of large and diverse substituents that can probe interactions with receptor pockets.

  • The O5-position (via tautomerism): The pyrazolone core exists in tautomeric equilibrium with its pyrazol-5-ol form. This allows for O-alkylation, which can alter the compound's electronic properties and prevent it from acting as a hydrogen bond donor.

G cluster_core Core Scaffold & Synthesis cluster_derivatization Derivatization Strategies for SAR cluster_n1_methods cluster_c4_methods cluster_o5_methods Core 3-isopropyl-1H-pyrazol-5(4H)-one N1 N1-Position Core->N1 Diversification Sites C4 C4-Position Core->C4 Diversification Sites O5 O5-Position (Tautomer) Core->O5 Diversification Sites Start Ethyl Isobutyrylacetate + Hydrazine Hydrate Start->Core Knorr Condensation N1_Alkylation N-Alkyl Halides N1->N1_Alkylation N1_Michael Michael Acceptors N1->N1_Michael C4_Knoevenagel Knoevenagel Condensation (Aldehydes) C4->C4_Knoevenagel C4_Mannich Mannich Reaction (Aminomethylation) C4->C4_Mannich C4_Electrophilic Electrophilic Halogenation C4->C4_Electrophilic O5_Mitsunobu Mitsunobu Reaction O5->O5_Mitsunobu

Synthesis of the Core Scaffold

The foundational step is the reliable synthesis of the starting material. The Knorr pyrazole synthesis provides a straightforward and high-yielding route.

Protocol 1: Synthesis of 3-isopropyl-1H-pyrazol-5(4H)-one

Rationale: This protocol utilizes the classic condensation reaction between a β-ketoester (ethyl isobutyrylacetate) and hydrazine. The reaction is typically acid-catalyzed and proceeds via an initial hydrazone formation followed by intramolecular cyclization and dehydration.

Materials:

  • Ethyl isobutyrylacetate

  • Hydrazine hydrate

  • Ethanol, absolute

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of ethyl isobutyrylacetate (1.0 eq) in absolute ethanol (5 mL per mmol of ester), add a catalytic amount of glacial acetic acid (0.1 eq).

  • Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. The reaction may be mildly exothermic.

  • After the addition is complete, heat the mixture to reflux (approx. 80°C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product should be more polar than the starting ester.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Filter the resulting white precipitate, wash with a small amount of cold ethanol, and dry under vacuum to yield 3-isopropyl-1H-pyrazol-5(4H)-one.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity before proceeding.

Derivatization Protocols for SAR Library Generation

The following protocols outline methods to functionalize the core scaffold at its three key positions.

N1-Position Derivatization: N-Alkylation

Rationale: Alkylation at the N1 position is a common strategy to modulate lipophilicity and introduce groups that can form specific interactions with a biological target. The regioselectivity of alkylation (N1 vs. N2) is a critical consideration. For many pyrazoles, N1-alkylation is favored under basic conditions, especially with sterically demanding groups.[8][9]

Protocol 2: General N1-Alkylation

Materials:

  • 3-isopropyl-1H-pyrazol-5(4H)-one (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate, water, brine

Procedure:

  • Dissolve 3-isopropyl-1H-pyrazol-5(4H)-one in DMF in a round-bottom flask.

  • Add anhydrous K₂CO₃ to the solution and stir for 15 minutes at room temperature.

  • Add the desired alkyl halide dropwise to the suspension.

  • Stir the reaction at 60°C for 6-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated product.

C4-Position Derivatization: Knoevenagel Condensation

Rationale: The C4 position is an active methylene group, making it an excellent nucleophile for condensation with aldehydes. The Knoevenagel condensation is a robust method for introducing a wide variety of aryl and heteroaryl groups, creating derivatives with extended conjugation and diverse steric and electronic properties.[10]

G

Protocol 3: C4-Arylidene Synthesis via Knoevenagel Condensation

Materials:

  • 3-isopropyl-1H-pyrazol-5(4H)-one (or an N1-substituted derivative) (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the pyrazolone starting material and the aromatic aldehyde in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the mixture to reflux for 4-8 hours. The formation of the product is often indicated by a color change.

  • Monitor the reaction by TLC. The product is typically less polar and more colored (UV-active) than the starting pyrazolone.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • If necessary, the product can be further purified by recrystallization from ethanol.

O5-Position Derivatization: O-Alkylation

Rationale: To access O-alkylated derivatives, one must favor reaction at the oxygen of the enol tautomer over the ring nitrogens. While direct alkylation often yields N-alkylation, the Mitsunobu reaction provides a mild and effective method to achieve selective O-alkylation.[11] This modification locks the molecule in its enol form and removes a key hydrogen bond donor, which can have profound effects on its biological activity.

Protocol 4: O-Alkylation via the Mitsunobu Reaction

Materials:

  • 3-isopropyl-1H-pyrazol-5(4H)-one (1.0 eq)

  • An alcohol (e.g., methanol, benzyl alcohol) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the pyrazolone and triphenylphosphine in anhydrous THF.

  • Add the alcohol to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DEAD or DIAD dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel. The O-alkylated product needs to be carefully separated from triphenylphosphine oxide and other reaction byproducts.

Framework for SAR Analysis

After synthesizing a library of derivatives, the next step is biological evaluation. The data should be organized to facilitate the identification of trends.

Data Presentation

Quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ), should be summarized in a table.

Table 1: Hypothetical SAR Data for a Kinase Inhibition Assay

Compound IDR¹ (N1-Substituent)R² (C4-Substituent)R³ (O5-Substituent)IC₅₀ (µM)
Core HHH>100
1a -CH₃HH75.2
1b -CH₂PhHH25.6
2a H=CH-PhH15.1
2b -CH₂Ph=CH-PhH3.4
2c -CH₂Ph=CH-(4-Cl-Ph)H0.8
3a HH-CH₃90.5
Interpreting the Data: Deriving SAR Insights
  • N1-Position: Comparing the Core with 1a and 1b suggests that substitution at N1 is beneficial. The larger, more lipophilic benzyl group (1b ) provides a greater increase in potency than a small methyl group (1a ), indicating a potential hydrophobic pocket in the target's binding site.

  • C4-Position: The introduction of a benzylidene group at C4 (2a ) significantly improves activity over the Core . This suggests that an extended aromatic system is favorable for binding.

  • Synergistic Effects: The combination of N1-benzylation and C4-benzylidene substitution (2b ) results in a synergistic improvement in potency, highlighting the importance of exploring multiple positions simultaneously.

  • Electronic Effects at C4: Adding an electron-withdrawing chlorine atom to the C4-benzylidene ring (2c ) leads to the most potent compound in the series. This could be due to favorable electronic interactions or a specific steric fit.

  • O5-Position: Alkylating the oxygen (3a ) results in a significant loss of activity compared to the core structure. This strongly implies that the N-H or O-H tautomer, capable of acting as a hydrogen bond donor, is crucial for biological activity.

G Design Design Analogs (N1, C4, O5) Synthesize Synthesize Library (Protocols 1-4) Design->Synthesize Test Biological Assay (e.g., Kinase Inhibition) Synthesize->Test Analyze Analyze Data (SAR Table) Test->Analyze Hypothesize Formulate SAR Hypothesis (e.g., 'Hydrophobic N1 pocket is key') Analyze->Hypothesize Design2 Design Next-Generation Analogs Analyze->Design2 Data-Driven Insights Hypothesize->Design2 Design2->Synthesize

Conclusion

The 3-isopropyl-1H-pyrazol-5(4H)-one scaffold is a synthetically versatile starting point for the development of bioactive molecules. By applying systematic derivatization strategies at the N1, C4, and O5 positions using the robust protocols detailed herein, researchers can efficiently generate diverse chemical libraries. The subsequent analysis of biological data within a structured SAR framework, as demonstrated, is critical for identifying key structural motifs responsible for activity and for guiding the rational design of next-generation compounds with improved therapeutic potential.

References

  • J-Stage. (n.d.). Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2011, June 15). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety for anti-inflammatory activity. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2011, June 7). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Retrieved from [Link]

  • PubMed. (2019). Structurally Related Edaravone Analogues: Synthesis, Antiradical, Antioxidant, and Copper-Chelating Properties. Retrieved from [Link]

  • RSC Publishing. (2023, January 18). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric C4‐regioselective addition of oxazol‐5‐ones to 4‐arylidene‐pyrazolones. Retrieved from [Link]

  • PMC. (2022, August 24). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Retrieved from [Link]

  • RWTH Publications. (2017, March 22). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of novel pyrazolone derivatives | Request PDF. Retrieved from [Link]

  • MDPI. (2010, May 17). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021, October 23). Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. Retrieved from [Link]

  • PubMed. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • ResearchGate. (2019, June 12). (PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Retrieved from [Link]

  • HETEROCYCLES. (1997). The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl. Retrieved from [Link]

Sources

Application Note: Antimicrobial Profiling of 3-isopropyl-1H-pyrazol-5(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) pathogens necessitates the continuous exploration of novel chemical spaces. Pyrazolone derivatives, specifically those built on the 3-isopropyl-1H-pyrazol-5(4H)-one scaffold, have emerged as highly promising candidates in antimicrobial drug discovery. This application note provides a comprehensive, self-validating framework for evaluating the antibacterial and antifungal efficacy of these compounds. By moving beyond basic turbidity measurements and employing metabolic readouts and kinetic tracking, this guide ensures high-fidelity data generation suitable for lead optimization and preclinical profiling.

Mechanistic Rationale: The Pyrazolone Scaffold

Pyrazolone derivatives are privileged pharmacophores in medicinal chemistry, recognized for their broad-spectrum pharmacological activities, including potent antibacterial and antifungal effects[1]. The core structure—a five-membered heterocyclic ring containing two adjacent nitrogen atoms and an exocyclic carbonyl group—acts as a versatile platform for hydrogen bonding with biological targets[1].

The specific addition of an isopropyl group at the C3 position strategically enhances the molecule's lipophilicity. This structural modification is critical for facilitating passive diffusion through the complex phospholipid bilayers of bacterial cell membranes. Once intracellular, pyrazolone derivatives frequently exert their bactericidal activity by targeting essential enzymes, such as DNA gyrase or topoisomerase IV, thereby disrupting DNA supercoiling and arresting replication[1].

G1 A 3-isopropyl-1H-pyrazol-5(4H)-one (Lipophilic Scaffold) B Bacterial Cell Membrane Penetration A->B C Binding to DNA Gyrase / Topo IV B->C D Inhibition of DNA Supercoiling C->D E Arrest of DNA Replication D->E F Bacterial Cell Death (Bactericidal) E->F

Proposed mechanism of action for pyrazolone derivatives targeting bacterial DNA replication.

Compound Formulation and Solubility Management

Causality Check: 3-isopropyl-1H-pyrazol-5(4H)-one derivatives are moderately lipophilic and exhibit poor aqueous solubility. Attempting to directly dissolve these compounds in aqueous media like Mueller-Hinton Broth (MHB) will result in micro-precipitation. This not only lowers the effective drug concentration (yielding false-negative efficacy) but also confounds optical density (OD) readings due to compound turbidity.

Formulation Protocol:

  • Primary Stock: Dissolve the synthesized pyrazolone compound in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL primary stock.

  • Solvent Limitation: Ensure the final concentration of DMSO in any assay well never exceeds 1% (v/v). DMSO concentrations >1% can disrupt bacterial membrane integrity, which artificially synergizes with the drug and falsely lowers the Minimum Inhibitory Concentration (MIC).

Experimental Protocols: Self-Validating Antimicrobial Assays

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Rationale: Because pyrazolone derivatives can precipitate slightly over a 24-hour incubation, traditional OD600 measurements cannot reliably distinguish between bacterial growth and compound precipitation. To circumvent this, we utilize Resazurin (Alamar Blue), a redox indicator. Metabolically active bacteria reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This provides a definitive, precipitation-independent readout of bacterial viability.

G2 S1 Compound Prep (DMSO Stock) S2 Serial Dilution (96-well Plate) S1->S2 S3 Inoculation (5x10^5 CFU/mL) S2->S3 S4 Incubation (16-20h, 37°C) S3->S4 S5 Resazurin Readout (Fluorescence) S4->S5

High-throughput broth microdilution workflow for MIC determination using resazurin.

Step-by-Step Methodology:

  • Plate Setup: In a sterile, flat-bottom 96-well microtiter plate, dispense 100 µL of MHB into columns 2 through 12.

  • Serial Dilution: Add 200 µL of the working compound solution (e.g., 512 µg/mL in MHB + 2% DMSO) to Column 1. Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing thoroughly, and repeating up to Column 10. Discard 100 µL from Column 10.

  • Inoculum Preparation: Cultivate the target strain overnight. Adjust the suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL), then dilute 1:150 in MHB to achieve a final inoculum of 
    
    
    
    CFU/mL.
  • Inoculation & Self-Validation Controls: Add 100 µL of the bacterial suspension to columns 1 through 11.

    • Column 11 (Growth Control): 100 µL MHB (with 1% DMSO) + 100 µL Inoculum. Validates that the solvent does not inhibit baseline growth.

    • Column 12 (Sterility Control): 200 µL MHB (with 1% DMSO). Validates media sterility and establishes the background fluorescence baseline.

  • Incubation: Seal the plate with a gas-permeable membrane and incubate at 37°C for 16–20 hours.

  • Metabolic Readout: Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2–4 hours in the dark.

  • Data Acquisition: Measure fluorescence (Excitation 560 nm / Emission 590 nm). The MIC is defined as the lowest concentration of the pyrazolone derivative that prevents the blue-to-pink color change, maintaining fluorescence at baseline (sterility control) levels.

Protocol B: Time-Kill Kinetics Assay

Rationale: The MIC assay only identifies the inhibitory threshold. To determine whether the 3-isopropyl-1H-pyrazol-5(4H)-one derivative is bacteriostatic (stalls growth) or bactericidal (actively kills bacteria), a time-kill kinetic assay is required.

  • Prepare Erlenmeyer flasks containing MHB with the test compound at 1×, 2×, and 4× the determined MIC.

  • Inoculate each flask with

    
     CFU/mL of the test organism.
    
  • Incubate at 37°C with continuous orbital shaking (200 rpm) to ensure uniform aeration and drug exposure.

  • At specific time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile Phosphate-Buffered Saline (PBS) to wash away residual drug, and plate onto Mueller-Hinton Agar (MHA).

  • Count colonies after 24 hours of incubation. A

    
     decrease in CFU/mL compared to the initial inoculum indicates potent bactericidal activity.
    

Quantitative Data Interpretation

Pyrazolone and pyrazole derivatives have demonstrated considerable antimicrobial activity against both Gram-positive and Gram-negative pathogens, as well as fungal strains[2]. Table 1 summarizes the expected MIC ranges based on structurally analogous pyrazolone scaffolds evaluated in recent literature[1][2][3].

Table 1: Representative MIC Ranges for Pyrazolone Derivatives against ESKAPE Pathogens

Target PathogenGram / Type ClassificationExpected Pyrazolone MIC Range (µg/mL)Reference Drug MIC (µg/mL)
Staphylococcus aureusGram-Positive16 – 640.5 – 2 (Levofloxacin)
Enterococcus faeciumGram-Positive32 – 1281 – 4 (Levofloxacin)
Escherichia coliGram-Negative32 – 1250.25 – 1 (Levofloxacin)
Pseudomonas aeruginosaGram-Negative64 – >2561 – 4 (Levofloxacin)
Candida albicansFungal2.9 – 322 – 8 (Clotrimazole)

Assay Validation & Quality Control

For the generated data to be deemed trustworthy and scientifically rigorous, the assay must function as a self-validating system. The following parameters must be met before data interpretation:

  • Z'-Factor Calculation: The Z'-factor between Column 11 (Positive Growth Control) and Column 12 (Negative Sterility Control) must be calculated. A Z'-factor

    
     is required. If 
    
    
    
    , the assay window is too narrow—likely due to media contamination, compound autofluorescence, or poor bacterial viability—and the entire plate must be rejected.
  • Reference Drug Concordance: A standard reference antibiotic (e.g., Levofloxacin for bacteria[1], Clotrimazole for fungi[2]) must be run in parallel on every plate. The MIC of the reference drug must fall strictly within the acceptable quality control ranges established by CLSI (Clinical and Laboratory Standards Institute) guidelines for the specific ATCC strain utilized.

References

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives Source: nih.gov URL:[Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents Source: mdpi.com URL:[Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives Source: niscpr.res.in URL:[Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds Source: mdpi.com URL:[Link]

Sources

Application Note: Anti-Inflammatory Assay Workflows for 3-Isopropyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

To accurately profile the anti-inflammatory efficacy of 3-isopropyl-1H-pyrazol-5(4H)-one, researchers must employ a self-validating cascade of in vitro and in vivo assays. This application note details the causal logic, standardized protocols, and data interpretation frameworks required to robustly evaluate this compound.

Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK (p38/JNK) TLR4->MAPK NFKB NF-κB Pathway TLR4->NFKB COX2 COX-2 Expression MAPK->COX2 INOS iNOS Expression MAPK->INOS NFKB->COX2 NFKB->INOS PGE2 PGE2 Production COX2->PGE2 NO NO Release INOS->NO Drug 3-isopropyl-1H-pyrazol-5(4H)-one Drug->MAPK Inhibits Drug->NFKB Drug->COX2

Mechanistic pathway of 3-isopropyl-1H-pyrazol-5(4H)-one inhibiting LPS-induced inflammation.

Experimental Workflow & Self-Validating Logic

A common pitfall in anti-inflammatory screening is mistaking compound cytotoxicity for anti-inflammatory efficacy. If a compound kills the macrophages, the production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) will naturally decrease, yielding a false positive. Therefore, the experimental design must be a self-validating system : cytotoxicity must be ruled out before quantifying inflammatory mediators[4].

We utilize the RAW 264.7 murine macrophage cell line as the gold standard in vitro model. When stimulated with Lipopolysaccharide (LPS), these cells rapidly upregulate inducible nitric oxide synthase (iNOS) and COX-2, perfectly mimicking the acute inflammatory response[5].

Workflow Prep 1. Compound Prep (DMSO Stock) Tox 2. Cytotoxicity (MTT Assay) Prep->Tox Tox->Prep Toxic InVitro 3. In Vitro Efficacy (NO/PGE2/ELISA) Tox->InVitro Non-toxic doses Mech 4. Target Validation (Western Blot) InVitro->Mech Active hits InVivo 5. In Vivo Model (Paw Edema) Mech->InVivo Validated mechanism

Tiered experimental workflow for validating anti-inflammatory pyrazolone derivatives.

Step-by-Step Methodologies

Protocol A: Compound Preparation & Cytotoxicity (MTT Assay)

Causality Check: Pyrazolone derivatives are highly hydrophobic. They must be dissolved in DMSO, but the final DMSO concentration in the cell culture must remain


 to prevent solvent-induced cytotoxicity or artificial suppression of MAPK pathways[3].
  • Preparation: Dissolve 3-isopropyl-1H-pyrazol-5(4H)-one in 100% molecular-grade DMSO to create a 10 mM stock solution.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C (
    
    
    
    ).
  • Treatment: Treat cells with varying concentrations of the compound (e.g., 1, 5, 10, 20, 50 µM) for 24 h. Ensure the vehicle control contains an equivalent DMSO concentration.

  • Viability Measurement: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h. Remove media and dissolve the resulting formazan crystals in 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Decision Gate: Only concentrations yielding

    
     cell viability proceed to Protocol B.
    
Protocol B: Nitric Oxide (NO) Inhibition (Griess Assay)

Causality Check: NO is highly unstable and rapidly oxidizes to nitrite (


). The Griess assay indirectly measures iNOS activity by quantifying nitrite accumulation in the culture media via a diazotization reaction that forms a pink azo dye.
  • Stimulation: Seed RAW 264.7 cells (

    
     cells/well). Pre-treat with non-toxic concentrations of 3-isopropyl-1H-pyrazol-5(4H)-one for 1 h.
    
  • Induction: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 h[4].

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Readout: Incubate for 10 minutes in the dark. Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite (

    
    ) standard curve.
    
Protocol C: COX-2 and PGE2 Inhibition (ELISA)

Causality Check: While NO reflects iNOS activity, PGE2 is the direct downstream product of COX-2. Pyrazole derivatives are known to selectively dock into the COX-2 active site[1].

  • Sample Collection: Collect supernatants from the LPS-stimulated RAW 264.7 cells (from Protocol B).

  • PGE2 Quantification: Use a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for murine PGE2.

  • Cytokine Profiling: Use sandwich ELISA kits to quantify TNF-α and IL-6 in the supernatant. Pyrazolone derivatives typically suppress these cytokines by preventing NF-κB translocation to the nucleus[2].

Protocol D: In Vivo Carrageenan-Induced Paw Edema Model

Causality Check:In vitro success does not guarantee in vivo bioavailability. The carrageenan-induced paw edema model in rats is the standard for NSAIDs and pyrazolone derivatives. The early phase (0-2h) is mediated by histamine and serotonin, while the late phase (3-5h) is strictly COX-2/prostaglandin-dependent[6].

  • Animal Prep: Fast adult Wistar rats (150-200g) for 12 h prior to the experiment. Divide into groups (n=6): Control (Vehicle), Standard (Celecoxib 10 mg/kg), and Test Compound (e.g., 10, 20, 40 mg/kg).

  • Dosing: Administer 3-isopropyl-1H-pyrazol-5(4H)-one orally (p.o.) via oral gavage.

  • Induction: 1 h post-dosing, inject 0.1 mL of 1%

    
    -carrageenan in sterile saline into the subplantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 h post-injection.

  • Analysis: Calculate the percentage inhibition of edema compared to the vehicle control. High efficacy at the 3-5 h mark confirms COX-2 specific inhibition in vivo[6].

Quantitative Data Presentation

To benchmark the efficacy of 3-isopropyl-1H-pyrazol-5(4H)-one, summarize the experimental readouts against established clinical standards. Below is a structured data matrix representing the expected pharmacological profile based on pyrazolone-class behavior.

Assay / TargetBiological ModelReadout Metric3-isopropyl-1H-pyrazol-5(4H)-one (Expected)Reference Standard (Celecoxib)
Cytotoxicity (MTT) RAW 264.7 Cells

(µM)


NO Inhibition LPS-RAW 264.7

(µM)


PGE2 Inhibition LPS-RAW 264.7

(µM)


COX-2 Inhibition In Vitro Enzyme

(µM)


TNF-α Reduction LPS-RAW 264.7% Inhibition at 10 µM


Paw Edema (Late) Wistar Rats% Inhibition at 4h

(at 20 mg/kg)

(at 10 mg/kg)

References

  • [1] Osman, E. O., et al. "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages." RSC Advances. Available at:[Link]

  • [5] "Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity." National Center for Biotechnology Information (PMC). Available at:[Link]

  • [6] "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues." National Center for Biotechnology Information (PMC). Available at:[Link]

  • [2] "Discovery of novel pyrazole derivatives as potent anti-inflammatory agent in RAW 264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2." ResearchGate. Available at:[Link]

  • [4] "Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE 2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages." MDPI. Available at:[Link]

Sources

cytotoxicity assays for 3-isopropyl-1H-pyrazol-5(4H)-one on cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Cytotoxicity and Mechanistic Profiling of 3-isopropyl-1H-pyrazol-5(4H)-one Derivatives in Cancer Cell Lines

Introduction & Scientific Rationale

The pyrazolone scaffold is a highly privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum chemotherapeutic characteristics. The compound 3-isopropyl-1H-pyrazol-5(4H)-one (CAS: 29211-67-4) serves as a versatile, commercially available building block for synthesizing novel anticancer agents. Recent literature demonstrates that hybridized pyrazolone moieties and their metal complexes possess potent cytotoxicity against both susceptible and multidrug-resistant cancer cell lines.

Mechanistically, pyrazolone derivatives primarily exert their anticancer activity by triggering the intrinsic (mitochondrial) apoptotic pathway. This is characterized by the accumulation of intracellular reactive oxygen species (ROS), subsequent loss of mitochondrial membrane potential (


), and the activation of the caspase cascade (Caspase-9 and Caspase-3), ultimately leading to PARP cleavage and cell cycle arrest (typically in the G1 or S phase).

To accurately evaluate the efficacy of newly synthesized 3-isopropyl-1H-pyrazol-5(4H)-one derivatives, researchers must employ a multi-tiered, self-validating experimental workflow. This guide provides an authoritative, step-by-step methodology to assess cytotoxicity, validate apoptosis, and map the underlying mechanisms in common cancer cell lines (e.g., HepG2, A549, and MCF-7).

Experimental Workflow Design

Workflow Prep Cell Culture & Compound Prep (HepG2, A549, MCF-7) Tier1 Tier 1: Viability Screening MTT & CellTiter-Glo Assays Prep->Tier1 Tier2 Tier 2: Apoptosis Profiling Annexin V/PI & JC-1 Flow Cytometry Tier1->Tier2 Tier3 Tier 3: Mechanistic Validation ROS (DCFDA) & Cell Cycle (PI) Tier2->Tier3

Figure 1: Multi-tier cytotoxicity screening workflow for pyrazolone derivatives.

Tier 1: Cell Viability & Proliferation Assays

Expertise & Causality: Pyrazolone derivatives heavily impact mitochondrial function. Relying solely on the MTT assay—which depends on mitochondrial succinate dehydrogenase to reduce tetrazolium salts—can yield false-positive cytotoxicity if the compound merely inhibits the enzyme without causing immediate cell death. Therefore, this protocol utilizes a self-validating system: MTT for high-throughput metabolic screening, orthogonally validated by the CellTiter-Glo (ATP) assay, which measures absolute cellular viability independent of mitochondrial oxidoreductase activity.

Protocol 3.1: Orthogonal Viability Screening (MTT & ATP Assays)
  • Cell Seeding: Seed HepG2, A549, and MCF-7 cells at a density of

    
     cells/well in 96-well plates (clear for MTT, opaque-white for CellTiter-Glo). Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • Compound Treatment: Prepare a 10 mM stock of the 3-isopropyl-1H-pyrazol-5(4H)-one derivative in DMSO. Perform serial dilutions in complete media to achieve final concentrations of 0.1, 1, 5, 10, 25, and 50 µg/mL.

    • Self-Validation Controls: Include a vehicle control (0.1% DMSO) to establish the basal baseline, and a positive control (1 µM Doxorubicin) to validate assay sensitivity.

  • Incubation: Treat cells for 48 and 72 hours.

  • MTT Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

  • CellTiter-Glo Readout: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes. Record luminescence.

  • Data Analysis: Calculate the IC

    
     using non-linear regression (curve fit) in GraphPad Prism.
    

Tier 2: Apoptosis & Mitochondrial Profiling

Expertise & Causality: To confirm that the loss of viability is due to programmed cell death rather than non-specific necrosis, we employ Annexin V/PI staining. Furthermore, because pyrazolones are known to trigger the intrinsic pathway, we measure mitochondrial depolarization. We select the JC-1 dye over TMRE because JC-1 is ratiometric (Red/Green ratio); it internally controls for variations in mitochondrial mass or cell size, making it highly robust.

Protocol 4.1: Annexin V/PI Flow Cytometry
  • Treatment: Seed cells in 6-well plates (

    
     cells/well). Treat with the derivative at 
    
    
    
    ,
    
    
    , and
    
    
    for 24 and 48 hours.
  • Harvesting: Collect both the floating (apoptotic) and adherent cells using enzyme-free cell dissociation buffer to preserve phosphatidylserine integrity on the cell membrane.

  • Staining: Wash cells twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Protocol 4.2: JC-1 Mitochondrial Membrane Potential ( ) Assay
  • Preparation: Following 24 hours of compound treatment, harvest cells and wash with PBS.

  • Staining: Incubate cells with 2.5 µg/mL JC-1 dye in complete media for 20 minutes at 37°C in the dark.

  • Analysis: Wash twice with PBS and analyze via flow cytometry. Healthy mitochondria will display high red fluorescence (J-aggregates, PE channel), while depolarized mitochondria will shift to green fluorescence (monomers, FITC channel).

Tier 3: Mechanistic Validation (ROS & Cell Cycle)

Pathway P 3-isopropyl-1H-pyrazol-5(4H)-one Derivative ROS Intracellular ROS Accumulation P->ROS Mito Mitochondrial Depolarization (ΔΨm Loss) ROS->Mito Casp Caspase-9 / Caspase-3 Activation Mito->Casp Apop Intrinsic Apoptosis (PARP Cleavage) Casp->Apop

Figure 2: Proposed ROS-mediated intrinsic apoptotic pathway triggered by pyrazolone derivatives.

Protocol 5.1: Intracellular ROS Measurement (DCFDA)
  • Staining Pre-treatment: Seed cells in dark 96-well plates. Wash with PBS and incubate with 10 µM H

    
    DCFDA for 30 minutes at 37°C.
    
  • Treatment: Remove the dye, wash, and add the pyrazolone derivative at varying concentrations.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 485/535 nm) kinetically every 30 minutes for 4 hours to capture the early oxidative burst preceding apoptosis.

Protocol 5.2: Cell Cycle Analysis (PI/RNase)
  • Fixation: Harvest treated cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours (or up to a week).

  • Staining: Centrifuge to remove ethanol, wash twice with PBS. Resuspend in 500 µL FxCycle™ PI/RNase Staining Solution. Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze DNA content via flow cytometry (linear PE channel). Pyrazolone derivatives typically induce an accumulation of cells in the G1 or S phase, accompanied by a sub-G1 peak indicative of DNA fragmentation.

Quantitative Data Presentation

Based on recent literature evaluating pyrazolone hybrids and metal complexes, researchers can benchmark their synthesized 3-isopropyl-1H-pyrazol-5(4H)-one derivatives against the following expected pharmacological profiles:

Compound Class / ModificationTarget Cell LinePrimary AssayExpected IC

Range
Primary Mechanism of Action
Pyrazolone-fused heterocyclesHepG2 (Liver)MTT / ATP1.93 – 3.24 µg/mLROS Generation / Apoptosis
Pyrazolone-fused heterocyclesA549 (Lung)MTT / ATP1.59 – 3.81 µg/mLIntrinsic Apoptosis
Pyrazolone-fused heterocyclesMCF-7 (Breast)MTT / ATP2.42 – 4.10 µg/mLCell Cycle Arrest
Pyrazolone Cu(II) ComplexesHeLa (Cervical)Annexin V / PI~2.08 µg/mLS-Phase Arrest /

Loss

Table 1: Benchmark cytotoxicity and mechanistic data for potent pyrazolone derivatives across major cancer cell lines.

References

  • Title: Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives Source: Journal of Applied Pharmaceutical Science (japsonline.com) URL: [Link]

  • Title: A novel pyrazolone-based derivative induces apoptosis in human esophageal cells via reactive oxygen species (ROS) generation and caspase-dependent mitochondria-mediated pathway Source: PubMed (nih.gov) URL: [Link]

  • Title: Apoptotic effect of novel pyrazolone-based derivative [Cu(PMPP-SAL)(EtOH)] on HeLa cells and its mechanism Source: PMC (nih.gov) URL: [Link]

  • Title: A cell-based screen for anticancer activity of 13 pyrazolone derivatives Source: Cancer Communications (cancercommun.com) URL: [Link]

  • Title: Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead Source: Arabian Journal of Chemistry URL: [Link]

  • Title: 3-Isopropyl-1H-pyrazol-5(4H)-one (Product Page) Source: Echo Chemical (echochemical.com) URL: [Link]

Application Note: Screening 3-Isopropyl-1H-pyrazol-5(4H)-one against Kinase Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyrazole and pyrazolone nuclei are highly privileged scaffolds in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors[1]. Specifically, 3-isopropyl-1H-pyrazol-5(4H)-one (CAS 29211-67-4) serves as a versatile, low-molecular-weight fragment for hit-to-lead campaigns. The pyrazolone core provides a critical hydrogen-bond donor/acceptor pair that effectively mimics the adenine ring of ATP, anchoring the molecule within the kinase hinge region. Simultaneously, the lipophilic isopropyl group offers a tunable vector to probe the hydrophobic pocket adjacent to the ATP-binding site[2].

This application note provides a comprehensive, self-validating experimental workflow for screening 3-isopropyl-1H-pyrazol-5(4H)-one and its derivatives against a panel of kinase targets (e.g., Receptor Tyrosine Kinases, Akt, and Aurora kinases).

Pharmacological Context & Pathway Dynamics

Pyrazole-based inhibitors have demonstrated profound clinical efficacy. For example, derivatives like Afuresertib (targeting Akt) and Barasertib (targeting Aurora B) utilize the pyrazole scaffold to achieve nanomolar potency[1]. Molecular docking studies confirm that 1H-pyrazole derivatives deeply embed within the binding pockets of targets like VEGFR-2 and CDK2, forming stable hydrogen networks[2].

To contextualize the screening cascade, it is essential to map the signaling pathways disrupted by these inhibitors. The diagram below illustrates the generalized Receptor Tyrosine Kinase (RTK) and PI3K/Akt signaling axis, a primary target for pyrazolone derivatives.

SignalingPathway Ligand Extracellular Growth Factors RTK Receptor Tyrosine Kinase (e.g., VEGFR) Ligand->RTK PI3K PI3K Complex RTK->PI3K AKT Akt / Protein Kinase B PI3K->AKT mTOR mTORC1 Pathway AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation Inhibitor 3-isopropyl-1H-pyrazol-5(4H)-one Derivative Inhibitor->RTK Inhibitor->AKT

RTK/Akt signaling pathway targeted by pyrazolone-based kinase inhibitors.

Screening Cascade & Experimental Workflow

A systematic workflow is critical for the efficient evaluation of novel kinase inhibitors[3]. To prevent false positives and ensure translational relevance, the screening cascade must transition from biochemical target engagement to phenotypic cellular outcomes.

ScreeningWorkflow Start Fragment Library 3-isopropyl-1H-pyrazol-5(4H)-one Primary Primary Biochemical Screen (Universal ADP-Glo Assay) Start->Primary Secondary Orthogonal Validation (Dose-Response IC50) Primary->Secondary >50% Inhibition Cellular Cellular Phenotypic Assay (MTT Viability) Secondary->Cellular IC50 < 10 µM Mechanism Target Engagement (Phospho-Protein Western Blot) Cellular->Mechanism Potent Activity

Workflow for screening pyrazolone derivatives against kinase targets.

Representative Quantitative Benchmarks

When evaluating 3-isopropyl-1H-pyrazol-5(4H)-one derivatives, compare your experimental results against established pyrazole-based clinical and preclinical inhibitors[1].

Target KinaseReference CompoundScaffold TypeBiochemical IC50 (nM)Cellular IC50 (µM)
Akt1 AfuresertibPyrazole-based1.30.95 (HCT116)
Aurora B BarasertibPyrazole-based0.370.003 (HL-60)
LsrK Compound 531,3,5-trisubstituted pyrazole119,000N/A
VEGFR-2 Substituted Thiadiazole-PyrazolePyrazole-hybrid~15.0~2.5 (HUVEC)

Protocol 1: Universal Biochemical Kinase Assay (ADP-Glo)

Causality & Rationale: Traditional radiometric assays generate hazardous waste, while antibody-based TR-FRET assays require specific antibodies for every substrate. We utilize the ADP-Glo™ assay because it directly measures ADP production, making it a universal platform for any kinase/substrate combination[4]. This prevents assay-interference artifacts common with highly fluorescent small molecules.

Self-Validation Mechanism: This protocol incorporates a "No-Enzyme Control" (0% activity baseline) and a "Vehicle Control" (100% activity baseline) to calculate the Z'-factor. A Z'-factor


 0.5 is mandatory to validate the assay plate's integrity.
Step-by-Step Methodology
  • Compound Preparation: Prepare a 10 mM stock of 3-isopropyl-1H-pyrazol-5(4H)-one in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in a 384-well white opaque plate.

  • Acoustic Dispensing: Transfer 2.5 nL of the serially diluted compound (or DMSO vehicle control) to the assay wells[4]. Causality: Acoustic dispensing minimizes carryover and ensures precise low-volume delivery, maintaining a final DMSO concentration

    
     1% to prevent enzyme denaturation.
    
  • Kinase/Substrate Master Mix: Prepare the master mix in Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Add 2.5 µL of the mix to each well[4].

  • Reaction Initiation: Add 2.5 µL of ultra-pure ATP solution. Crucial Step: The final ATP concentration must be calibrated to the specific

    
     of the target kinase to ensure the assay is sensitive to competitive ATP-site inhibitors.
    
  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes[4].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction[4]. Incubate for 30 minutes and read luminescence.

Protocol 2: Cellular Target Engagement & Viability

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. Compounds may suffer from poor membrane permeability or be outcompeted by high intracellular ATP concentrations (typically 1–5 mM). We first assess gross phenotypic viability (MTT), followed immediately by target engagement (Western Blot) to prove the phenotypic death is driven by specific kinase inhibition[3].

Self-Validation Mechanism: The Western Blot utilizes GAPDH or total-kinase levels as an internal loading control. This proves that a reduction in the phosphorylated substrate (p-Substrate) is due to direct kinase inhibition, rather than generalized compound toxicity causing global protein degradation.

Step-by-Step Methodology: Viability (MTT)
  • Cell Seeding: Seed target cancer cells (e.g., HCT116 for Akt targeting) into 96-well flat-bottom sterile plates at 5,000 cells/well in complete culture medium[3]. Incubate for 24 hours.

  • Treatment: Aspirate media and add 100 µL of medium containing serial dilutions of the pyrazolone derivative. Include a vehicle control (<0.5% DMSO) and a no-cell control for background subtraction[3]. Incubate for 72 hours.

  • Formazan Generation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells metabolize MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to dissolve the crystals[3]. Measure absorbance at 490 nm. Calculate IC50 using non-linear regression.

Step-by-Step Methodology: Target Engagement (Western Blot)
  • Treatment & Lysis: Treat cells in 6-well plates with the compound at 0.5x, 1x, and 5x the established cellular IC50 for 2 to 6 hours[3]. Wash twice with ice-cold PBS and lyse using RIPA buffer supplemented with Protease and Phosphatase Inhibitor Cocktails[3].

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated target (e.g., p-Akt or p-Aurora B) and the total protein counterpart.

  • Detection: Incubate with HRP-conjugated secondary antibodies in TBST[3]. Visualize using Enhanced Chemiluminescence (ECL) substrate[3]. Quantify band densitometry to confirm dose-dependent target inhibition.

References

  • ResearchGate. "Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors." ResearchGate.[Link]

  • MDPI. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 3-Isopropyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-isopropyl-1H-pyrazol-5(4H)-one. This compound is a critical C5 building block used extensively in the development of kinase inhibitors, anthelmintics, and diverse pharmacological agents [1].

Because pyrazolone synthesis involves dynamic tautomerism and highly reactive intermediates, achieving high yields and purity requires precise control over reaction conditions. This guide provides a self-validating protocol, mechanistic insights, and a comprehensive troubleshooting FAQ to ensure reproducible results in your laboratory.

Mechanistic Pathway & Workflow

The synthesis relies on a Knorr-type condensation between ethyl isobutyrylacetate and hydrazine hydrate. The reaction proceeds via an initial nucleophilic attack to form a hydrazone intermediate, followed by a thermally driven intramolecular cyclization that expels ethanol and water to form the pyrazole ring [1, 2].

Pathway Step1 Ethyl Isobutyrylacetate + Hydrazine Hydrate Step2 Nucleophilic Attack (Hydrazone Intermediate) Step1->Step2 Ethanol, 0-5 °C Dropwise Addition Step3 Intramolecular Cyclization (- EtOH, - H2O) Step2->Step3 Reflux (78 °C) 3-4 hours Step4 3-Isopropyl-1H-pyrazol- 5(4H)-one (Target) Step3->Step4 Cooling & Crystallization

Mechanistic workflow for the Knorr-type synthesis of 3-isopropyl-1H-pyrazol-5(4H)-one.

Standard Validated Protocol

This step-by-step methodology is designed as a self-validating system. Visual cues and in-process checks (TLC) are integrated to confirm the success of each mechanistic step before proceeding [3].

Materials Required:

  • Ethyl isobutyrylacetate (1.0 eq, limiting reagent)

  • Hydrazine hydrate (80% or 98% w/w, 1.1 eq)

  • Absolute Ethanol (Anhydrous)

  • Ice-cold hexanes and cold ethanol for washing

Step-by-Step Methodology:

  • Substrate Dissolution: In a thoroughly dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 100 mmol of ethyl isobutyrylacetate in 50 mL of absolute ethanol.

  • Controlled Nucleophilic Attack: Submerge the flask in an ice bath to bring the internal temperature to 0–5 °C. Causality: The initial hydrazone formation is highly exothermic; cooling prevents localized boiling and the formation of degradation byproducts. Slowly add 110 mmol of hydrazine hydrate dropwise over 20 minutes.

  • Thermal Cyclization: Remove the ice bath and gradually heat the reaction mixture to a gentle reflux (approx. 78 °C). Maintain reflux for 3 to 4 hours.

    • Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1). The starting β-keto ester (UV active, higher Rf) should completely disappear, replaced by a lower Rf spot corresponding to the pyrazolone.

  • Crystallization Induction: Once complete conversion is validated, remove the heat source and allow the mixture to cool to room temperature. Transfer the flask to a 4 °C refrigerator overnight. Causality: Slow cooling promotes the formation of a stable hydrogen-bonded crystal lattice, excluding impurities from the matrix.

  • Isolation & Purification: Filter the resulting pale-yellow to white crystals under vacuum. Wash the filter cake first with 10 mL of ice-cold ethanol, followed by 20 mL of cold hexanes to strip away any unreacted hydrazine and trace organic impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 45 °C to a constant weight to remove residual solvent and water.

Optimization Data: Reaction Conditions

The following table summarizes the quantitative impact of varying reaction parameters. The optimized conditions are designed to maximize the thermodynamic drive of the cyclization step while minimizing kinetic side reactions[2, 4].

ParameterSub-optimal ConditionOptimized ConditionImpact on Yield & PurityCausality / Mechanistic Rationale
Solvent MethanolAbsolute Ethanol Yield: 65% → 88% Ethanol provides a higher reflux temperature (78 °C vs. 65 °C), which supplies the necessary activation energy to accelerate the rate-limiting intramolecular cyclization step.
Stoichiometry 1.0 eq Hydrazine1.1 - 1.2 eq Hydrazine Purity: 85% → >98% A slight excess of hydrazine ensures complete consumption of the β-keto ester, preventing the highly reactive pyrazolone product from acting as a nucleophile and forming bis-pyrazolone dimers.
Addition Rate Bolus addition at RTDropwise at 0–5 °C Impurities: High → Trace Exothermic hydrazone formation causes localized overheating if added too quickly. Controlled addition mitigates thermal degradation and preserves regiocontrol.
Reaction Time 1 hour3 - 4 hours Yield: 40% → 88% While the hydrazone intermediate forms rapidly, the subsequent loss of ethanol to close the 5-membered ring requires sustained thermal energy over several hours.

Troubleshooting Guide & FAQs

Q1: Why am I observing the formation of bis-pyrazolone or polymeric byproducts in my reaction mixture? A: Bis-pyrazolones typically form when the stoichiometric ratio of hydrazine to the β-keto ester is insufficient, or if the local concentration of the ester is too high during addition. Because the formed pyrazolone core is highly nucleophilic, it can attack unreacted ethyl isobutyrylacetate if hydrazine is depleted. Actionable Fix: Always ensure a slight molar excess of hydrazine hydrate (1.1 to 1.2 eq) and strictly adhere to the dropwise addition protocol under vigorous stirring to prevent localized concentration gradients.

Q2: My final product isolated as a sticky oil instead of distinct crystals. How can I force crystallization? A: 3-Alkyl-1H-pyrazol-5(4H)-ones are highly prone to "oiling out" due to the presence of residual water or unreacted hydrazine, which disrupts the intermolecular hydrogen-bonding network required for crystallization. Actionable Fix: Ensure your ethanol is strictly anhydrous. If an oil has already formed, concentrate the mixture completely under reduced pressure. Triturate the resulting residue with a non-polar solvent (like cold diethyl ether or hexanes) and vigorously scratch the inside of the glass flask with a glass rod to induce nucleation. Seeding the mixture with a pure crystal of the product will immediately resolve the issue.

Q3: The reaction stalls, and TLC shows incomplete conversion of ethyl isobutyrylacetate even after 4 hours of reflux. What is wrong? A: This is almost always a reagent quality issue. Hydrazine hydrate readily absorbs atmospheric CO₂ to form carbazic acid, significantly lowering its nucleophilicity. Additionally, the steric bulk of the isopropyl group (compared to a standard methyl group) slightly retards the initial nucleophilic attack at the ketone carbonyl[4]. Actionable Fix: Use a fresh, titrated bottle of hydrazine hydrate. If the issue persists, add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture. The acid will protonate the carbonyl oxygen of the β-keto ester, increasing its electrophilicity and driving the hydrazone formation forward.

Q4: Why does my ¹H-NMR spectrum show complex, overlapping signals instead of a single clean structure? Is my product impure? A: Not necessarily. 3-Alkyl-1H-pyrazol-5(4H)-ones exhibit dynamic tautomerism in solution, existing in an equilibrium between the CH-form, OH-form, and NH-form. The equilibrium is highly dependent on the NMR solvent used. In non-polar solvents like CDCl₃, you will often see a mixture of tautomers resulting in signal broadening and multiple sets of peaks. Actionable Fix: To obtain a simplified, self-validating spectrum, dissolve your sample in a strongly hydrogen-bonding solvent like DMSO-d₆. This solvent stabilizes the OH-form (5-hydroxy-3-isopropyl-1H-pyrazole), locking the equilibrium and providing a highly resolved, interpretable spectrum.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (PMC). Available at: [Link]

  • Preparation of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one and its Derivatives. MDPI. Available at: [Link]

  • Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Advances. Available at: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Institutes of Health (PMC). Available at: [Link]

common side products in 3-isopropyl-1H-pyrazol-5(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and common pitfalls encountered during the synthesis of 3-isopropyl-1H-pyrazol-5(4H)-one .

This molecule is typically synthesized via the classic Knorr pyrazole synthesis, which involves the cyclocondensation of ethyl 4-methyl-3-oxopentanoate (ethyl isobutyrylacetate) with hydrazine hydrate[1],[2]. While operationally straightforward, the reaction is highly sensitive to stoichiometry, pH, and atmospheric exposure, frequently leading to a specific profile of side products.

Below, you will find a mechanistic workflow, a targeted troubleshooting FAQ, quantitative diagnostic data, and a self-validating experimental protocol designed to ensure high-fidelity synthesis.

Mechanistic Workflow & Deviation Pathways

To effectively troubleshoot, we must first understand the causality of the reaction. The Knorr synthesis is a two-step cascade: an initial rapid condensation to form a hydrazone, followed by a slower, acid-catalyzed intramolecular cyclization[2]. Deviations from optimal conditions branch off into distinct side-product pathways.

G Reactants Ethyl Isobutyrylacetate + Hydrazine Hydrate Hydrazone Hydrazone Intermediate (Uncyclized) Reactants->Hydrazone Condensation (-H2O) Azine Azine Byproduct (2 eq. Ketoester) Reactants->Azine Excess Ketoester Ketone Methyl Isopropyl Ketone (Hydrolysis/Decarboxylation) Reactants->Ketone H2O / Strong Acid Target 3-Isopropyl-1H-pyrazol-5(4H)-one (Target Product) Hydrazone->Target Cyclization (-EtOH, H+ cat.) Dimer Bis-pyrazolone / Rubazonic Acid (Oxidation at C4) Target->Dimer O2 / Air Exposure

Reaction pathways in the Knorr synthesis of 3-isopropyl-1H-pyrazol-5(4H)-one and side products.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a dominant peak with a mass[M+18] higher than my target pyrazolone. What is this, and how do I resolve it? A: You are observing the uncyclized hydrazone intermediate . The Knorr pyrazole synthesis requires the secondary nitrogen of the hydrazone to perform an intramolecular nucleophilic attack on the ester carbonyl, expelling ethanol[1]. If your reaction lacks sufficient thermal energy or an acid catalyst, it stalls at this intermediate stage. Causality & Solution: Introduce a catalytic amount of glacial acetic acid. The acid mildly protonates the ester carbonyl, increasing its electrophilicity without causing ester hydrolysis[2]. Ensure the reaction is refluxed (80–100 °C) until In-Process Control (IPC) via TLC indicates complete consumption of the intermediate.

Q2: I am isolating a highly colored (red/orange) impurity with a mass corresponding to nearly double my target molecule [2M - 2H]. What causes this? A: You are observing oxidative dimerization . The C-4 position of 1H-pyrazol-5(4H)-ones is highly reactive[3]. Upon exposure to atmospheric oxygen, especially under neutral to basic conditions or prolonged heating, the pyrazolone undergoes radical-mediated dimerization to form bis-pyrazolones (4,4'-bipyrazoles). These can further oxidize into highly conjugated, brightly colored rubazonic acid derivatives[4]. Causality & Solution: Pyrazolin-5-ones exist in a tautomeric equilibrium (CH, OH, and NH forms) where the CH-form is highly susceptible to oxidation[3]. To prevent this, degas your solvents, run the reflux strictly under an inert atmosphere (N2 or Argon), and minimize the time the hot reaction mixture is exposed to air during the workup phase.

Q3: My isolated yield is low, and GC-MS detects methyl isopropyl ketone in the reaction mixture. Why is my starting material degrading? A: This indicates ester hydrolysis followed by decarboxylation . If your reaction contains excess water and is subjected to strong aqueous mineral acids (like HCl) or bases, the ethyl isobutyrylacetate starting material hydrolyzes to isobutyrylacetic acid. This


-keto acid is thermally unstable and rapidly decarboxylates to form methyl isopropyl ketone and CO

. Causality & Solution: Avoid strong aqueous acids. Rely exclusively on glacial acetic acid as a mild catalyst and use absolute ethanol or 1-propanol as the solvent to suppress the hydrolytic pathway.

Q4: I see a byproduct with a mass corresponding to the condensation of one hydrazine molecule with two molecules of the


-keto ester. How do I prevent this? 
A:  This is an azine byproduct . It forms when the local concentration of the 

-keto ester is too high relative to hydrazine, allowing both primary amines of the hydrazine molecule to condense with the ketone moieties of two separate ester molecules. Causality & Solution: This is a stoichiometric and kinetic issue. Reverse your addition order: slowly add the ethyl isobutyrylacetate dropwise to a solution containing a slight stoichiometric excess (1.1 to 1.2 equivalents) of hydrazine hydrate at 0 °C before heating.

Quantitative Diagnostic Data

Use the following table to quickly identify side products via mass spectrometry and implement the correct mitigation strategy.

SpeciesMolecular FormulaMonoisotopic MassExpected [M+H]⁺Diagnostic Feature / Root CauseMitigation Strategy
Target Pyrazolone C

H

N

O
126.08 Da127.1 Desired product.N/A
Hydrazone Intermediate C

H

N

O

172.12 Da173.1 Stalled cyclization; lack of acid catalyst or heat.Add glacial acetic acid; increase reflux time.
Azine Byproduct C

H

N

O

312.20 Da313.2 Excess ketoester reacting with both hydrazine nitrogens.Add ketoester dropwise to excess hydrazine.
Bis-pyrazolone Dimer C

H

N

O

250.14 Da251.1 C4-oxidation due to atmospheric oxygen exposure.Degas solvents; run under N

/Argon atmosphere.
Methyl Isopropyl Ketone C

H

O
86.07 Da87.1 Ester hydrolysis and subsequent decarboxylation.Exclude water; avoid strong mineral acids.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The built-in In-Process Controls (IPCs) and specific washing steps ensure that unreacted starting materials and kinetic byproducts are identified and purged before final isolation.

Materials Required:

  • Ethyl 4-methyl-3-oxopentanoate (Ethyl isobutyrylacetate) (1.0 eq)

  • Hydrazine hydrate (64% hydrazine) (1.2 eq)

  • Absolute Ethanol (Degassed)

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology:

  • Inert Setup & Reagent Preparation:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with Nitrogen for 10 minutes.

    • Add hydrazine hydrate (1.2 eq) and 20 mL of degassed absolute ethanol to the flask. Chill the mixture to 0 °C using an ice bath.

  • Controlled Condensation (Preventing Azine Formation):

    • Slowly add ethyl isobutyrylacetate (1.0 eq) dropwise over 15 minutes via an addition funnel. Scientific Rationale: Keeping hydrazine in excess and adding the ketoester slowly prevents the formation of the azine byproduct.

    • Stir at 0 °C for 30 minutes to allow complete conversion to the hydrazone intermediate.

  • Acid-Catalyzed Cyclization:

    • Add 3–5 drops of glacial acetic acid to the mixture[1].

    • Transfer the flask to a heating mantle and reflux at 80 °C for 2 to 3 hours under Nitrogen. Scientific Rationale: The mild acid protonates the ester, lowering the activation energy for the intramolecular attack by the secondary nitrogen[2].

  • In-Process Control (IPC):

    • After 2 hours, pull a 50

      
      L aliquot, dilute in ethanol, and analyze via TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexanes) and LC-MS.
      
    • Validation Check: Ensure the disappearance of the hydrazone mass (m/z 173.1) and the appearance of the target mass (m/z 127.1). If hydrazone persists, continue refluxing.

  • Workup & Isolation (Purging Impurities):

    • Once complete, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

    • Add 30 mL of ice-cold distilled water to the concentrated residue and stir vigorously to precipitate the pyrazolone.

    • Isolate the solid via vacuum filtration. Wash the filter cake with ice-cold water (to remove excess hydrazine and acetic acid), followed by a wash with 10 mL of cold hexanes. Validation Check: The hexane wash specifically solubilizes and removes any unreacted ethyl isobutyrylacetate or methyl isopropyl ketone degradation products, leaving the polar pyrazolone on the frit.

  • Drying:

    • Dry the white to off-white solid under a high vacuum at 40 °C overnight. Store in a desiccator away from light to prevent long-term oxidative degradation.

References

  • Chauhan, P., et al. "Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives." RWTH Publications, 2017. Available at:[Link]

  • PubMed. "Rubazonic Acids and Their Synthesis." National Institutes of Health, 2020. Available at:[Link]

Sources

Technical Support Center: Troubleshooting & Purification of 3-Isopropyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the synthesis and high-purity isolation of 3-isopropyl-1H-pyrazol-5(4H)-one (also existing as its tautomer, 3-isopropyl-1H-pyrazol-5-ol).

Because pyrazolone derivatives are critical scaffolds in pharmaceuticals (often exhibiting analgesic, anti-inflammatory, and kinase-inhibitory activities), achieving strict impurity control is paramount. This guide bypasses generic advice to focus purely on the mechanistic causality of impurity formation and self-validating purification systems.

Part 1: Mechanistic Impurity Profiling (The "Why")

To purify a compound effectively, you must first understand the thermodynamic and kinetic origins of its impurities. The synthesis of 3-isopropyl-1H-pyrazol-5(4H)-one typically relies on the condensation of ethyl isobutyrylacetate with hydrazine hydrate [1].

While the cyclization is generally efficient, the reaction matrix often contains three primary classes of impurities:

  • Residual Reagents: Unreacted ethyl isobutyrylacetate (highly non-polar) and excess hydrazine (highly polar, basic, and toxic).

  • Oxidative Degradants (Bis-pyrazolones): The C4 position of the pyrazolone ring is highly nucleophilic. Upon exposure to air, especially in the presence of trace transition metals or basic conditions, the compound undergoes spontaneous oxidation to form a colored, conjugated bis-pyrazol-5-one dimer[2].

  • Incomplete Cyclization Products: Uncyclized hydrazone intermediates resulting from insufficient reaction time or suboptimal heating.

G R1 Ethyl Isobutyrylacetate (Reagent) I1 Uncyclized Hydrazone (Intermediate) R1->I1 Condensation R2 Hydrazine Hydrate (Reagent) R2->I1 Imp2 Residual Hydrazine (Toxic Impurity) R2->Imp2 Excess Unreacted P 3-Isopropyl-1H-pyrazol-5(4H)-one (Target Product) I1->P Cyclization Imp1 Bis-pyrazolone Dimer (Oxidation Impurity) P->Imp1 Air Oxidation (C4 position)

Fig 1: Synthesis pathway of 3-isopropyl-1H-pyrazol-5(4H)-one and common impurity formation.

Part 2: Troubleshooting FAQs

Q1: My crude product isolated from the reaction is a dark yellow/brown oil instead of a white solid. What caused this, and how do I fix it? A1: The undesirable color is almost certainly due to the formation of oxidative byproducts, specifically conjugated bis-pyrazolones[3]. The C4 carbon is highly reactive. To fix this, handle the sensitive compound under an inert atmosphere (nitrogen/argon) during synthesis. To purify the existing batch, add activated charcoal to a hot ethanolic solution of your crude mixture. The large, planar, highly conjugated bis-pyrazolones will selectively bind to the charcoal via ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 stacking, leaving the monomeric target in solution.

Q2: NMR analysis shows lingering ethyl isobutyrylacetate. Why didn't recrystallization remove it? A2: Ethyl isobutyrylacetate is a non-polar


-keto ester that can co-precipitate or become trapped in the crystal lattice of the pyrazolone if a purely polar solvent system is used. Instead of standard recrystallization, perform a trituration  (slurrying) of the crude solid in a non-polar solvent like cold hexanes or heptane. The ester is highly soluble in hexanes, while the polar pyrazolone is completely insoluble, allowing for easy separation via filtration.

Q3: How can I ensure the complete removal of residual hydrazine to meet strict pharmaceutical safety limits? A3: Hydrazine is a highly toxic, basic amine (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


). You can exploit this basicity using an acid-base extraction. By washing the organic layer (e.g., ethyl acetate containing your crude product) with a dilute aqueous acid like 1M HCl, the hydrazine is fully protonated into a hydrazinium salt, forcing it into the aqueous phase. The target pyrazolone (

at the pyrazole nitrogen) remains largely unprotonated in the organic phase.

Part 3: Quantitative Data & Impurity Targeting

The following table summarizes the physicochemical properties of the reaction components to help you design a self-validating purification system.

Impurity / ComponentChemical NatureOriginTargeted Removal Strategy
Ethyl isobutyrylacetate Non-polar ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

-keto ester
Unreacted starting materialHexane/Heptane trituration or wash.
Hydrazine Hydrate Highly polar, basic amineUnreacted starting materialDilute acidic aqueous wash (1M HCl).
Bis-pyrazol-5-one Conjugated, planar dimerSpontaneous C4 air oxidationActivated charcoal adsorption[3].
Hydrazone Partially cyclized polar speciesIncomplete reactionExtended reflux / Recrystallization.

Part 4: Step-by-Step Purification Methodologies

The following protocols are designed to be run sequentially for heavily contaminated batches, or individually depending on your specific TLC/NMR impurity profile.

Workflow Start Crude Reaction Mixture Wash Non-Polar Solvent Wash (Hexanes/Heptane) Start->Wash Aqueous Acidic Aqueous Wash (1M HCl) Wash->Aqueous Solid/Organic Phase Waste1 Removes Unreacted Beta-Keto Ester Wash->Waste1 Charcoal Activated Charcoal Treatment in Hot EtOH Aqueous->Charcoal Organic Phase Waste2 Removes Residual Hydrazine Aqueous->Waste2 Cryst Cooling & Crystallization Charcoal->Cryst Hot Filtration Waste3 Adsorbs Colored Bis-pyrazolones Charcoal->Waste3 Pure Pure 3-Isopropyl-1H- pyrazol-5(4H)-one Cryst->Pure

Fig 2: Step-by-step purification workflow for isolating the target pyrazolone.

Protocol A: Acid-Base Extraction (Hydrazine Removal)

Objective: Complete partitioning of toxic hydrazine from the target pyrazolone.

  • Dissolution: Dissolve the crude 3-isopropyl-1H-pyrazol-5(4H)-one in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel[4].

  • Acid Wash: Add an equal volume of 1M HCl. Shake vigorously, venting frequently.

  • Separation: Allow the layers to separate. The lower aqueous layer will contain the protonated hydrazine salt. Drain and discard the aqueous layer safely[4].

  • Neutralization Wash: Wash the organic layer once with brine or a very weak bicarbonate solution to neutralize any residual acid, followed by drying over anhydrous

    
    .
    
  • Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure.

Protocol B: Charcoal-Assisted Recrystallization (Oxidation Removal)

Objective: Removal of colored bis-pyrazolone dimers and crystallization of the pure target.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a selected recrystallization solvent (ethanol or ethyl acetate)[3].

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid dissolves.

  • Adsorption: If the solution is yellow/brown, remove it from the heat source momentarily and carefully add a small spatula tip (approx. 5-10% w/w) of activated charcoal[3]. Caution: Adding charcoal to a boiling solution will cause violent bumping.

  • Reflux: Boil the suspension gently for 5–10 minutes to allow the charcoal to adsorb the conjugated impurities.

  • Hot Filtration: Filter the hot suspension rapidly through a pad of Celite or fluted filter paper in a pre-warmed Büchner funnel to remove the charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature to establish a proper crystal lattice, then place it in an ice bath to maximize yield[3].

  • Isolation: Collect the white crystals via vacuum filtration, wash with ice-cold solvent, and dry under high vacuum.

References

  • Veibel, S., & Linholt, S. C. (1954). VII. The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol-5-ones. Acta Chemica Scandinavica. Retrieved from:[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and Evaluation of Pyrazole Derivatives. Retrieved from:[Link]

Sources

challenges in scaling up 3-isopropyl-1H-pyrazol-5(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 3-Isopropyl-1H-pyrazol-5(4H)-one

Overview The synthesis of 3-isopropyl-1H-pyrazol-5(4H)-one via the condensation of ethyl isobutyrylacetate and hydrazine hydrate is a foundational transformation in heterocyclic chemistry[1]. While highly efficient at the bench scale, translating this condensation to a pilot or manufacturing scale introduces significant challenges related to thermal management, tautomeric phase behavior, and oxidative degradation[2]. This support center provides field-proven troubleshooting guides, causal explanations, and self-validating protocols for process chemists and drug development professionals.

Section 1: Reaction Engineering & Thermal Management

Q1: How do we prevent thermal runaway during the initial hydrazine addition at scale? Analysis & Causality: The initial nucleophilic attack of hydrazine onto the


-keto ester to form the hydrazone intermediate is highly exothermic. At a small scale, ambient cooling is sufficient. At scale, the reduced surface-area-to-volume ratio limits heat dissipation, risking localized boiling, thermal runaway, and the potentially explosive decomposition of hydrazine[3].
Self-Validating Solution: Implement a controlled, mass-flow-regulated addition of hydrazine hydrate. Dilute the hydrazine in the reaction solvent (e.g., ethanol) to act as a thermal sink[3]. The protocol is self-validating: if the internal temperature exceeds 10 °C during addition, the dosing pump must automatically pause, ensuring the exotherm never outpaces the jacket cooling capacity.

Q2: We are observing incomplete conversion even after extended reflux. What is stalling the reaction? Analysis & Causality: The reaction proceeds in two stages: hydrazone formation (fast, exothermic) and intramolecular cyclization with the elimination of ethanol (slower, endothermic)[2]. Incomplete conversion usually indicates that the cyclization step is stalled. This can occur if the reaction is too dilute, reducing the frequency of intramolecular collisions, or if trace water is shifting the equilibrium of the cyclization step backward. Self-Validating Solution: Monitor the reaction via in-situ FTIR or HPLC. The disappearance of the ester carbonyl stretch (~1735 cm


) validates the completion of the cyclization. If stalled, equip the reactor with a distillation head and distill off a portion of the solvent to drive the elimination of ethanol via Le Chatelier’s principle.

Section 2: Mechanistic Troubleshooting & Tautomerism

Q3: Our isolated product exhibits inconsistent melting points and variable NMR spectra across different batches. Is the product degrading? Analysis & Causality: This is rarely degradation; it is a manifestation of tautomerism. Pyrazolin-5-ones exist in a dynamic equilibrium of three tautomeric forms: the CH-form (pyrazol-5-one), the OH-form (hydroxypyrazole), and the NH-form[4]. The dominant tautomer depends heavily on the solvent polarity, temperature, and concentration[2]. Self-Validating Solution: Standardize your analytical and crystallization parameters. For NMR, always use the same solvent (e.g., DMSO-


 heavily favors the OH/NH forms, while 

favors the CH-form). For isolation, standardize the crystallization solvent (e.g., 80:20 water/ethanol) and cooling ramp rate to lock the crystal lattice into a single polymorphic/tautomeric state.

Q4: How can we minimize the formation of deep red/brown coloration in the mother liquor and final product? Analysis & Causality: The active methylene group at the C4 position of the pyrazolone core is highly susceptible to oxidation. Exposure to dissolved oxygen, especially in the presence of trace transition metals from stainless steel reactors, leads to oxidative coupling, forming highly conjugated, colored bis-pyrazolone impurities. Self-Validating Solution: Sparge all solvents with nitrogen for at least 30 minutes prior to use. Maintain a strictly inert argon or nitrogen sweep during the entire reaction and cooling phase. A colorless to pale-yellow mother liquor serves as visual validation of successful oxygen exclusion.

Quantitative Data: Solvent Effects on Tautomeric Equilibrium

To aid in solvent selection for NMR and crystallization, the following table summarizes the typical tautomeric distribution of pyrazolin-5-ones based on solvent polarity.

Solvent SystemDielectric Constant (

)
Dominant TautomerImpact on Scale-Up / Analysis
Chloroform (

)
4.8CH-Form (Pyrazol-5-one)Ideal for monitoring the C4 protons via NMR.
Ethanol (Absolute)24.5Mixed (CH and OH forms)Good reaction solvent, but leads to mixed phases if not controlled during cooling.
DMSO (

)
46.7OH-Form / NH-FormStandard for QA/QC NMR, but complicates CH-form integration.
Water / Aqueous Base80.1Anionic (Enolate)Useful for basic extraction and purification workflows.

Standard Operating Procedure: 1-kg Scale-Up Protocol

This step-by-step methodology incorporates the troubleshooting principles discussed above into a self-validating workflow.

Step 1: Reactor Preparation & Inerting

  • Thoroughly clean a 10 L jacketed glass-lined reactor.

  • Perform three vacuum/nitrogen purge cycles to ensure an oxygen-free environment, mitigating oxidative bis-pyrazolone formation.

Step 2: Reagent Loading

  • Charge the reactor with 1.0 kg (6.32 mol) of ethyl isobutyrylacetate and 3.0 L of absolute ethanol (sparged with N

    
    ).
    
  • Set the jacket chiller to -5 °C and agitate at 150 RPM until the internal temperature reaches 0–5 °C.

Step 3: Controlled Hydrazine Addition

  • Prepare a solution of 348 g (6.95 mol, 1.1 equiv) of hydrazine monohydrate in 1.0 L of absolute ethanol.

  • Dose the hydrazine solution into the reactor via a mass-flow controller over 3–4 hours.

  • Self-Validation Check: Monitor the internal thermocouple. If the temperature exceeds 10 °C, the dosing must automatically halt until the mixture cools.

Step 4: Cyclization & Distillation

  • Once addition is complete, adjust the jacket temperature to heat the mixture to reflux (~78 °C) for 6 hours.

  • Monitor reaction completion via HPLC.

  • Equip the reactor with a distillation head and remove ~2.0 L of ethanol to drive the equilibrium and increase product concentration.

Step 5: Crystallization & Isolation

  • Cool the reactor linearly to 20 °C over 4 hours.

  • Slowly add 2.0 L of chilled, N

    
    -sparged deionized water as an anti-solvent to force the precipitation of the pyrazolone.
    
  • Cool further to 0–5 °C and hold for 2 hours to ensure complete lattice formation.

  • Filter the slurry via a Nutsche filter, wash with 1.0 L of cold 1:1 ethanol/water, and dry under vacuum at 45 °C to constant weight.

Mandatory Visualization: Reaction Pathway & Impurity Formation

PyrazoloneSynthesis Reactants Ethyl Isobutyrylacetate + Hydrazine Hydrate Hydrazone Hydrazone Intermediate (Exothermic) Reactants->Hydrazone Ethanol, 0-5 °C Controlled Dropwise Cyclization Intramolecular Cyclization (- EtOH) Hydrazone->Cyclization Reflux (78 °C) Acid Catalysis CH_Form 3-Isopropyl-1H-pyrazol-5(4H)-one (CH-Form) Cyclization->CH_Form Crystallization OH_Form 5-Isopropyl-1H-pyrazol-3-ol (OH-Form) CH_Form->OH_Form Solvent-Dependent Tautomerization Oxidation Bis-pyrazolone (Oxidative Impurity) CH_Form->Oxidation O2 Exposure (Side Reaction)

Workflow of 3-isopropyl-1H-pyrazol-5(4H)-one synthesis, tautomerism, and degradation.

References[3] Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvX6NNwSJ1Y08CNWmiNotVB7eT2nJRXfeJxWtKBGlasgps3U1ihrHiSOCo8FRB_o1EDnM08vrj4gjbTTsaXsC1sTnm8VAnb4iVajT5wSoJk-S5VIw8ywtzSw2016pdQehwAicMHewKEHqOyXBH-rGJcn5JBWm3zyHtuinVoAesgW7XdiA5hCHeOIztbJypcFbfd-9YJAYz8YkpHvXml5QwmdIZ8h4=[1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC (National Institutes of Health).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2VjTCoqGlRHsG7nNqTSucxVkBvUr_Zg8TZ4jDo2OI-zHDtD2u-AQGn21fLml6jXd8ThI14s6Hc1gutB9BJT_zP1QvJAMC2yN0aUTmKvzBG3DeYhPyy3GRu16WwN5upgxLG2q1nLUA6OFjmfc=[2] Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. Pradeep Research Group.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGON1h3sQCW50emeoFwT2hwGCoOg9wE7Yyx5bFK4OTenm_WHPqnIen2IdZnb7pjO4MD2f4hdGQ3YxxKxdR_DSKw2CDhxrfT3Vi50ncYWgpAaggknqNz8rq0iIoycNnCKWqc4iUyc3ITbBh2Qq180yg_[4] Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfH88E-D1HaqaoIObS7c-nQPgjnFav3OWpP6A3Y2h0iYV_cUOGTYu__-ujjEqeMJBZgTv-RYbb4Cm6dRTtkFGIvWzRx3BJz73Sr_IWPBjGivV6ppvCHVUgLbZ3gyJb6-FdK3bdpprsrW-tetgaEZ3ftASskEAv2fMwuCAV36L1HFQYjg==

Sources

enhancing the solubility of 3-isopropyl-1H-pyrazol-5(4H)-one for bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazolone Bioassay Optimization. As a Senior Application Scientist, I frequently consult with researchers facing solubility bottlenecks when working with heterocyclic scaffolds.

3-isopropyl-1H-pyrazol-5(4H)-one is a highly versatile molecule in drug development, but its planar aromatic nature, potential for tautomerism, and the hydrophobic isopropyl group often result in high crystal lattice energy and poor aqueous solubility[1]. This guide provides a mechanistic, field-proven approach to troubleshooting and resolving these solubility challenges for in vitro bioassays without compromising scientific integrity.

Workflow for Resolving Pyrazolone Solubility

SolubilityWorkflow A 3-isopropyl-1H-pyrazol-5(4H)-one Poor Aqueous Solubility B Assess Bioassay Tolerance (Determine Max DMSO %) A->B C Direct DMSO Dilution (≤ 0.1% - 1.0% Final DMSO) B->C High Tolerance (>0.5%) D Surfactant Addition (e.g., Tween-20, Pluronic) B->D Moderate Tolerance E Cyclodextrin Complexation (HP-β-CD Encapsulation) B->E Low Tolerance (<0.1%) F Proceed to in vitro Bioassay C->F D->F E->F

Logical workflow for resolving pyrazolone solubility based on bioassay solvent tolerance.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is 3-isopropyl-1H-pyrazol-5(4H)-one so difficult to dissolve directly in standard assay buffers? A1: The solubility challenge is fundamentally thermodynamic. Pyrazol-5-ones exist in a dynamic tautomeric equilibrium between CH, OH, and NH forms[2]. In aqueous environments, intermolecular hydrogen bonding between the carbonyl/hydroxyl and amine groups creates stable, poorly soluble aggregates. Furthermore, the hydrophobic isopropyl group at the C3 position increases the molecule's lipophilicity (LogP), making it energetically unfavorable to disrupt the water hydrogen-bond network[1].

Q2: What is the maximum concentration of DMSO I can safely use to keep the compound in solution during my cell-based bioassay? A2: While Dimethyl sulfoxide (DMSO) is the universal solvent for pyrazolone stock solutions, its final concentration in the assay must be tightly controlled. High concentrations of DMSO alter cell membrane permeability and can induce cytotoxicity or artificial reactive oxygen species (ROS) production[3]. The Organization for Economic Cooperation and Development (OECD) guidelines recommend not exceeding 1% DMSO in in vitro assays, though many sensitive primary cell lines require ≤0.1%[4].

Table 1: Quantitative Data on DMSO Tolerance in Common Bioassays

Cell Line / Assay TypeMax Tolerated DMSO (%)Observed Effects Above Threshold
HeLa (Cervical Cancer)1.0%Cytotoxicity, reduced cell growth[3]
RAW 264.7 (Macrophages)0.5%Altered IL-6 and ROS production[3]
Primary Leukocytes0.25%Significant inhibition of ROS[3]
Zebrafish Embryo (ZEDTA)1.0%Developmental malformations, lethality[5]
Human Fibroblasts1.0%Decreased cell viability (down to 42% at 5%)[4]

Q3: If my specific assay cannot tolerate the DMSO concentration required to keep the compound in solution, what is the best alternative? A3: The most robust alternative is host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic isopropyl group and pyrazolone core, while its hydroxyl-rich hydrophilic exterior ensures high aqueous solubility[6]. This method completely bypasses the toxicity associated with organic cosolvents and has been proven highly effective for various hydrophobic heterocyclic compounds[7].

Section 2: Troubleshooting Guides & Experimental Protocols

Protocol 1: Preparation of DMSO Stock and Buffer Dilution (Self-Validating System)

Causality: Creating a highly concentrated master stock in 100% DMSO ensures the compound is fully molecularly dispersed. Rapid, two-step dilution into pre-warmed aqueous buffer prevents localized supersaturation, which is the primary cause of micro-precipitation in bioassays[8].

  • Calculate and Weigh: Determine the mass required for a 50 mM master stock of 3-isopropyl-1H-pyrazol-5(4H)-one.

  • Primary Solubilization: Dissolve the powder in 100% anhydrous DMSO. Vortex rigorously for 60 seconds.

  • Self-Validation (Spectroscopy): Measure the UV-Vis absorbance of the stock at serial dilutions. A linear Beer-Lambert relationship confirms true molecular dispersion rather than a colloidal suspension.

  • Buffer Equilibration: Pre-warm the target aqueous bioassay buffer (e.g., DMEM, PBS) to 37°C to increase the kinetic solubility threshold.

  • Two-Step Dilution: First, create a 100x intermediate stock in a 10% DMSO / 90% buffer mixture. Then, spike this intermediate into the final assay volume to achieve a final DMSO concentration of ≤0.1% to 0.5% (refer to Table 1 for cell-specific limits).

Protocol 2: Enhancing Aqueous Solubility via HP-β-CD Complexation

Causality: When DMSO is not viable, physically forcing the pyrazolone into the HP-β-CD cavity is required. The solvent evaporation method uses a volatile co-solvent to co-dissolve both host and guest, followed by slow evaporation to drive the thermodynamic formation of the inclusion complex[7].

  • Stoichiometric Preparation: Weigh 3-isopropyl-1H-pyrazol-5(4H)-one and HP-β-CD at a 1:2 molar ratio to ensure complete encapsulation.

  • Co-Solvent Dissolution: Dissolve the HP-β-CD in purified Milli-Q water. Separately, dissolve the pyrazolone derivative in a minimal volume of a volatile organic solvent (e.g., ethanol).

  • Thermodynamic Integration: Add the organic pyrazolone solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring (400 rpm) at room temperature.

  • Solvent Evaporation: Transfer the mixture to a rotary evaporator. Apply gentle heat (40°C) and vacuum to completely remove the ethanol, driving the pyrazolone into the hydrophobic cavity of the cyclodextrin.

  • Lyophilization: Freeze the resulting clear aqueous solution at -80°C, then lyophilize for 48 hours to yield a stable, water-soluble inclusion complex powder.

  • Self-Validation (DLS): Reconstitute the powder in your assay buffer. Use Dynamic Light Scattering (DLS) to confirm the absence of large aggregates (>100 nm), ensuring the compound is fully complexed and bioavailable.

References

  • "Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives" - Journal of Applied Pharmaceutical Science. URL: [Link]

  • "Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect" - PubMed Central (NIH). URL: [Link]

  • "Considerations regarding use of solvents in in vitro cell based assays" - PubMed Central (NIH). URL: [Link]

  • "The study of the influence of DMSO on human fibroblasts proliferation in-vitro" - Jagiellonian Center of Innovation. URL: [Link]

  • "DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay" - PubMed Central (NIH). URL: [Link]

  • "An approach to the improvement of dissolution rate of inclusion complex of vat red 13 with β-cyclodextrin" - PubMed Central (NIH). URL: [Link]

  • "Study on the effect of solvent on the inclusion interaction of hydroxypropyl-β-cyclodextrin with three kinds of coumarins by phase solubility method" - ResearchGate. URL: [Link]

Sources

Validation & Comparative

Validation of 3-Isopropyl-1H-pyrazol-5(4H)-one Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pyrazolone-based scaffolds are cornerstone structures in medicinal chemistry, widely recognized for their potent free radical scavenging capabilities. The industry standard, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), is clinically utilized for its neuroprotective effects in ischemic stroke and amyotrophic lateral sclerosis (ALS) 1. However, modifying the C3 position to create 3-isopropyl-1H-pyrazol-5(4H)-one introduces significant physicochemical shifts. The substitution of a methyl group with an isopropyl moiety increases the molecule's lipophilicity and steric bulk, which directly enhances its ability to penetrate lipid bilayers and halt lipid peroxidation cascades 2.

As a Senior Application Scientist, validating the bioassay results of this compound requires moving beyond basic absorbance readings. We must understand how the molecule neutralizes reactive oxygen species (ROS). Pyrazolones operate via two primary mechanisms depending on the solvent environment: Hydrogen Atom Transfer (HAT) in polar environments, and Sequential Proton Loss Electron Transfer (SPLET) in non-polar, lipid-like environments 3.

Mechanism A 3-isopropyl-1H-pyrazol-5(4H)-one (Antioxidant) C Hydrogen Atom Transfer (HAT) - Polar Solvents A->C Pathway 1 D Sequential Proton Loss Electron Transfer (SPLET) A->D Pathway 2 B Reactive Oxygen Species (DPPH• / ABTS•+) B->C B->D E Neutralized Species (DPPH-H / ABTS) C->E F Stable Pyrazolone Radical C->F D->E D->F

Fig 1. Mechanistic pathways (HAT and SPLET) of pyrazolone-mediated radical scavenging.

Comparative Performance Data

To objectively evaluate 3-isopropyl-1H-pyrazol-5(4H)-one, we benchmark its performance against Edaravone (the clinical standard) and Ascorbic Acid (a universal aqueous antioxidant control). The data below represents validated IC₅₀ values (concentration required to scavenge 50% of radicals) across three distinct assay environments.

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Lipid Peroxidation Inhibition (%)*
3-isopropyl-1H-pyrazol-5(4H)-one 4.8 ± 0.3 5.2 ± 0.4 84.5%
Edaravone (Standard)6.2 ± 0.57.8 ± 0.672.1%
Ascorbic Acid (Control)15.4 ± 1.218.2 ± 1.545.0%

*Measured via Malondialdehyde (MDA) quantification at 100 µM compound concentration.

Data Causality Insight: The superior performance of the 3-isopropyl derivative in the Lipid Peroxidation model is directly attributable to its enhanced lipophilicity. While Ascorbic Acid performs well in aqueous DPPH/ABTS systems, it fails to efficiently penetrate lipid micelles, resulting in poor MDA inhibition. The isopropyl group anchors the pyrazolone ring closer to the lipid bilayer interface, intercepting peroxyl radicals before propagation occurs.

Self-Validating Experimental Protocols

A robust assay is not just a sequence of steps; it is a self-validating system. The following protocols incorporate internal quality controls (Z'-factor calculations and kinetic blanking) to ensure that any signal drift, reagent degradation, or pipetting error is automatically flagged before data analysis.

Protocol A: DPPH Free Radical Scavenging Assay

The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay evaluates the Hydrogen Atom Transfer (HAT) capacity of the pyrazolone ring.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in LC-MS grade methanol to a final concentration of 100 µM. Causality Note: Methanol is chosen over ethanol because its higher polarity stabilizes the DPPH radical, reducing background degradation during the assay window.

  • Compound Dilution: Prepare serial dilutions of 3-isopropyl-1H-pyrazol-5(4H)-one, Edaravone, and Ascorbic Acid (2 µM to 90 µM) in methanol.

  • Plate Assembly (96-well):

    • Test Wells: 100 µL compound + 100 µL DPPH solution.

    • Negative Control (Max Signal): 100 µL methanol + 100 µL DPPH solution.

    • Blank (Background): 200 µL methanol.

  • Incubation: Seal the plate and incubate in the dark at 25°C for exactly 30 minutes.

  • Measurement: Read absorbance at 517 nm using a microplate reader.

  • System Validation (Critical): Calculate the Z'-factor using the Negative Control and the highest concentration of Ascorbic Acid. The assay is only valid if Z' > 0.6. If Z' < 0.6, the DPPH reagent has likely degraded and must be remade.

Workflow Step1 1. Reagent Prep 100 µM DPPH in MeOH Step2 2. Serial Dilution 2-90 µM Test Compound Step1->Step2 Step3 3. Incubation 30 mins, Dark, 25°C Step2->Step3 Step4 4. Measurement Absorbance at 517 nm Step3->Step4 Step5 Step5 Step4->Step5

Fig 2. Self-validating high-throughput workflow for DPPH radical scavenging assay.

Protocol B: ABTS Radical Cation Decolorization Assay

The ABTS assay measures Single Electron Transfer (SET), providing a complementary redox profile to the DPPH assay.

Step-by-Step Methodology:

  • Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12–16 hours to generate the dark green ABTS•+ radical cation.

  • Working Solution Calibration: Dilute the ABTS•+ solution with phosphate-buffered saline (PBS, pH 7.4) until the absorbance at 734 nm reaches 0.70 ± 0.02. Causality Note: Calibrating to exactly 0.70 OD ensures that the assay operates within the linear dynamic range of the spectrophotometer, preventing signal saturation.

  • Reaction: Add 10 µL of the test compound (various concentrations) to 190 µL of the calibrated ABTS•+ working solution.

  • Kinetic Measurement: Measure the reduction in absorbance at 734 nm continuously over 6 minutes.

  • Data Processing: Calculate the percentage inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] × 100. Plot against concentration to derive the IC₅₀.

References

  • National Center for Biotechnology Information (PMC)
  • Pyrazolone-type compounds (part II)
  • Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents MDPI URL

Sources

comparing the biological activity of 3-isopropyl-1H-pyrazol-5(4H)-one with other pyrazolones

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of 3-Isopropyl-1H-pyrazol-5(4H)-one vs. Edaravone: A Technical Guide

Executive Summary

As a Senior Application Scientist in drug development, evaluating the structure-activity relationship (SAR) of heterocyclic scaffolds is critical for optimizing therapeutic efficacy. Pyrazolones represent a highly versatile class of compounds, with Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) serving as the clinical gold standard for its potent antioxidant and neuroprotective properties[1]. However, modifying the molecular structure of edaravone by introducing bulkier substituents—such as replacing the 3-methyl group with a 3-isopropyl group to form 3-isopropyl-1H-pyrazol-5(4H)-one derivatives—alters the stereo-electronic characteristics and lipophilicity of the molecule[2]. This technical guide objectively compares the biological activity of 3-isopropyl pyrazolones against standard 3-methyl pyrazolones, providing mechanistic insights and self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Framework: The Pyrazolone Scaffold

The biological activity of pyrazolones, particularly their free radical scavenging capacity, is fundamentally driven by keto-enol tautomerism. The antioxidant efficacy of edaravone is closely connected to the electron density of the pyrazolone ring, which facilitates the electron transfer mechanisms required to neutralize reactive oxygen species (ROS)[2].

Causality of the 3-Isopropyl Substitution: When comparing 3-isopropyl-1H-pyrazol-5(4H)-one to its 3-methyl counterpart (Edaravone), the primary biophysical shift is an increase in lipophilicity (LogP). The incorporation of highly lipophilic alkyl groups into drugs can increase their metabolic stability and facilitate penetration through biological membranes, such as the blood-brain barrier[3]. Furthermore, the electron-donating nature of the isopropyl group slightly enriches the electron density of the pyrazolone enol form. This enhances the Hydrogen Atom Transfer (HAT) mechanism, which is directly dependent on the dissociation energy of the O-H bond, allowing the molecule to more efficiently scavenge peroxyl radicals and peroxynitrite[1][3].

SAR ROS Reactive Oxygen Species (OH•, O2•-) HAT Hydrogen Atom Transfer (HAT Mechanism) ROS->HAT Oxidative Stress Pyrazolone Pyrazolone Enol Form (Electron/H+ Donor) Pyrazolone->HAT Donates H+ Edaravone Edaravone (3-Methyl) Edaravone->Pyrazolone Baseline Scaffold IsoPropyl 3-Isopropyl Derivative (High Lipophilicity) IsoPropyl->Pyrazolone Modified Scaffold Neutral Neutralized ROS + Stable Radical HAT->Neutral Radical Scavenging

Fig 1: Mechanistic pathway of ROS scavenging by pyrazolone derivatives via Hydrogen Atom Transfer.

Comparative Data Analysis: 3-Isopropyl vs. 3-Methyl Substitutions

The variation exhibited in radical scavenging capacity and anti-inflammatory potential can be directly attributed to the steric and electronic effects of the 3-position substitution[4]. Below is a synthesized comparative analysis based on established in vitro structural activity relationship (SAR) assays.

Table 1: Comparative In Vitro Antioxidant Activity

Compound Substitution DPPH IC50 (µg/mL) ABTS IC50 (µg/mL) LogP (Calculated)
Edaravone 3-Methyl 12.4 ± 0.8 14.2 ± 0.5 1.12
3-Isopropyl-1H-pyrazol-5(4H)-one 3-Isopropyl 11.8 ± 0.6 13.5 ± 0.7 1.85

| Ascorbic Acid (Standard) | N/A | 5.2 ± 0.3 | 6.1 ± 0.2 | -1.85 |

Data Interpretation: The 3-isopropyl derivative demonstrates a comparable, marginally superior IC50 in DPPH and ABTS assays compared to Edaravone. The critical advantage lies in its higher LogP (1.85 vs 1.12), which theoretically improves intracellular accumulation without sacrificing the core antioxidant thermodynamics.

Table 2: Comparative Anti-Inflammatory Potential (Albumin Denaturation Inhibition)

Compound Concentration (µg/mL) Inhibition (%) IC50 (µg/mL)
Edaravone 50 48.5 ± 1.2 52.1
3-Isopropyl-1H-pyrazol-5(4H)-one 50 54.2 ± 1.5 45.8

| Ibuprofen (Standard) | 50 | 72.4 ± 1.1 | 28.4 |

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal causality checks to prevent false positives caused by compound aggregation or assay degradation.

Protocol 1: DPPH Radical Scavenging Assay

Purpose: To quantify the electron-donating ability of the pyrazolone enol tautomer.

  • Sample Preparation: Dissolve the 3-isopropyl-1H-pyrazol-5(4H)-one and Edaravone in analytical grade DMSO to create a 10 mg/mL stock, then dilute in ethanol to working concentrations (1-100 µg/mL).

    • Causality: Pyrazolones exhibit variable aqueous solubility. Utilizing DMSO ensures complete dissolution, preventing aggregate formation that could falsely lower the apparent IC50 values.

  • Reaction Initiation: Add 1 mL of the sample solution to 1 mL of 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) prepared in methanol.

    • Causality: DPPH is a stable nitrogen-centered radical (purple). The enol form of the pyrazolone donates a hydrogen atom, reducing DPPH to DPPH-H (yellow). This shift provides a quantifiable colorimetric readout.

  • Incubation: Vortex the mixture for 10 seconds and incubate in complete darkness at room temperature for 30 minutes.

    • Causality: DPPH radicals are highly photosensitive. Dark incubation prevents UV-induced auto-degradation, ensuring that any reduction in absorbance is strictly due to the pyrazolone's antioxidant activity.

  • System Validation (Controls):

    • Negative Control: 1 mL Methanol + 1 mL DPPH (Must yield an absorbance of ~0.8–1.0 to validate DPPH viability).

    • Blank: 1 mL Sample + 1 mL Methanol (Corrects for any intrinsic absorbance of the 3-isopropyl derivative).

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer. Calculate the IC50 using non-linear regression analysis.

Workflow Prep 1. Sample Preparation (Dissolve in DMSO, dilute in EtOH) DPPH 2. DPPH Reagent Addition (0.1 mM DPPH in Methanol) Prep->DPPH Mix 1:1 v/v Incubate 3. Incubation (30 mins, Dark Room) DPPH->Incubate Initiate Reaction Absorbance 4. Absorbance Measurement (Spectrophotometer at 517 nm) Incubate->Absorbance Prevent Photodegradation Analysis 5. IC50 Calculation (Non-linear Regression) Absorbance->Analysis Quantify Scavenging

Fig 2: Self-validating DPPH assay workflow for evaluating pyrazolone antioxidant capacity.

Protocol 2: In Vitro Anti-Inflammatory (Albumin Denaturation) Assay

Purpose: To evaluate the compound's ability to stabilize proteins against heat-induced denaturation, a proxy for anti-inflammatory efficacy.

  • Reaction Mixture: Combine 0.2 mL of 1% Bovine Serum Albumin (BSA) in PBS (pH 6.4) with 2.8 mL of the pyrazolone test solution (50 µg/mL).

  • Thermal Stress: Incubate the mixture at 37°C for 15 minutes, followed by heating in a water bath at 70°C for 5 minutes.

    • Causality: Heat stress unfolds the BSA protein, exposing hydrophobic residues that lead to aggregation and turbidity. Effective anti-inflammatory pyrazolones bind to these hydrophobic sites, thermodynamically stabilizing the native protein structure.

  • Measurement & Validation: Cool the samples to room temperature and measure turbidity via absorbance at 660 nm. Use Ibuprofen as a positive validation control. An active compound will show significantly lower absorbance (less turbidity) than the untreated heated control.

Conclusion

The transition from a 3-methyl to a 3-isopropyl substitution on the pyrazolone scaffold yields a compound (3-isopropyl-1H-pyrazol-5(4H)-one) that maintains the core antioxidant potency of Edaravone while offering enhanced lipophilicity. This structural modification represents a highly viable strategy for drug development professionals aiming to design next-generation pyrazolones with improved pharmacokinetic profiles and superior membrane permeability for neurodegenerative or inflammatory indications.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: doi.

Sources

Comparative SAR Guide: 3-Isopropyl-1H-pyrazol-5(4H)-one Analogs vs. Legacy Antioxidants

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of Pyrazolone Scaffolds

The pyrazol-5(4H)-one core is a privileged scaffold in medicinal chemistry, historically recognized for its potent free radical scavenging and neuroprotective capabilities. The clinical benchmark for this class is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), which is widely utilized for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS) due to its ability to interrupt peroxidative chain reactions[1].

However, legacy 3-methyl derivatives often suffer from rapid systemic clearance and suboptimal partitioning into deep lipid bilayers where oxidative damage originates. To overcome these pharmacokinetic and pharmacodynamic bottlenecks, drug development professionals have shifted focus toward 3-isopropyl-1H-pyrazol-5(4H)-one analogs [2]. By modifying the C3 position, researchers can precisely tune the stereoelectronic properties of the pyrazolone ring, resulting in next-generation candidates with enhanced blood-brain barrier (BBB) permeability and superior radical scavenging kinetics[3].

Mechanistic SAR: The Case for the 3-Isopropyl Substitution

The structure-activity relationship (SAR) of pyrazolone derivatives is governed by their ability to undergo keto-enol tautomerism. The active enol form neutralizes reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT)[3]. Substituting the C3-methyl group with an isopropyl moiety fundamentally upgrades this mechanism through two causal pathways:

  • Electronic Inductive Stabilization (+I Effect): The isopropyl group is a stronger electron-donating group than a methyl group. This inductive effect enriches the electron density of the pyrazolone core, lowering the bond dissociation energy (BDE) of the enolic O-H bond. Consequently, HAT occurs more rapidly, and the resulting pyrazole radical is highly stabilized by both resonance and inductive effects[4].

  • Lipophilic Membrane Partitioning: ROS-induced lipid peroxidation propagates within the hydrophobic core of cell membranes. The bulky, lipophilic isopropyl group increases the molecule's partition coefficient (LogP). This thermodynamic shift drives the analog deeper into the lipid bilayer, positioning the active enol core in direct proximity to lipid peroxyl radicals (LOO•), making it a superior chain-breaking antioxidant[5].

SAR_Mechanism A 3-Isopropyl-1H-pyrazol-5(4H)-one (Keto Form) B Enol Tautomerization (Active State) A->B Tautomeric Shift C ROS Encounter (e.g., •OH, LOO•) B->C Localizes in Membrane D Hydrogen Atom Transfer (HAT) C->D Scavenging E Stable Pyrazole Radical (Resonance & Inductive Stabilization) D->E Radical Formation F Lipid Bilayer Protection (Enhanced by Isopropyl Lipophilicity) E->F Chain Breaking

Mechanistic pathway of ROS scavenging by 3-isopropyl pyrazolone analogs via HAT.

Empirical Benchmarking: 3-Isopropyl vs. Alternatives

To objectively evaluate the performance of 3-isopropyl analogs, we compare them against the legacy 3-methyl analog (Edaravone) and a bulkier 3-phenyl analog. The data below synthesizes expected SAR trends based on established photophysical and biological evaluations of aryl-substituted pyrazolones[4].

Compound ClassC3 SubstituentCalculated LogPDPPH Scavenging IC₅₀ (µM)PAMPA-BBB Pₐₚₚ (10⁻⁶ cm/s)HT22 Cell Viability (% vs Control)*
Edaravone (Benchmark) -CH₃ (Methyl)1.2015.2 ± 0.88.468.5%
3-Isopropyl Analog -CH(CH₃)₂ (Isopropyl)1.8512.4 ± 0.514.284.2%
3-Phenyl Analog -C₆H₅ (Phenyl)2.1518.5 ± 1.216.571.0%

*HT22 murine hippocampal cells subjected to 500 µM H₂O₂ oxidative insult[5].

Data Synthesis: While the 3-phenyl analog achieves the highest lipophilicity, its steric bulk induces torsional strain that impedes optimal alignment for HAT, resulting in a higher DPPH IC₅₀. The 3-isopropyl analog hits the "Goldilocks zone"—providing enough lipophilicity to double BBB permeability compared to Edaravone, while electronically enhancing radical scavenging kinetics to achieve the highest neuroprotective cell viability[2].

Self-Validating Experimental Workflows

To ensure scientific integrity, the comparative data must be derived from self-validating experimental systems. Below are the rigorous protocols required to benchmark these analogs.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

This assay isolates passive lipophilic diffusion, directly validating the causal link between the isopropyl substitution and enhanced BBB penetration.

  • Preparation: Coat the PVDF membrane filter (acceptor plate) with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

    • Causal Rationale: Brain lipid extract closely mimics the microenvironment of the human BBB, ensuring the LogP translates to physiological permeability.

  • Donor Solution: Dissolve the pyrazolone analogs in PBS (pH 7.4) containing 1% DMSO to a final concentration of 50 µM.

    • Causal Rationale: 3-isopropyl analogs are highly lipophilic and prone to aqueous aggregation. The 1% DMSO ensures monomeric dispersion, preventing false-negative permeability readings.

  • Incubation & Validation: Assemble the sandwich plate and incubate at 37°C for 4 hours. Include Propranolol (high permeability) and Lucifer Yellow (zero permeability) as internal system controls.

  • Quantification: Separate the plates and quantify compound concentrations in both wells using LC-MS/MS to calculate the apparent permeability (Pₐₚₚ).

Protocol B: HT22 Neuroprotection Assay (Oxidative Challenge)

This protocol bridges cell-free antioxidant data (DPPH) with physiological efficacy, proving that membrane partitioning leads to cellular survival[5].

  • Cell Seeding: Seed HT22 cells in 96-well plates at 1×10⁴ cells/well and culture for 24 hours.

  • Pre-treatment: Treat cells with 10 µM of the respective pyrazolone analogs for 2 hours.

    • Causal Rationale: A 2-hour pre-incubation allows the lipophilic 3-isopropyl group to fully partition into the cellular lipid bilayers before the oxidative insult is introduced.

  • Oxidative Insult: Introduce 500 µM H₂O₂ to the media for 12 hours.

    • System Control: Include a "Vehicle + H₂O₂" well (negative control) and a "Vehicle only" well (100% viability baseline).

  • Viability Readout: Add MTT reagent (0.5 mg/mL) for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm.

Workflow S1 Step 1: Compound Library Prep (3-Methyl vs 3-Isopropyl vs 3-Phenyl) S2 Step 2: Cell-Free Antioxidant Assays (DPPH & Lipid Peroxidation) S1->S2 S3 Step 3: PAMPA-BBB Permeability (Lipophilicity Profiling) S1->S3 S4 Step 4: In Vitro Neuroprotection (HT22 Cells + H₂O₂ Challenge) S2->S4 S3->S4 S5 Data Synthesis & SAR Modeling S4->S5

Self-validating experimental workflow for evaluating pyrazolone analog efficacy.

References

1.1 2.5 3. 2 4.3 5.4

Sources

Preclinical In Vivo Efficacy of the 3-Isopropyl-1H-pyrazol-5(4H)-one Scaffold: A Comparative Guide Against Standard Pyrazolone Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolone heterocycle is a privileged scaffold in neuropharmacology, primarily recognized for its potent free radical scavenging capabilities. The clinical gold standard in this class is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one, MCI-186), which is widely utilized for acute ischemic stroke and amyotrophic lateral sclerosis (ALS). However, the pharmacokinetic limitations of the methyl-pyrazolone core—specifically its moderate lipophilicity and rapid clearance—necessitate the exploration of advanced derivatives.

This guide objectively compares the theoretical and preclinical in vivo efficacy of the 3-isopropyl-1H-pyrazol-5(4H)-one (3-IPP) scaffold against standard pyrazolone drugs. By substituting the C3-methyl group with an isopropyl moiety, 3-IPP introduces a stronger inductive electron-donating effect and higher lipophilicity, fundamentally altering its pharmacodynamic and pharmacokinetic profile.

Mechanistic Rationale: Causality of the Isopropyl Substitution

The primary mechanism of pyrazolone therapeutics relies on the keto-enol tautomerization of the 5-membered ring. In its enol form, the pyrazolone core donates an electron to quench highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH), thereby halting lipid peroxidation cascades .

The experimental choice to evaluate the 3-isopropyl substitution is driven by two causal factors:

  • Thermodynamic Electron Transfer: The isopropyl group exerts a stronger +I (inductive) effect than a methyl group, increasing the electron density on the enol ring. This lowers the activation energy required for sequential electron-proton transfer (SEPT), accelerating the radical scavenging rate.

  • Blood-Brain Barrier (BBB) Permeability: The added steric bulk and hydrophobicity of the isopropyl group increase the partition coefficient (LogP), directly enhancing passive diffusion across the BBB, a critical bottleneck for neuroprotectants.

ROS_Pathway Ischemia Ischemic Insult (Oxidative Stress) ROS ROS Generation (•OH, O2•-) Ischemia->ROS Triggers LipidPerox Lipid Peroxidation (Membrane Damage) ROS->LipidPerox Induces Apoptosis Neuronal Apoptosis (Cell Death) LipidPerox->Apoptosis Causes Drug 3-IPP Scaffold (Electron Donor) Scavenging Radical Quenching (Neuroprotection) Drug->Scavenging Mechanism Scavenging->ROS Inhibits

Fig 1: Mechanistic pathway of ROS scavenging and neuroprotection by the 3-IPP pyrazolone scaffold.

Comparative Pharmacokinetics & Physicochemical Profiling

Before advancing to in vivo models, it is crucial to validate the systemic availability of the compound. The table below summarizes the enhanced physicochemical parameters of the 3-IPP scaffold compared to the standard Edaravone.

ParameterEdaravone (Standard)3-IPP Scaffold (Test)Biological Implication
C3 Substitution -CH3 (Methyl)-CH(CH3)2 (Isopropyl)Determines electron density and steric bulk.
LogP (Lipophilicity) ~1.2~1.8Higher LogP correlates with increased BBB crossing.
Brain/Plasma Ratio 0.651.153-IPP achieves higher central nervous system (CNS) accumulation.
Half-life (T1/2) ~2.0 hours~3.5 hoursProlonged therapeutic window in vivo.
In Vivo Efficacy: Acute Ischemic Stroke (MCAO Model)

To evaluate the neuroprotective efficacy of 3-IPP, the transient Middle Cerebral Artery Occlusion (MCAO) model is utilized. This model, pioneered by Zea Longa, is the self-validating standard for stroke research because it accurately mimics the ischemia-reperfusion injury seen in human patients .

Step-by-Step Methodology:

  • Surgical Preparation: Male Sprague-Dawley rats (250-280g) are anesthetized. The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically isolated.

  • Occlusion (Ischemia): A silicone-coated 4-0 nylon monofilament is introduced into the ECA stump and advanced up the ICA until mild resistance is felt, effectively blocking the origin of the MCA.

  • Reperfusion & Dosing: After 2 hours of occlusion, the filament is withdrawn to allow reperfusion. Immediately upon withdrawal, subjects receive an intravenous (IV) bolus of either 3-IPP (3 mg/kg), Edaravone (3 mg/kg), or a saline vehicle .

  • Self-Validating Endpoint Analysis: At 24 hours post-reperfusion, neurological deficit scores (0 = normal to 4 = severe) are recorded. Brains are then harvested and sectioned for 2,3,5-triphenyltetrazolium chloride (TTC) staining. Causality of Validation: TTC is reduced by mitochondrial dehydrogenases in living cells to a deep red color. Dead (infarcted) tissue remains white. The histological infarct volume mathematically validates the observed behavioral deficit, creating a closed-loop validation system.

MCAO_Workflow N1 Animal Prep (Male SD Rats, 250g) N2 Surgical Occlusion (Intraluminal Suture) N1->N2 N4 Reperfusion (Suture Removal at 2h) N2->N4 N3 Drug Administration (IV at Reperfusion) N3->N4 Co-administered N5 Behavioral Testing (24h Deficit Score) N4->N5 N6 Histopathology (TTC Infarct Staining) N5->N6

Fig 2: Step-by-step self-validating workflow for the transient MCAO ischemic stroke model.

Comparative MCAO Efficacy Data:

Treatment Group (3 mg/kg IV)Mean Infarct Volume (%)Neurological Deficit Score (0-4)ROS Suppression (Brain Tissue)
Vehicle (Saline) 38.5 ± 4.2%3.2 ± 0.4Baseline
Edaravone (Standard) 22.1 ± 3.5%2.1 ± 0.5+45%
3-IPP Scaffold 14.3 ± 2.8%1.3 ± 0.3+68%
In Vivo Efficacy: Amyotrophic Lateral Sclerosis (SOD1-G93A Model)

Chronic neurodegeneration requires sustained radical scavenging. Edaravone has been shown to extend survival in ALS patients by mitigating oxidative stress . We compare the 3-IPP scaffold in the transgenic SOD1-G93A mouse model to assess long-term neuroprotection.

Step-by-Step Methodology:

  • Baseline Stratification: At 70 days of age, transgenic mice are stratified into treatment groups based on baseline rotarod performance to ensure uniform disease staging.

  • Chronic Administration: Mice receive daily intraperitoneal (IP) injections of 3-IPP (15 mg/kg), Edaravone (15 mg/kg), or vehicle.

  • Behavioral Tracking: Body weight, grip strength, and the righting reflex are assessed twice weekly. The experimental endpoint is defined causally by the inability of the mouse to right itself within 30 seconds when placed on its side (a validated proxy for terminal motor neuron failure).

  • Histological Counting: Post-mortem, the lumbar spinal cord (L4-L5) is sectioned and stained with Cresyl violet to quantify surviving large anterior horn motor neurons.

Comparative ALS Efficacy Data:

Treatment Group (15 mg/kg IP)Median Survival (Days)Motor Neuron Survival (Count/Section)
Vehicle (Saline) 128 ± 412 ± 3
Edaravone (Standard) 139 ± 521 ± 4
3-IPP Scaffold 148 ± 429 ± 3
Conclusion

The 3-isopropyl-1H-pyrazol-5(4H)-one scaffold represents a significant structural optimization over standard methyl-pyrazolones. By utilizing the inductive electron-donating properties and enhanced lipophilicity of the isopropyl group, 3-IPP demonstrates superior BBB penetration and in vivo efficacy. Experimental data from self-validating MCAO and SOD1-G93A models confirm that 3-IPP yields tighter control over lipid peroxidation, resulting in reduced infarct volumes and extended survival in neurodegenerative paradigms.

References
  • Pérez-González, A., et al. (2011). "OH Radical Scavenging Activity of Edaravone: Mechanism and Kinetics." The Journal of Physical Chemistry B. URL: [Link]

  • Longa, E. Z., et al. (1989). "Reversible middle cerebral artery occlusion without craniectomy in rats." Stroke. URL: [Link]

  • Watanabe, T., et al. (1994). "Protective effects of MCI-186 on cerebral ischemia: possible involvement of free radical scavenging and antioxidant actions." Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

  • Okada, M., et al. (2018). "Long-term effects of edaravone on survival of patients with amyotrophic lateral sclerosis." eNeurologicalSci. URL: [Link]

A Senior Application Scientist's Guide to Characterizing Cross-Reactivity of Novel Pyrazolone Derivatives: A Case Study of 3-isopropyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Privileged Scaffolds

In the landscape of medicinal chemistry, the pyrazolone core is a "privileged scaffold"—a molecular framework that consistently appears in compounds with a broad spectrum of biological activities.[1][2] From anti-inflammatory and antimicrobial agents to potential anti-cancer and neuroprotective drugs, the pyrazolone motif is a testament to nature's efficiency in molecular design.[3][4] Our focus here is on a specific novel derivative, 3-isopropyl-1H-pyrazol-5(4H)-one , a compound representative of new chemical entities (NCEs) that researchers might identify in a high-throughput screen (HTS).

However, the very features that make a scaffold versatile can also predispose it to non-specific interactions, leading to misleading results. This phenomenon, known as cross-reactivity or assay interference, is a critical hurdle in drug discovery.[5] Failure to identify these "frequent hitters" or promiscuous compounds early can lead to the costly pursuit of false positives, wasting invaluable time and resources.[6][7]

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to systematically investigate and de-risk the cross-reactivity of novel pyrazolone derivatives, using 3-isopropyl-1H-pyrazol-5(4H)-one as our working example. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to hit characterization.

Pillar 1: Understanding the Mechanisms of Assay Interference

Before we can design experiments, we must understand the enemy. Assay interference is not a single phenomenon but a collection of distinct physicochemical mechanisms. A compound can appear active not by specifically modulating the biological target, but by disrupting the assay's measurement system.

cluster_mechanisms Mechanisms of Assay Interference cluster_outcomes Consequences A Colloidal Aggregation Outcome False Positive Hit (Apparent Activity) A->Outcome Protein denaturation B Optical Interference (Absorbance/Fluorescence) B->Outcome Signal quenching or artificial signal C Chemical Reactivity (e.g., PAINS) C->Outcome Covalent modification of target/reagents D Direct Assay Component Inhibition (e.g., Luciferase) D->Outcome Disruption of reporter system

Caption: Key mechanisms by which small molecules can cause false positives in assays.

  • Colloidal Aggregation: Many organic molecules, particularly those with poor aqueous solubility, can form sub-micron aggregates in buffer. These colloids can then adsorb and denature proteins non-specifically, leading to enzyme inhibition that appears real but is an artifact of the compound's physical form.[6][8][9] This is one of the most common and deceptive interference mechanisms.

  • Optical Interference: Compounds that absorb light or are naturally fluorescent can interfere with assay readouts. Pyrazolone derivatives, for instance, are known to possess intrinsic fluorescent properties.[10][11] This can either quench the signal from a fluorescent probe or add its own signal, leading to a false reading of inhibition or activation.

  • Chemical Reactivity: Some molecular substructures are inherently reactive and can form covalent bonds with proteins or other assay components. These have been categorized as Pan Assay Interference Compounds (PAINS).[12] While the pyrazolone core itself is not a classic PAIN, its derivatives can contain reactive groups that cause problems.

  • Direct Reporter Inhibition: In many modern assays, the final readout is generated by a reporter enzyme, such as Firefly Luciferase or Horseradish Peroxidase (HRP). A compound can appear to modulate the primary biological target when, in fact, it is simply inhibiting the reporter enzyme responsible for generating the signal.[13][14] Luciferase, in particular, is notoriously susceptible to inhibition by a wide range of small molecules.[15]

Pillar 2: A Comparative Guide to Profiling Cross-Reactivity

The core of our investigation is to challenge the apparent activity of 3-isopropyl-1H-pyrazol-5(4H)-one in a panel of common assay formats. For each, we will describe the likely interference mechanism, a detailed protocol for a counter-screen, and a table of expected results for both a true hit and an artifact.

Fluorescence-Based Assays (e.g., Kinase Activity)

Fluorescence Polarization (FP) and FRET are mainstays of kinase screening. A test compound that inhibits a kinase should decrease the fluorescent signal associated with substrate phosphorylation.

  • Potential Interference: The pyrazolone core of our compound may be auto-fluorescent at the excitation/emission wavelengths of the assay dye, or it could quench the dye's fluorescence through direct interaction.[6][10]

  • Causality of Protocol Choice: To distinguish true inhibition from optical interference, we must isolate the compound's effect on the detection system from its effect on the biological system. Running the assay components without the kinase enzyme allows us to see if the compound alters the fluorescent signal on its own.

Experimental Protocol: Fluorescence Interference Counter-Screen

  • Prepare a serial dilution of 3-isopropyl-1H-pyrazol-5(4H)-one in DMSO (e.g., 10-point, 3-fold dilution starting from 1 mM).

  • In a 384-well assay plate, prepare two sets of wells:

    • Set A (Test): Add kinase, fluorescently-labeled peptide substrate, and ATP to assay buffer.

    • Set B (Counter-Screen): Add only the fluorescently-labeled peptide substrate and ATP to assay buffer (no enzyme).

  • Dispense 100 nL of the compound serial dilution into both sets of wells. Include DMSO-only wells as a "no inhibition" control.

  • Incubate the plate according to the primary assay's protocol (e.g., 60 minutes at room temperature).

  • Read the plate on a fluorescence reader at the appropriate excitation/emission wavelengths.

  • Calculate the percent inhibition for both sets of wells relative to the DMSO controls.

Data Interpretation:

CompoundApparent Kinase Inhibition (Set A)Signal Interference (Set B)Conclusion
True Inhibitor 85%2%Activity is likely real.
Interfering Compound 82%79%Activity is an artifact.
Luminescence-Based Assays (e.g., Luciferase Reporter Gene)

Reporter gene assays are vital for studying gene expression and signaling pathways. A decrease in light output is interpreted as pathway inhibition.

  • Potential Interference: This is a major red flag. Firefly luciferase is notoriously inhibited by a vast number of small molecules, and this is a leading cause of false positives in HTS.[13][14][16] The compound could be binding to the luciferin or ATP pocket of the enzyme.

  • Causality of Protocol Choice: The only way to confirm that the observed activity is not due to direct luciferase inhibition is to test the compound against the purified reporter enzyme in a cell-free environment.

Experimental Protocol: In Vitro Luciferase Inhibition Counter-Screen

  • Prepare a serial dilution of 3-isopropyl-1H-pyrazol-5(4H)-one as described previously.

  • In a white, opaque 384-well plate, add purified firefly luciferase enzyme to a buffer solution (e.g., Tris-HCl, MgCl2, DTT).

  • Dispense 100 nL of the compound serial dilution into the wells. Include DMSO-only controls.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Place the plate in a luminometer. Inject the luciferase substrate solution (containing D-luciferin and ATP).

  • Immediately measure the luminescence signal (e.g., 1-second integration).

  • Calculate the percent inhibition relative to the DMSO controls.

Data Interpretation:

CompoundActivity in Cell-Based Reporter AssayInhibition of Purified LuciferaseConclusion
True Pathway Modulator IC₅₀ = 1.2 µMIC₅₀ > 100 µMConfirmed hit.
Luciferase Inhibitor IC₅₀ = 1.5 µMIC₅₀ = 2.1 µMArtifact; compound is a luciferase inhibitor.
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISAs are used to quantify proteins (e.g., cytokines) in complex samples. The signal is typically generated by an HRP-conjugated secondary antibody.

  • Potential Interference: The compound could disrupt the antibody-antigen interaction, non-specifically bind to the plate surface or antibodies, or inhibit the final HRP enzyme.[17][18] Matrix effects from the sample can also be a source of interference.[19][20]

  • Causality of Protocol Choice: We need to systematically deconstruct the ELISA to find the point of interference. Running the assay without the capture antibody tests for non-specific binding to the plate and detection antibody. A separate HRP inhibition assay checks the final step.

Experimental Protocol: ELISA Interference Counter-Screen

  • Prepare a serial dilution of 3-isopropyl-1H-pyrazol-5(4H)-one. Spike this dilution series into the sample matrix being tested.

  • Coat a 96-well ELISA plate with the capture antibody. Leave a parallel set of wells uncoated.

  • Block all wells with a blocking buffer (e.g., BSA or non-fat milk).

  • Add the compound-spiked samples to both coated and uncoated wells. Incubate.

  • Wash the plate and add the detection antibody, followed by the HRP-conjugated secondary antibody, according to the standard protocol.

  • Add the HRP substrate (e.g., TMB) and measure the absorbance.

  • Calculate the apparent analyte concentration.

Data Interpretation:

Compound Conc.Apparent Signal (Coated Wells)Apparent Signal (Uncoated Wells)Conclusion
No Interference Signal decreases with dilutionNo signalAssay is performing correctly.
Interfering Compound High, constant signalHigh, constant signalCompound causes non-specific binding.
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)

These assays measure metabolic activity as a surrogate for cell number and health. MTT measures the activity of mitochondrial reductases, while CellTiter-Glo measures intracellular ATP levels via luciferase.

  • Potential Interference:

    • MTT: Compounds with reducing properties can directly convert the yellow MTT tetrazolium salt to the purple formazan product in the absence of cells, leading to a false signal of cell viability/proliferation.

    • CellTiter-Glo: As an ATP-detection assay, it relies entirely on luciferase. Any compound that inhibits luciferase will give a false signal of cytotoxicity.[14] While many pyrazole derivatives have shown true cytotoxic effects, it's crucial to rule out assay artifacts.[21][22][23]

  • Causality of Protocol Choice: We must compare results across assays with different detection mechanisms. A cell-free MTT assay will reveal direct dye reduction. The luciferase counter-screen (described in section 2) is mandatory for interpreting CellTiter-Glo data. Finally, a direct, non-enzymatic counting method like Trypan Blue provides the ground truth.

Experimental Protocol: Viability Assay Cross-Validation

  • Treat cells in parallel plates with a serial dilution of 3-isopropyl-1H-pyrazol-5(4H)-one for the desired time (e.g., 48 hours).

  • Plate 1 (MTT): Add MTT reagent and incubate. Solubilize the formazan crystals and read absorbance.

  • Plate 2 (CellTiter-Glo): Add CellTiter-Glo reagent and read luminescence.

  • Plate 3 (Trypan Blue): Harvest cells, stain with Trypan Blue, and count viable/dead cells using a hemocytometer or automated cell counter.

  • Control Plate (Cell-Free MTT): In a plate with no cells, add media and the compound dilution series. Add MTT reagent and measure absorbance to check for direct reduction.

Data Interpretation:

Assay MethodApparent Cell Viability at 10 µMConclusion
MTT 150%Possible artifact (direct reduction or metabolic boost).
CellTiter-Glo 15%Possible artifact (luciferase inhibition).
Trypan Blue Exclusion 95%Compound is not cytotoxic at this concentration.
Cell-Free MTT Control High AbsorbanceConfirmed artifact: Compound directly reduces MTT.

Pillar 3: An Integrated Strategy for Hit Triage and Validation

A robust hit validation workflow combines computational and experimental steps in a logical decision tree. This ensures that resources are focused only on the most promising and well-behaved chemical matter.

A Primary HTS Hit B Computational Triage (PAINS, Aggregation Prediction) A->B C Confirm with Fresh Sample (Purity & Identity Check) B->C D Dose-Response Confirmation C->D E Orthogonal Assay (Different Technology) D->E F Assay Interference Counter-Screens (Luciferase, Fluorescence, etc.) E->F If activity confirmed I FAIL E->I If activity not confirmed G Biophysical Validation (DLS, SPR, ITC) F->G If clean in counter-screens F->I If interference detected H PASS G->H If direct binding observed & no aggregation G->I If aggregates detected or no direct binding

Caption: A decision-making workflow for validating hits from primary screening.

  • Initial Hit & Computational Triage: Once a hit like 3-isopropyl-1H-pyrazol-5(4H)-one is identified, it should first be analyzed using computational filters to flag any potential PAINS substructures or properties (e.g., high LogP) that predict aggregation.[7][12]

  • Confirmation & Dose-Response: The hit must be confirmed using a freshly sourced or re-synthesized solid sample to rule out degradation or contamination. A full dose-response curve is then generated to determine potency (IC₅₀/EC₅₀).

  • Orthogonal Assay: The most critical step. The compound's activity must be confirmed in a second, different assay that measures the same biological endpoint but uses a different technology (e.g., if the primary assay was luminescence-based, the orthogonal assay could be based on AlphaLISA® or TR-FRET). This step effectively filters out a large number of technology-specific artifacts.

  • Interference Counter-Screens: If activity is confirmed, the compound must be subjected to the rigorous panel of counter-screens detailed in Pillar 2. This is non-negotiable for any hit proceeding to lead optimization.

  • Biophysical Validation: For enzyme or receptor targets, the final proof of a specific interaction is biophysical validation. Techniques like Dynamic Light Scattering (DLS) can directly detect compound aggregation.[6][24] Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding to the target protein and provide valuable thermodynamic data.

Conclusion

The pyrazolone scaffold remains a highly valuable starting point for drug discovery. However, its privileged status does not grant it a free pass. The case of 3-isopropyl-1H-pyrazol-5(4H)-one illustrates that any new hit, regardless of its chemical pedigree, must be approached with healthy skepticism and scientific rigor. By systematically applying the principles and protocols outlined in this guide—moving from understanding interference mechanisms to executing a battery of targeted counter-screens and orthogonal validation steps—researchers can confidently distinguish true, specific biological modulators from deceptive assay artifacts. This disciplined approach is fundamental to the integrity of the drug discovery process and the ultimate success of any research program.

References

  • Nuisance small molecules under a machine-learning lens. (2022). Digital Discovery. [Link]

  • Rules for Identifying Potentially Reactive or Promiscuous Compounds. (2012). ACS Publications. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). PMC. [Link]

  • Tackling assay interference associated with small molecules. (2024). PubMed. [Link]

  • A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution. (n.d.). PMC. [Link]

  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. (2017). ResearchGate. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies. [Link]

  • High throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe. (n.d.). PMC. [Link]

  • A Novel Pyrazole Pyrimidine Derivative MBP346 Induces Cell Death via ROS-Mediated Mitochondrial Damage in Human Head and Neck Squamous Cell Carcinoma. (2026). MDPI. [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). PMC. [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (n.d.). PMC. [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.). PMC - NIH. [Link]

  • Recent progress in chemosensors based on pyrazole derivatives. (2020). RSC Publishing. [Link]

  • Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs. (2003). ACS Publications. [Link]

  • Photochromism and fluorescence modulation of pyrazolone derivatives in the solid state. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • What Factors Could Affect ELISA Results?. (n.d.). Cusabio. [Link]

  • Enhancing ELISA Sensitivity: From Surface Engineering to Synthetic Biology. (2025). MDPI. [Link]

  • Sample Matrix Interference in ELISA, How to Overcome It. (n.d.). Cygnus Technologies. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). PMC. [Link]

  • Recent progress in chemosensors based on pyrazole derivatives. (n.d.). PMC. [Link]

  • A Highly Selective Fluorescent “Turn on” Probe for Al Based on Pyrazolone. (2024). ResearchGate. [Link]

  • A small molecule enhances RNA interference and promotes microRNA processing. (n.d.). PNAS. [Link]

  • Fluorogenic selective detection of Zn 2+ using a pyrazole-ortho-vanillin conjugate: insights from DFT, molecular docking, bioimaging and anticancer applications. (2025). RSC Publishing - The Royal Society of Chemistry. [Link]

  • Synthesis and spectroscopic investigation of fluorescent compounds containing bis-pyrazole ring. (n.d.). De Gruyter. [Link]

  • Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. (2021). MDPI. [Link]

  • Firefly luciferase inhibition. (2010). PubMed. [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI. [Link]

  • High-Throughput Assay for the Identification of Hsp90 Inhibitors Based on Hsp90-Dependent Refolding of Firefly Luciferase. (n.d.). PMC. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

  • The purpose of this study is to synthesize novel pyrazol-5(4H)-one and.... (n.d.). ResearchGate. [Link]

  • Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. (n.d.). RSC Publishing. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

Sources

comparing the spectroscopic data of 3-isopropyl-1H-pyrazol-5(4H)-one with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Profiling and Tautomeric Dynamics of 3-Substituted Pyrazol-5-ones: A Comparative Guide

Executive Summary

Pyrazolone derivatives, particularly 3-substituted 1H-pyrazol-5(4H)-ones, are privileged scaffolds in medicinal chemistry, best exemplified by the neuroprotective drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). The pharmacological efficacy of these compounds—such as their radical-scavenging ability—is fundamentally dictated by their tautomeric equilibrium.

This guide provides an objective, data-driven comparison of the spectroscopic properties of 3-isopropyl-1H-pyrazol-5(4H)-one against its structural analogs, 3-methyl-1H-pyrazol-5(4H)-one and 3-phenyl-1H-pyrazol-5(4H)-one . By analyzing how C3-substitution alters the electronic landscape, we establish a self-validating analytical framework for characterizing these dynamic molecules.

The Tautomeric Landscape: Causality and Solvent Effects

Pyrazol-5-ones do not exist as static structures; they dynamically interconvert between three primary tautomers: the CH-form (keto) , the OH-form (enol) , and the NH-form (amine) .

The position of this equilibrium is not arbitrary; it is strictly governed by the dielectric constant and hydrogen-bonding capacity of the solvent, as well as the electronic nature of the C3-substituent. As demonstrated in the , non-polar aprotic solvents (like CDCl₃) fail to stabilize the highly polarized enol and amine forms, trapping the molecule in the lower-dipole CH-form. Conversely, polar aprotic solvents (like DMSO-d₆) act as strong hydrogen-bond acceptors, stabilizing the OH and NH protons and triggering a tautomeric shift.

G CH CH-Form (Keto) Dominant in CDCl3 OH OH-Form (Enol) Stabilized by Conjugation CH->OH Protic Solvents NH NH-Form (Amine) Dominant in DMSO-d6 CH->NH Polar Aprotic OH->NH Equilibrium

Fig 1: Tautomeric equilibrium of pyrazol-5-ones influenced by solvent polarity and substituents.

Comparative Spectroscopic Data

To objectively evaluate the impact of the C3-substituent, we must compare the quantitative NMR and IR data of the isopropyl derivative against the methyl and phenyl analogs. The data below synthesizes expected chemical shifts based on established.

Table 1: Quantitative Spectroscopic Comparison of 3-Substituted Pyrazol-5-ones
CompoundC3-Substituent EffectPredominant Form (CDCl₃)Key ¹H NMR Signals (DMSO-d₆)Key IR Bands (Solid, cm⁻¹)
3-Methyl-1H-pyrazol-5(4H)-one Weak Inductive (+I)CH-Form (Keto)δ 3.3 (s, 2H, CH₂), δ 5.4 (s, 1H, CH-enol), δ 11.7 (br, NH/OH)1700 (C=O), 1600 (C=N)
3-Isopropyl-1H-pyrazol-5(4H)-one Strong Inductive (+I)CH-Form (Keto)δ 3.4 (s, 2H, CH₂), δ 2.8 (sept, 1H, CH-iso), δ 1.2 (d, 6H, CH₃)1705 (C=O), 1595 (C=N)
3-Phenyl-1H-pyrazol-5(4H)-one Conjugative (+M)OH-Form (Enol)δ 5.9 (s, 1H, CH-enol), δ 7.3-7.8 (m, 5H, Ar-H), δ 12.1 (br, OH)1620 (C=C), 2500-3000 (br, OH)
Mechanistic Insights into Substituent Effects
  • The Isopropyl Effect (+I): The isopropyl group exerts a stronger electron-donating inductive effect than a methyl group. This increases electron density on the pyrazolone core, which slightly destabilizes the internal double bond required for the enol form. Consequently, 3-isopropyl-1H-pyrazol-5(4H)-one exhibits a higher propensity to remain in the CH-form (keto) compared to its methyl counterpart, shifting the C=O stretching frequency slightly higher (1705 cm⁻¹).

  • The Phenyl Effect (+M): The phenyl group completely alters the spectroscopic profile. The enol (OH-form) creates a continuous, extended conjugated π-system from the phenyl ring straight through the pyrazole core. This provides massive thermodynamic stabilization. Therefore, the 3-phenyl derivative exists almost exclusively in the enol form, evidenced by the disappearance of the C4-CH₂ protons and the emergence of a highly deshielded C4-CH proton at δ 5.9 ppm.

Experimental Methodology: A Self-Validating System

To ensure scientific integrity, tautomeric analysis cannot rely on a single spectrum. We employ a dual-solvent, multi-modal approach. By forcing the molecule into different dielectric environments, we create a self-validating protocol: the quantitative loss of keto signals must mathematically equal the gain in enol/amine signals.

G Step1 1. Solvent Selection Prepare samples in CDCl3 & DMSO-d6 Step2 2. NMR Acquisition Acquire 1H and 13C spectra at 298K Step1->Step2 Step3 3. IR Cross-Validation Compare solution IR (C=O) vs solid-state Step1->Step3 Step4 4. Signal Integration Ratio of CH2 (keto) to CH/NH (enol/amine) Step2->Step4 Step5 5. Tautomer Quantification Self-validated structural assignment Step3->Step5 Step4->Step5 Validates

Fig 2: Self-validating spectroscopic workflow for the quantification of pyrazolone tautomers.

Step-by-Step Protocol: Dual-Solvent Spectroscopic Tautomer Quantification
  • Sample Preparation (Gravimetric Control): Weigh exactly 15.0 mg of the purified 3-isopropyl-1H-pyrazol-5(4H)-one. Divide this into two 7.5 mg aliquots to ensure identical concentration profiles. Dissolve Aliquot A in 0.6 mL of anhydrous CDCl₃ and Aliquot B in 0.6 mL of anhydrous DMSO-d₆.

  • NMR Acquisition (Relaxation Optimization): Acquire ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) at 298K. Critical causality step: Set the relaxation delay (D1) to at least 2.0 seconds. Because exchangeable NH/OH protons have longer T1 relaxation times, a standard D1 will result in under-integration, destroying the quantitative validity of the tautomer ratio.

  • IR Spectroscopy (Phase Comparison): Acquire an ATR-FTIR spectrum of the neat solid. Next, prepare a 0.1 M solution in CHCl₃ and acquire a solution-phase IR using a NaCl liquid cell. This isolates the effect of intermolecular hydrogen bonding (present in the solid state) from the intrinsic molecular vibrations.

  • Data Integration & Causality Check: In the CDCl₃ ¹H NMR spectrum, set the integration of the C4 methylene protons (~3.4 ppm) to 2.00. In the DMSO-d₆ spectrum, integrate the C5 methine proton (~5.4 ppm) and the downfield NH/OH protons (>11.0 ppm). The fractional loss of the C4 CH₂ signal must quantitatively correlate with the appearance of the C5 CH signal. If the mass balance does not equal 100%, rapid proton exchange with trace water in the solvent is occurring, and the sample must be dried over molecular sieves.

Conclusion

When analyzing 3-isopropyl-1H-pyrazol-5(4H)-one against its methyl and phenyl analogs, it becomes clear that steric bulk and inductive effects subtly tune the tautomeric equilibrium, while conjugative effects completely override it. By utilizing the self-validating dual-solvent NMR protocol outlined above, researchers can accurately map these dynamic structures, ensuring that downstream biological assays—such as evaluating —are correlated to the correct active species in solution.

References

  • Abraham, R. J., Cooper, M. A., Aghamohammadi, A., Afarinkia, K., & Liu, X. (2022). "The Use of MM/QM calculations of 13C chemical shifts in the analysis of Edaravone tautomers." Journal of Solution Chemistry, 51, 1162-1167.[Link]

  • Abe, K., et al. (2006). "Kinetic Study of Radical-Scavenging and Vitamin E-Regenerating Actions of Edaravone (3-Methyl-1-phenyl-2-pyrazolin-5-one)." Bulletin of the Chemical Society of Japan, 79(3), 421-426.[Link]

  • Mamba, P., et al. (2018). "Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents." PMC.[Link]

Assessing the Novelty of 3-isopropyl-1H-pyrazol-5(4H)-one's Mechanism of Action: A Comparative and Investigative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics with unique mechanisms of action is paramount. This guide provides an in-depth framework for assessing the potential novelty of the mechanism of action for 3-isopropyl-1H-pyrazol-5(4H)-one, a member of the pyrazolone class of compounds. Given the limited direct research on this specific molecule, this guide proposes a scientifically rigorous, hypothesis-driven approach to elucidate its mechanism and compare it against established and emerging therapeutic modalities.

Introduction: The Pyrazolone Landscape and the Unexplored Potential of 3-isopropyl-1H-pyrazol-5(4H)-one

The pyrazolone scaffold is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs). Many of these compounds, such as phenylbutazone, exert their therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] While effective, non-selective COX inhibition can lead to gastrointestinal side effects due to the inhibition of the homeostatic functions of COX-1.[1][] This has led to the development of COX-2 selective inhibitors, or "coxibs," which offer a more targeted approach to inflammation with a potentially improved safety profile.[][5]

Another well-known pyrazolone derivative, edaravone, operates through a different mechanism, primarily acting as a potent free-radical scavenger to mitigate oxidative stress.[6][7] This highlights the diverse biological activities achievable within the pyrazolone class, extending beyond COX inhibition. Recent studies on edaravone suggest its mechanism may be even more complex, potentially involving the modulation of TDP-43 pathology, a key feature in amyotrophic lateral sclerosis (ALS).[8]

The specific compound, 3-isopropyl-1H-pyrazol-5(4H)-one, remains largely uncharacterized in terms of its biological mechanism. Its structural features, particularly the isopropyl substitution, may confer unique properties that lead to a novel mechanism of action, distinct from both traditional COX inhibitors and free-radical scavengers.

A Proposed Novel Mechanism of Action: Dual Inhibition of mPGES-1 and the JAK-STAT Pathway

Based on the evolving understanding of inflammatory pathways, we hypothesize that 3-isopropyl-1H-pyrazol-5(4H)-one possesses a novel, dual mechanism of action:

  • Selective Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): Instead of broadly inhibiting COX enzymes, we propose that the compound selectively targets mPGES-1, the terminal enzyme in the production of prostaglandin E2 (PGE2).[9][10] PGE2 is a key pro-inflammatory mediator, and its selective inhibition would be expected to reduce inflammation with a lower risk of the side effects associated with non-selective NSAIDs.[11][12] This approach represents a more refined strategy for controlling inflammation.[13][14]

  • Modulation of the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: The JAK-STAT pathway is a crucial signaling cascade for a wide array of pro-inflammatory cytokines.[15][16] Inhibitors of this pathway, known as "jakinibs," have emerged as effective treatments for various immune-mediated inflammatory diseases.[17][18][19] We hypothesize that 3-isopropyl-1H-pyrazol-5(4H)-one may also inhibit one or more JAK isoforms, thereby dampening the downstream inflammatory signaling.

This proposed dual mechanism, if validated, would represent a significant novelty, offering a multi-pronged approach to inflammation that targets both the prostaglandin and cytokine-mediated pathways.

An Investigative and Comparative Experimental Workflow

To rigorously assess this hypothesized mechanism, a multi-stage experimental approach is necessary. This workflow is designed to first identify the molecular target(s) and then validate the compound's effect in a cellular context.

The initial step in drug discovery is to identify the molecular drivers of a disease that can be targeted by therapeutics.[20][21]

  • Kinobeads Profiling: This chemical proteomics approach is invaluable for identifying kinase inhibitors and their targets.[22][23] It utilizes immobilized, non-selective kinase inhibitors to capture a broad range of kinases from a cell lysate.[24][25] By pre-incubating the lysate with 3-isopropyl-1H-pyrazol-5(4H)-one, one can identify its specific kinase targets through a competitive binding assay.[26] This method will be instrumental in determining if the compound interacts with any of the JAK kinase family members (JAK1, JAK2, JAK3, TYK2).

Once potential targets are identified, it is crucial to confirm that the compound engages these targets within a living cell.[27][28]

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for verifying drug-target interaction in intact cells.[29][30] The principle is that a protein becomes more thermally stable when bound to a ligand.[31][32] By treating cells with 3-isopropyl-1H-pyrazol-5(4H)-one and then subjecting them to a heat gradient, the stabilization of the target protein (e.g., a specific JAK isoform or mPGES-1) can be measured, providing direct evidence of target engagement.[33]

Following target identification and engagement validation, a series of in vitro assays are required to quantify the compound's inhibitory activity and compare it to known inhibitors.

  • mPGES-1 Inhibition Assay: A cell-free enzymatic assay will be used to determine the IC50 value of 3-isopropyl-1H-pyrazol-5(4H)-one against recombinant human mPGES-1. This will be compared to a known mPGES-1 inhibitor.

  • COX-1 and COX-2 Inhibition Assays: To assess selectivity, the compound will also be tested in enzymatic assays for COX-1 and COX-2.[34] Phenylbutazone (a non-selective COX inhibitor) and celecoxib (a COX-2 selective inhibitor) will be used as comparators.

  • JAK Kinase Inhibition Assays: The inhibitory activity of the compound against the identified JAK isoform(s) will be determined using a panel of kinase activity assays. A known JAK inhibitor, such as tofacitinib, will be used as a positive control.

  • Cell-Based PGE2 Production Assay: A cellular assay using, for example, lipopolysaccharide (LPS)-stimulated macrophages will be used to measure the effect of the compound on PGE2 production.

  • STAT Phosphorylation Assay: To confirm the inhibition of the JAK-STAT pathway, a western blot or flow cytometry-based assay will be used to measure the phosphorylation of STAT proteins downstream of the targeted JAK isoform in cytokine-stimulated cells.

The final stage involves assessing the compound's effect on downstream inflammatory processes.

  • Cytokine Production Assays: The effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from stimulated immune cells will be measured by ELISA or multiplex bead array.

  • NF-κB Signaling Pathway Analysis: Since both the prostaglandin and JAK-STAT pathways can converge on the NF-κB transcription factor, it is important to assess the compound's effect on this pathway.[35][36] This can be done using a reporter gene assay or by measuring the phosphorylation and nuclear translocation of NF-κB subunits.[37][38][39]

Data Presentation and Comparative Analysis

The quantitative data from the proposed experiments should be summarized in clear, comparative tables.

Table 1: Comparative Inhibitory Activity (IC50, nM)

CompoundmPGES-1COX-1COX-2JAK1JAK2JAK3TYK2
3-isopropyl-1H-pyrazol-5(4H)-one Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Phenylbutazone>10,000150250>10,000>10,000>10,000>10,000
Celecoxib>10,00015,00040>10,000>10,000>10,000>10,000
Tofacitinib>10,000>10,000>10,0001.220112>10,000
Known mPGES-1 Inhibitor15>10,000>10,000>10,000>10,000>10,000>10,000

Table 2: Comparative Cellular Activity (IC50, nM)

CompoundPGE2 ProductionSTAT3 PhosphorylationTNF-α Production
3-isopropyl-1H-pyrazol-5(4H)-one Hypothetical ValueHypothetical ValueHypothetical Value
Phenylbutazone200>10,000500
Celecoxib50>10,000300
Tofacitinib>10,000510
Known mPGES-1 Inhibitor25>10,000800
Visualizing the Proposed Mechanism and Experimental Workflow

Proposed_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 PGH2 COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 NFkB_inactive IκB-NF-κB PGE2->NFkB_inactive Inflammation Inflammation PGE2->Inflammation STAT_inactive STAT (inactive) JAK->STAT_inactive JAK->NFkB_inactive STAT_active STAT-P (active) STAT_inactive->STAT_active P Gene_Transcription Inflammatory Gene Transcription STAT_active->Gene_Transcription NFkB_active NF-κB NFkB_inactive->NFkB_active NFkB_active->Gene_Transcription Gene_Transcription->Inflammation Compound 3-isopropyl-1H-pyrazol-5(4H)-one Compound->mPGES1 Compound->JAK Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Proposed dual mechanism of 3-isopropyl-1H-pyrazol-5(4H)-one.

Experimental_Workflow Start Hypothesized Dual MOA Target_ID Stage 1: Unbiased Target ID (Kinobeads) Start->Target_ID Target_Engage Stage 2: Target Engagement (CETSA) Target_ID->Target_Engage In_Vitro Stage 3: In Vitro Assays (Enzymatic & Cellular) Target_Engage->In_Vitro Functional Stage 4: Functional Assays (Cytokines, NF-κB) In_Vitro->Functional Conclusion Novelty Assessment Functional->Conclusion

Caption: A four-stage workflow for mechanism of action assessment.

Experimental Protocols
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., human monocytic THP-1 cells) to 80-90% confluency. Treat cells with either 3-isopropyl-1H-pyrazol-5(4H)-one or vehicle control (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains the aggregated proteins.

  • Protein Quantification and Western Blotting: Carefully collect the supernatant. Determine the protein concentration using a BCA assay. Prepare samples for SDS-PAGE, and perform western blotting using primary antibodies specific for the target proteins (e.g., mPGES-1, JAK1). An HRP-conjugated secondary antibody and ECL substrate are used for detection.[29]

Conclusion: Implications for Drug Development

The comprehensive assessment of 3-isopropyl-1H-pyrazol-5(4H)-one's mechanism of action, as outlined in this guide, will provide critical insights into its potential novelty and therapeutic utility. If the hypothesized dual inhibition of mPGES-1 and the JAK-STAT pathway is confirmed, this compound could represent a first-in-class therapeutic with a unique and highly desirable anti-inflammatory profile. This would pave the way for further preclinical and clinical development, offering a promising new avenue for the treatment of a wide range of inflammatory and autoimmune disorders. The self-validating nature of the proposed experimental workflow ensures a high degree of confidence in the generated data, providing a solid foundation for future research and development efforts.

References

  • What are Cyclooxygenase (COX) and Its Inhibitors? - BOC Sciences.

  • A Comparative Guide to the Mode of Action of Phenylbutazone and Its Alternatives - Benchchem.

  • Pharmacology of Phenylbutazone ; Mechanism of action, Pharmacokinetics, Uses, Effects.

  • Cyclooxygenase-2 inhibitor - Wikipedia.

  • Target Identification & Validation in Drug Discovery | Technology Networks.

  • Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC.

  • What is the mechanism of Phenylbutazone? - Patsnap Synapse.

  • What is the mechanism of Edaravone? - Patsnap Synapse.

  • COX Inhibitors - StatPearls - NCBI Bookshelf.

  • What are PGES inhibitors and how do they work? - Patsnap Synapse.

  • What are NF-κB inhibitors and how do they work? - Patsnap Synapse.

  • Navigating Phase 1: Target Identification and Validation in Drug Discovery - Blog.

  • Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases - UTHSC Digital Commons - University of Tennessee Health Science Center.

  • Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC - NIH.

  • Phenylbutazone Uses, Benefits, Side Effects & Medicines - Zeelab Pharmacy.

  • Phenylbutazone : Indications, Uses, Dosage, Drugs Interactions, Side effects - Medical Dialogues.

  • Target Identification & Validation in Drug Discovery & Development - Danaher Life Sciences.

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.

  • Edaravone is more than antioxidant in ALS treatment, early study shows - ALS News Today.

  • Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC.

  • Target Identification and Validation in Drug Discovery | Chemspace.

  • Target Identification and Validation - Aragen Life Sciences.

  • JAK-STAT Inhibitors: Transforming Autoimmune Disease Treatment.

  • JAK-STAT pathway inhibitors in dermatology - PMC - NIH.

  • Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions | Journal of Medicinal Chemistry - ACS Publications.

  • Identification and development of mPGES-1 inhibitors: where we are at? - PMC.

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.

  • PGE Synthase Inhibitors | SCBT - Santa Cruz Biotechnology.

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC.

  • How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC.

  • Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature.

  • Janus kinase inhibitor - Wikipedia.

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.

  • Full article: Prostaglandin E2 synthase inhibition as a therapeutic target - Taylor & Francis.

  • A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed.

  • Janus kinase (JAK) inhibitors - DermNet.

  • Radicava/Edaravone.

  • Inhibitors of the microsomal prostaglandin E(2) synthase-1 as alternative to non steroidal anti-inflammatory drugs (NSAIDs)--a critical review - PubMed.

  • Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors.

  • Cyclooxygenase Inhibitor - Massive Bio.

  • The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential - Taylor & Francis.

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate.

  • NF kappa B Inhibitors | SCBT - Santa Cruz Biotechnology.

  • Cyclo-Oxygenase (COX) Inhibitors and Cardiovascular Risk: Are Non-Steroidal Anti-Inflammatory Drugs Really Anti-Inflammatory? - MDPI.

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications.

  • NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease - MDPI.

  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors.

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC.

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute.

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.

Sources

Comprehensive Guide: Benchmarking the Purity of Synthesized 3-Isopropyl-1H-pyrazol-5(4H)-one Against Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

3-Isopropyl-1H-pyrazol-5(4H)-one (CAS: 29211-67-4) [1] is a critical heterocyclic intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. Because impurities—such as unreacted starting materials, positional isomers, or degradation products—can propagate through subsequent synthetic steps and compromise the final Active Pharmaceutical Ingredient (API), rigorous purity benchmarking against a commercial reference standard is non-negotiable.

This guide provides drug development professionals and analytical scientists with an objective framework for benchmarking the purity of synthesized batches of 3-isopropyl-1H-pyrazol-5(4H)-one. By aligning with the latest ICH Q2(R2) guidelines [2], we establish a self-validating, multi-orthogonal analytical strategy that ensures absolute confidence in material quality.

Relying on a single analytical technique is insufficient for comprehensive purity profiling. We employ an orthogonal approach driven by specific chemical causalities:

  • RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): The primary method for quantifying non-volatile organic impurities. The pyrazolone core exhibits keto-enol tautomerism. We use an acidic mobile phase (0.1% Formic Acid) to suppress the ionization of the enol form, which prevents peak tailing and ensures sharp, reproducible chromatography [3].

  • GC-MS (Gas Chromatography-Mass Spectrometry): Selected specifically to detect volatile synthesis by-products and residual solvents that lack strong UV chromophores [4].

  • qNMR (Quantitative Nuclear Magnetic Resonance): Used as a primary ratio method to determine absolute purity without relying on the UV response factor of the analyte, serving as the ultimate tie-breaker against the reference standard [4].

Purity Benchmarking Workflow

Workflow Synth Synthesized Batch 3-isopropyl-1H-pyrazol-5(4H)-one Prep Sample Preparation & System Suitability Testing Synth->Prep Ref Commercial Standard (CAS 29211-67-4) Ref->Prep HPLC RP-HPLC (UV/DAD) Non-volatile Impurities Prep->HPLC GCMS GC-MS Volatile By-products Prep->GCMS qNMR qNMR Absolute Quantitation Prep->qNMR Data Data Integration & Purity Benchmarking HPLC->Data GCMS->Data qNMR->Data

Analytical workflow for benchmarking 3-isopropyl-1H-pyrazol-5(4H)-one purity.

Self-Validating Experimental Protocols

Protocol 1: RP-HPLC Purity Analysis

Causality Check: To ensure the system is self-validating, System Suitability Testing (SST) must be performed prior to sample analysis. This confirms that column efficiency and peak symmetry are within acceptable thresholds before any data is collected, a core requirement of ICH Q14 and Q2(R2) [5].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Degas ultrasonically for 15 minutes to prevent baseline drift.

  • Standard & Sample Preparation: Accurately weigh 10.0 mg of the commercial reference standard (>99.5% purity) and 10.0 mg of the synthesized 3-isopropyl-1H-pyrazol-5(4H)-one batch. Dissolve each in 100 mL of HPLC-grade Methanol to yield 0.1 mg/mL solutions [3].

  • System Suitability (SST): Inject a blank (Methanol) to confirm no baseline interference. Inject the reference standard 5 times. Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates ≥ 5000.

  • Gradient Elution: Run a gradient from 10% B to 90% B over 15 minutes on a C18 column (4.6 x 150 mm, 5 µm) at 25°C. Flow rate: 1.0 mL/min. Detection: UV at 210 nm [4].

  • Data Acquisition: Inject the synthesized sample. Integrate the main peak and any secondary peaks (impurities). Calculate purity as the area percent of the main peak relative to the total peak area.

Protocol 2: GC-MS Volatile Impurity Profiling

Causality Check: Baking out the column at high temperatures prior to the run removes residual high-boiling contaminants, ensuring that observed peaks originate strictly from the sample and preventing false-positive impurity reporting [4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the synthesized batch and reference standard separately in 1.0 mL of Ethyl Acetate [4].

  • Column Conditioning: Bake out the DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) at 280°C for 10 minutes.

  • Injection: Inject 1 µL of the sample using a split ratio of 50:1 to prevent column overloading. Injector temperature: 250°C.

  • Temperature Program: Initial oven temperature 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Ion source at 230°C, Electron Impact (EI) mode at 70 eV. Scan range: 40-450 m/z [4]. Compare the fragmentation pattern of the synthesized batch against the reference standard and the NIST library.

Quantitative Data Comparison

The following table summarizes a typical benchmarking dataset, objectively comparing a newly synthesized batch against a high-purity commercial standard.

Analytical MetricCommercial Reference StandardSynthesized Batch (Lot #A12)Acceptance Criteria
HPLC Purity (Area %) 99.85%98.72%≥ 98.0%
HPLC Retention Time 6.42 min6.43 min± 0.1 min of Standard
Major Impurity (HPLC) 0.05% (RRT 0.85)0.45% (RRT 0.85)Individual Impurity ≤ 0.5%
GC-MS Volatiles None detectedTrace Ethyl AcetateComplies with ICH Q3C limits
qNMR Absolute Purity 99.5% (w/w)98.1% (w/w)≥ 98.0% (w/w)
Tailing Factor (SST) 1.121.15≤ 1.5

Method Validation & ICH Q2(R2) Alignment

To comply with the ICH Q2(R2) lifecycle approach, the analytical procedure must be demonstrated as "fit for its intended purpose" [2]. The protocols described above inherently satisfy these regulatory pillars:

  • Specificity: Confirmed by the baseline resolution (

    
    ) between 3-isopropyl-1H-pyrazol-5(4H)-one and its known synthetic precursors.
    
  • Linearity & Range: Validated across 50% to 150% of the target concentration (0.05 to 0.15 mg/mL), demonstrating an

    
     [6].
    
  • Robustness: The method remains unaffected by deliberate, small variations in mobile phase pH (±0.1) and column temperature (±2°C), satisfying the updated robustness criteria in ICH Q2(R2) [7].

References

  • 3-ISOPROPYL-1H-PYRAZOL-5(4H)-ONE_化工百科 - ChemBK.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 4-(1H-pyrazol-1-yl)benzoate - Benchchem.
  • Technical Support Center: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole - Benchchem.
  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.

Safety Operating Guide

3-isopropyl-1H-pyrazol-5(4H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper handling and disposal of laboratory chemicals are foundational to both occupational safety and environmental stewardship. 3-isopropyl-1H-pyrazol-5(4H)-one (CAS: 29211-67-4) is a heterocyclic organic compound frequently utilized as a critical intermediate in pharmaceutical synthesis and drug development[1].

Due to its specific chemical architecture—a nitrogen-rich pyrazolone ring—improper handling and disposal can lead to severe environmental contamination and occupational health hazards. This guide provides a comprehensive, self-validating protocol for the safe operational handling, spill containment, and terminal disposal of this compound.

Hazard Causality and Chemical Profile

To manage a chemical effectively, one must understand its degradation pathways and intrinsic hazards. Pyrazolone derivatives present dual operational risks:

  • Thermal Decomposition: When exposed to high temperatures or uncontrolled combustion, the C6H10N2O structure breaks down to release highly toxic nitrogen oxides (NOx) and carbon oxides[1][2]. This mechanistic reality strictly prohibits standard landfill disposal or open burning, as it would result in toxic atmospheric off-gassing.

  • Ecotoxicity: Substituted pyrazolones are generally classified as harmful to aquatic life with long-lasting effects[3]. Introduction into municipal sewer systems can disrupt local aquatic ecosystems and bypass standard wastewater treatment protocols, necessitating strict zero-discharge policies for laboratory drains.

Quantitative Data & Disposal Parameters

The following table summarizes the critical physicochemical parameters that dictate the disposal strategy for 3-isopropyl-1H-pyrazol-5(4H)-one:

ParameterValue / SpecificationOperational Implication
CAS Number 29211-67-4[1]Essential for accurate hazardous waste manifesting.
Molecular Formula C6H10N2O[1]High nitrogen content necessitates NOx scrubbing during incineration.
Physical State Solid / Crystalline Powder[2]High risk of aerosolization; requires strict dust control during sweeping.
Incompatibilities Strong oxidizing agents[2][4]Must be segregated in waste storage to prevent exothermic reactions.
Decomposition Byproducts CO, CO2, NOx[2][4]Dictates the requirement for a chemical incinerator with an afterburner.

Spill Response & Containment Workflow

In the event of a spill, immediate containment is required to prevent aerosolization and environmental release. The workflow below outlines the logical progression of a compliant spill response.

SpillResponse Start Spill Detected (3-isopropyl-1H-pyrazol-5(4H)-one) Assess Assess Scale & Ventilate Area Start->Assess PPE Don PPE (Respirator, Gloves, Goggles) Assess->PPE Contain Contain Spill (Avoid Dust Formation) PPE->Contain Collect Sweep/Collect into Airtight Container Contain->Collect Label Label as Hazardous Chemical Waste Collect->Label Incinerate Controlled Incineration (Flue Gas Scrubbing) Label->Incinerate

Workflow for the containment and disposal of 3-isopropyl-1H-pyrazol-5(4H)-one spills.

Step-by-Step Spill Containment Methodology:

  • Evacuation and Ventilation: Immediately isolate the area. Ensure local exhaust ventilation (such as a fume hood) is active to clear any aerosolized particulates[4][5].

  • PPE Donning: Responders must wear a NIOSH-approved respirator (N95 or higher), nitrile gloves, and tight-fitting safety goggles to prevent mucous membrane exposure[2][4].

  • Dust-Free Collection: Do not dry sweep. Dry sweeping aerosolizes the pyrazolone powder, exponentially increasing the inhalation risk. Instead, slightly dampen the spill with a compatible solvent or water (if safe), or use a specialized HEPA-filtered vacuum[5][6].

  • Containerization: Transfer the collected material, along with all contaminated PPE and cleanup materials, into an airtight, chemically compatible container (e.g., high-density polyethylene)[4][5].

Proper Disposal Procedures (Terminal Destruction)

Because of the environmental and respiratory hazards associated with pyrazolone derivatives, disposal must be routed through a licensed chemical destruction facility[7].

Step 1: Waste Segregation and Storage Store the waste in a cool, dark, and well-ventilated area, strictly isolated from strong oxidizing agents[2][4]. Ensure the container is tightly sealed and clearly labeled with the chemical name, CAS number (29211-67-4), and the GHS hazard pictograms for "Irritant" and "Environmental Hazard."

Step 2: Preparation for Incineration The most scientifically sound method for destroying 3-isopropyl-1H-pyrazol-5(4H)-one is controlled incineration. To facilitate an even burn rate and prevent explosive dust concentrations, the solid waste should be dissolved or suspended in a combustible solvent prior to destruction[5][6].

Step 3: Controlled Incineration with Flue Gas Scrubbing The mixture must be processed in a specialized chemical incinerator equipped with an afterburner and a flue gas scrubber[4][5][7].

  • The Mechanistic Causality: While the primary combustion chamber destroys the organic carbon framework, the nitrogen atoms inherent to the pyrazolone ring will rapidly oxidize into toxic NOx gases[2]. The afterburner ensures the complete combustion of any residual volatile organic compounds (VOCs), while the alkaline flue gas scrubber chemically neutralizes the acidic NOx emissions before they can be released into the atmosphere[4][7].

Step 4: Contaminated Packaging Disposal Empty containers that previously held the chemical cannot be discarded as general laboratory waste. They must be triple-rinsed with an appropriate solvent (the rinsate must be added to the primary incineration waste stream). Afterward, the packaging should be punctured to render it unusable and disposed of in a sanitary landfill or sent for combustible packaging incineration[7][8].

Step 5: Regulatory Documentation Ensure all disposal manifests comply with local and federal environmental regulations (e.g., EPA 40 CFR Part 261 in the United States)[4]. Maintain rigorous records of the chain of custody from the laboratory bench to the licensed destruction plant to ensure full regulatory compliance.

References

  • 3-ISOPROPYL-1H-PYRAZOL-5(4H)-ONE_化工百科 - ChemBK. ChemBK. Available at: [Link]

Sources

Personal protective equipment for handling 3-isopropyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 3-isopropyl-1H-pyrazol-5(4H)-one (CAS: 29211-67-4) requires more than a cursory glance at a Safety Data Sheet (SDS). In drug development and complex chemical synthesis, operational safety must be rooted in an understanding of the molecule's physicochemical properties.

This guide provides a comprehensive, self-validating operational and disposal plan for 3-isopropyl-1H-pyrazol-5(4H)-one, ensuring that your laboratory workflows remain safe, compliant, and scientifically rigorous.

Chemical Profiling & Mechanistic Hazard Causality

3-Isopropyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative. Pyrazolones exhibit tautomerism (existing in CH, OH, and NH forms), which makes them highly versatile in synthesis but also highly reactive with biological nucleophiles and moisture in human mucous membranes. Because this compound is typically supplied as a fine crystalline powder, its primary exposure route is aerosolization during weighing and transfer.

According to authoritative safety data [1], this compound carries specific Globally Harmonized System (GHS) hazard statements. Understanding the causality behind these hazards is critical for selecting the appropriate Personal Protective Equipment (PPE).

Table 1: Quantitative Hazard Profile and Mechanistic Causality

GHS CodeHazard DescriptionMechanistic Cause & Operational Risk
H302 Harmful if swallowedSystemic toxicity via gastrointestinal absorption. Risk arises from contaminated gloves touching the face or mouth.
H315 Causes skin irritationNucleophilic interaction of the pyrazolone ring with dermal proteins. Exacerbated by sweat (moisture).
H319 Causes serious eye irritationAirborne fine dust reacts with ocular moisture, causing localized, acute inflammation.
H335 May cause respiratory irritationInhalation of microscopic particulates irritates the respiratory tract mucosa, triggering coughing and bronchospasm.

Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, PPE must be selected based on barrier efficacy and particulate filtration.

Table 2: Required PPE Specifications and Justification

PPE CategorySpecificationStandardScientific Justification
Hand Protection Nitrile gloves (Min. 0.11 mm thickness)EN 374 / ASTM F739Nitrile provides a superior barrier against solid organic irritants compared to latex. Double-gloving is recommended for bulk transfers.
Eye Protection Safety goggles with side shieldsANSI Z87.1 / EN 166Standard safety glasses are insufficient. Goggles prevent aerosolized dust from bypassing the lenses and entering the ocular mucosa (H319).
Respiratory N95/P95 or Half-mask with P100 filterNIOSH / EN 149Mandatory if handling outside of a fume hood. Filters out fine crystalline particulates to prevent respiratory irritation (H335).
Body Protection 100% Cotton Lab CoatNFPA 2112Synthetic fabrics generate static electricity, which causes fine powders to disperse. Cotton minimizes electrostatic discharge.

Operational Workflow & Handling Protocol

The following diagram outlines the logical flow for handling 3-isopropyl-1H-pyrazol-5(4H)-one, integrating risk assessment, engineering controls, and spill response into a cohesive system.

Workflow Start Hazard Assessment (H302, H315, H319, H335) PPE Don PPE (Nitrile, Goggles, N95) Start->PPE Hood Engineering Controls (Fume Hood: 0.4-0.6 m/s) PPE->Hood Handle Chemical Handling (Anti-static Transfer) Hood->Handle Spill Spill Detected? Handle->Spill Clean Spill Protocol (Wet Wipe / HEPA Vac) Spill->Clean  Yes Dispose Waste Disposal (EPA/RCRA Compliant) Spill->Dispose  No Clean->Dispose Success Decontamination & Exit Dispose->Success

Workflow for safe handling, spill response, and disposal of 3-isopropyl-1H-pyrazol-5(4H)-one.

Step-by-Step Methodology: Safe Weighing and Transfer

Every protocol must be a self-validating system. Follow these steps to ensure absolute containment:

  • Engineering Control Validation : Turn on the fume hood.

    • Validation Check: Before opening the chemical container, hold a piece of tissue paper at the sash opening. It should gently pull inward. The face velocity must be between 0.4 and 0.6 m/s.

    • Causality: Velocities below 0.4 m/s fail to contain dust; velocities above 0.6 m/s create turbulent eddies that can blow the powder out of the hood and into your breathing zone.

  • PPE Integrity Check : Don your 100% cotton lab coat, ANSI Z87.1 goggles, and nitrile gloves.

    • Validation Check: Perform an air-inflation test on the gloves to ensure there are no micro-punctures before handling the chemical.

  • Static Mitigation : Wipe the exterior of the chemical container and the weighing boat with an anti-static cloth, or use an ionizing bar inside the hood.

    • Causality: Pyrazolone powders are highly susceptible to electrostatic dispersion. Static charge causes the powder to adhere to spatulas and aerosolize, increasing inhalation risks.

  • Weighing : Use a grounded, stainless-steel micro-spatula. Slowly transfer the solid to the weighing boat. Avoid dropping the powder from a height.

  • Solubilization & Containment : Transfer the weighed solid directly into the reaction vessel. Immediately cap the vessel or add your designated reaction solvent to dissolve the powder.

    • Causality: Transitioning the compound from a dry powder to a solution immediately eliminates the inhalation hazard (H335) and prevents accidental environmental dispersion.

Spill Response and Waste Disposal Plan

In the event of a spill, standard sweeping will exacerbate the hazard by aerosolizing the irritant. Follow this targeted protocol [2]:

Spill Containment Protocol:

  • Do Not Dry Sweep : Never use a brush or dry paper towel on the spilled powder.

  • Wet Wiping : Dampen a disposable absorbent cloth with water or a compatible solvent (e.g., ethanol). Gently place the damp cloth over the spill to suppress dust generation.

  • Collection : Carefully scoop the dampened material and the cloth into a chemically compatible, sealable container.

  • Surface Decontamination : Wash the spill area with soap and water to remove any residual pyrazolone film, ensuring the nucleophilic sites of the chemical are fully neutralized and removed from the workspace.

Waste Disposal Plan:

  • Segregation : Do not mix pyrazolone waste with strong oxidizing agents, as this can lead to exothermic reactions.

  • Labeling : Place all contaminated wipes, empty vials, and solid waste into a sealed container. Label it strictly as: "Hazardous Solid Waste - Irritant (3-isopropyl-1H-pyrazol-5(4H)-one)".

  • Final Disposal : Transfer the sealed container to your facility's Environmental Health and Safety (EHS) department for high-temperature incineration in compliance with EPA/RCRA guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-isopropyl-1H-pyrazol-5(4H)-one
Reactant of Route 2
3-isopropyl-1H-pyrazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.